WAY 629
描述
属性
CAS 编号 |
57756-45-3 |
|---|---|
分子式 |
C15H18N2 |
分子量 |
226.32 g/mol |
IUPAC 名称 |
7,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1,3,5(17),11(16)-tetraene |
InChI |
InChI=1S/C15H18N2/c1-2-7-14-12(5-1)13-6-3-4-11-10-16-8-9-17(14)15(11)13/h3-4,6,16H,1-2,5,7-10H2 |
InChI 键 |
OIGHTPDWPMLMGT-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2=C(C1)C3=CC=CC4=C3N2CCNC4.Cl |
产品来源 |
United States |
Foundational & Exploratory
Reactive Aldehyde Species (RASP) and Their Role in Inflammation: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
IV. Executive Summary
Reactive Aldehyde Species (RASP) are a class of highly reactive electrophilic molecules generated endogenously through metabolic processes and lipid peroxidation, as well as from exogenous sources. These molecules play a significant role in the pathology of numerous inflammatory diseases by covalently modifying proteins, lipids, and DNA, leading to cellular dysfunction and the activation of pro-inflammatory signaling cascades. This guide provides a comprehensive overview of RASP, their sources, their mechanisms of action in inflammation, and the experimental methodologies used to study them. Particular focus is given to the quantitative levels of RASP in inflammatory conditions, detailed experimental protocols for their analysis, and the signaling pathways they modulate. This document is intended to serve as a technical resource for researchers, scientists, and professionals involved in drug development who are targeting inflammation.
I. Introduction to Reactive Aldehyde Species (RASP)
Reactive Aldehyde Species (RASP) are electrophilic organic aldehydes that are recognized as key mediators of cellular damage and inflammation.[1] Unlike primary signaling molecules, RASP are often byproducts of oxidative stress and metabolic dysregulation. Their high reactivity stems from the polarized carbon-oxygen double bond of the aldehyde group, which readily forms covalent adducts with nucleophilic groups in biomolecules, such as the thiol groups of cysteine residues and the amino groups of lysine and histidine residues in proteins.[1][2][3] This irreversible modification can alter protein structure and function, leading to a cascade of downstream pathological events.[1]
Common examples of RASP include malondialdehyde (MDA), 4-hydroxynonenal (4-HNE), and acrolein.[1] These molecules are implicated in a wide range of inflammatory diseases, including autoimmune disorders like rheumatoid arthritis, ocular inflammatory conditions, and neurodegenerative diseases.[1][4][5] The cellular machinery includes detoxification enzymes such as aldehyde dehydrogenases and aldehyde reductases that metabolize RASP to less harmful substances.[1] However, under conditions of excessive production or impaired detoxification, RASP accumulate and contribute to disease pathogenesis.
A. Endogenous and Exogenous Sources of RASP
RASP are generated from both internal metabolic processes and external environmental exposures.
Endogenous Sources:
-
Lipid Peroxidation: This is a major endogenous source of RASP. Reactive oxygen species (ROS) attack polyunsaturated fatty acids in cell membranes, initiating a chain reaction that produces a variety of aldehydes, including MDA and 4-HNE.[6]
-
Metabolic Pathways: RASP can also be formed during the normal metabolism of amino acids, carbohydrates, and biogenic amines.[7] For instance, the oxidation of alcohols and the metabolism of polyamines and sphingosine can generate reactive aldehydes.[7]
Exogenous Sources:
-
Environmental Pollutants: Exposure to environmental toxins such as industrial chemicals and air pollutants can lead to the formation of RASP.[8]
-
Lifestyle Factors: Habits such as smoking and excessive alcohol consumption are significant sources of exogenous RASP. Acrolein, for example, is a major component of tobacco smoke.[4][9]
II. Quantitative Data on RASP in Inflammatory Diseases
The accumulation of RASP is a hallmark of many inflammatory conditions. The following tables summarize quantitative data on the levels of MDA and 4-HNE in biological samples from patients with inflammatory diseases compared to healthy controls.
| RASP | Disease | Biological Sample | Patient Concentration (Mean ± SD/SE) | Control Concentration (Mean ± SD/SE) | Fold Change | Reference |
| Malondialdehyde (MDA) | Rheumatoid Arthritis | Serum | 60.81 ± 16.00 nmol/mL | 9.29 ± 2.98 nmol/mL | ~6.5x | [1] |
| Malondialdehyde (MDA) | Rheumatoid Arthritis | Serum | 265.15 ± 68.8 nmol/100mL (2.65 ± 0.69 nmol/mL) | 128.76 ± 37.8 nmol/100mL (1.29 ± 0.38 nmol/mL) | ~2.1x | [10] |
| Malondialdehyde (MDA) | Rheumatoid Arthritis | Serum | 0.47 ± 0.19 nmol/mL | 0.24 ± 0.10 nmol/mL | ~2.0x | [11] |
| 4-Hydroxynonenal (4-HNE) | Rheumatoid Arthritis | Plasma | 0.34 ± 0.09 µmol/L | Not specified in this study | - | [12][13] |
| 4-Hydroxynonenal (4-HNE) | Rheumatoid Arthritis | Synovial Fluid | 0.54 ± 0.19 µmol/L | Not specified in this study | - | [12][13] |
| 4-Hydroxynonenal (4-HNE) | Osteoarthritis | Plasma | 0.09 ± 0.03 µmol/L | Not specified in this study | - | [12][13] |
| 4-Hydroxynonenal (4-HNE) | Osteoarthritis | Synovial Fluid | 0.24 ± 0.19 µmol/L | Not specified in this study | - | [12][13] |
| 4-Hydroxynonenal (4-HNE) | Non-Sjögren's Dry Eye Disease | Tears | ~10 times higher than healthy controls | Not specified in this study | ~10x | [14] |
| RASP | Cell Type | Concentration | Effect | Reference |
| 4-Hydroxynonenal (4-HNE) | Primary Rat Kupffer Cells | 0.1 - 10 µM | Dose-dependent decrease in LPS-induced IL-6 production. | [8][11] |
| 4-Hydroxynonenal (4-HNE) | Human Peripheral Blood Monocytes | 10 - 50 µM | Dose-dependent decrease in LPS-induced IL-1β, IL-10, and TNF-α production. | [1] |
| Acrolein | Human Bronchial Epithelial Cells (HBE1) | 5, 10, 25 µM | Dose-dependent suppression of TNF-α-induced IL-8 mRNA levels (26%, 40%, and 79% respectively). | [9] |
| Acrolein | Primary Nasal Epithelial Cells | 30 µM | 2.0-fold increase in IL-8 release after 4 hours. | [6] |
III. RASP and Inflammatory Signaling Pathways
RASP exert their pro-inflammatory effects by modulating key signaling pathways that regulate the expression of inflammatory genes.
A. NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
RASP, such as 4-HNE and acrolein, can directly interact with and modify components of the NF-κB pathway.[9] For instance, acrolein has been shown to directly modify the IKKβ subunit, a key component of the IKK complex.[9] This modification can inhibit the kinase activity of IKK, thereby preventing the phosphorylation and subsequent degradation of IκBα.[9] This leads to the suppression of NF-κB activation and a reduction in the production of NF-κB-dependent inflammatory mediators like IL-8.[9]
B. NLRP3 Inflammasome Activation
The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1, which in turn processes pro-inflammatory cytokines like IL-1β and IL-18 into their mature, active forms. RASP, specifically 4-HNE, have been shown to inhibit the activation of the NLRP3 inflammasome.[7][12] Mechanistically, 4-HNE can directly bind to the NLRP3 protein, preventing its interaction with NEK7, a crucial step for inflammasome assembly and activation.[7][12] This inhibitory effect of 4-HNE on the NLRP3 inflammasome is independent of the NF-κB and Nrf2 signaling pathways.[7]
C. Mitogen-Activated Protein Kinase (MAPK) Signaling
The Mitogen-Activated Protein Kinase (MAPK) pathways are a group of signaling cascades that regulate a wide range of cellular processes, including inflammation. The three major MAPK pathways are the ERK, JNK, and p38 MAPK pathways. RASP have been shown to activate MAPK signaling, contributing to the inflammatory response.[15] For example, MDA can induce the activation of the p38 MAPK pathway in lymphocytes, leading to the production of pro-inflammatory cytokines.[15]
IV. Experimental Protocols
This section provides detailed methodologies for key experiments used to study RASP and their effects on inflammation.
A. Measurement of Malondialdehyde (MDA) using the Thiobarbituric Acid Reactive Substances (TBARS) Assay
This protocol describes a common method for quantifying lipid peroxidation by measuring MDA levels in biological samples.[16]
Materials:
-
Trichloroacetic acid (TCA), 0.1% (w/v)
-
Thiobarbituric acid (TBA), 0.5% (w/v) in 20% (w/v) TCA
-
Biological sample (e.g., tissue homogenate, serum)
-
Microcentrifuge tubes
-
Water bath at 95°C
-
Ice bath
-
Spectrophotometer
Procedure:
-
Sample Preparation: Homogenize 0.1 g of tissue in 0.5 mL of 0.1% TCA.
-
Centrifugation: Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.
-
Reaction Mixture: Collect the supernatant. Mix 0.5 mL of the supernatant with 1.5 mL of 0.5% TBA in 20% TCA.
-
Incubation: Incubate the mixture in a water bath at 95°C for 25 minutes.
-
Termination of Reaction: Stop the reaction by placing the tubes on ice.
-
Clarification (if necessary): If the solution is not clear, centrifuge for an additional 5 minutes at 15,000 x g at 4°C.
-
Spectrophotometric Measurement: Measure the absorbance of the supernatant at 532 nm (for the MDA-TBA adduct) and 600 nm (to correct for turbidity).
-
Calculation: Subtract the absorbance at 600 nm from the absorbance at 532 nm. Calculate the MDA concentration using the Beer-Lambert law with an extinction coefficient (ε) of 155 mM⁻¹cm⁻¹. Results are typically expressed as µmols of MDA per gram of fresh weight (µmol/g FW).
B. Measurement of NF-κB Activation by Detecting Nuclear Translocation of p65
This protocol describes an image-based method to quantify the activation of the NF-κB pathway by measuring the translocation of the p65 subunit from the cytoplasm to the nucleus.[17]
Materials:
-
Cell line (e.g., RAW 264.7 macrophages)
-
Cell culture medium and supplements
-
RASP (e.g., 4-HNE)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against NF-κB p65
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Cell Culture: Plate cells on glass coverslips in a multi-well plate and culture until they reach the desired confluency.
-
Treatment: Treat the cells with the desired concentration of RASP for a specified time. Include a vehicle-treated control.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells with PBS and block with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody against NF-κB p65 (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash the cells with PBS and stain with DAPI for 5 minutes.
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Analysis: Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm in multiple cells per condition. An increase in the nuclear-to-cytoplasmic fluorescence ratio indicates NF-κB activation.
V. Experimental Workflow for Studying RASP Effects on Macrophages
This section outlines a typical experimental workflow for investigating the inflammatory response of macrophages to RASP exposure.
VI. Conclusion
Reactive Aldehyde Species are critical mediators of inflammation and cellular damage in a variety of pathological conditions. Their ability to covalently modify key cellular macromolecules leads to the dysregulation of important signaling pathways, including the NF-κB, NLRP3 inflammasome, and MAPK pathways. Understanding the sources of RASP, their quantitative levels in disease states, and their precise mechanisms of action is crucial for the development of novel therapeutic strategies targeting inflammation. The experimental protocols and workflows detailed in this guide provide a framework for researchers to investigate the role of RASP in their specific areas of interest. Further research into the complex interplay between RASP and inflammatory signaling will undoubtedly uncover new avenues for therapeutic intervention in a wide range of diseases.
References
- 1. Immunomodulatory effects of 4-hydroxynonenal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereochemical Configuration of 4-Hydroxy-2-nonenal-Cysteine Adducts and Their Stereoselective Formation in a Redox-regulated Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of keratinocyte expression of antioxidants by 4-hydroxynonenal, a lipid peroxidation end product - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acrolein Inhalation Suppresses Lipopolysaccharide-Induced Inflammatory Cytokine Production but Does Not Affect Acute Airways Neutrophilia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. κB-Ras proteins regulate both NF-κB-dependent inflammation and Ral-dependent proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inflammatory and cytotoxic effects of acrolein, nicotine, acetylaldehyde and cigarette smoke extract on human nasal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The lipid peroxidation product 4-hydroxynonenal inhibits NLRP3 inflammasome activation and macrophage pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of NFkappaB activation and IL-8 expression in human bronchial epithelial cells by acrolein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 4-hydroxynonenal decreases interleukin-6 expression and protein production in primary rat Kupffer cells by inhibiting nuclear factor-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scientificarchives.com [scientificarchives.com]
- 13. Mechanism of NF-kappaB activation induced by gamma-irradiation in B lymphoma cells : role of Ras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 15. Proinflammatory effects of malondialdehyde in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The lipid peroxidation product 4-hydroxynonenal inhibits NLRP3 inflammasome activation and macrophage pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Immunomodulatory effects of 4-hydroxynonenal - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of ADX-629: A First-in-Class RASP Modulator
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
ADX-629 is a first-in-class, orally available, small-molecule covalent inhibitor of reactive aldehyde species (RASP), developed by Aldeyra Therapeutics. RASP are pro-inflammatory endogenous molecules that contribute to the pathology of a broad range of immune-mediated diseases. By sequestering RASP, ADX-629 modulates downstream inflammatory pathways, including NF-κB and inflammasome activation, representing a novel therapeutic approach. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and clinical development of ADX-629, summarizing key preclinical and clinical findings. While ADX-629 has demonstrated proof-of-concept in various inflammatory conditions, Aldeyra Therapeutics is now focusing on next-generation RASP modulators.
Introduction: The Role of Reactive Aldehyde Species (RASP) in Inflammation
Reactive aldehyde species (RASP) are a class of highly reactive electrophilic molecules produced endogenously through metabolic processes such as lipid peroxidation and alcohol metabolism.[1] Key examples of pro-inflammatory RASP include malondialdehyde (MDA), 4-hydroxynonenal (4-HNE), and acetaldehyde. These molecules can covalently bind to proteins, forming adducts that can alter protein function and trigger inflammatory signaling cascades.[1] The accumulation of RASP has been implicated in the pathophysiology of numerous immune-mediated diseases.
RASP contribute to inflammation through several mechanisms:
-
Activation of NF-κB: RASP can activate the IκB kinase complex, leading to the degradation of IκB and the subsequent translocation of NF-κB to the nucleus, where it upregulates the expression of pro-inflammatory genes.
-
Inflammasome Activation: RASP can activate inflammasomes, multi-protein complexes that promote the maturation and release of pro-inflammatory cytokines such as IL-1β.[1]
-
Scavenger Receptor A Activation: RASP-protein adducts can bind to Scavenger Receptor A, initiating further pro-inflammatory signaling.[1]
ADX-629 was developed as a RASP inhibitor to trap these reactive molecules and prevent their downstream pro-inflammatory effects.
Mechanism of Action of ADX-629
ADX-629 is a novel, orally administered RASP modulator that covalently binds to RASP, which are then degraded intracellularly. This action effectively reduces the levels of free RASP, thereby mitigating their pro-inflammatory effects. By targeting the upstream mediators of inflammation, ADX-629 has the potential to modulate a broad array of inflammatory pathways.
Caption: Mechanism of Action of ADX-629 as a RASP Modulator.
Preclinical Development
ADX-629 has been evaluated in several preclinical models of inflammatory and metabolic diseases. These studies provided the foundational evidence for its therapeutic potential.
Alcoholic Liver Disease Model
Experimental Protocol: A chronic/binge mouse model of alcoholic liver disease was utilized. Mice were fed a 5% alcohol-containing liquid diet or a control diet for 10 days. ADX-629 was administered by oral gavage 30 minutes prior to a bolus gavage of 31.5% ethanol.
Key Findings:
| Parameter | Outcome | p-value |
| Liver Acetaldehyde (AA) | Significantly decreased | < 0.05 |
| Liver Malondialdehyde-Acetaldehyde (MAA) | Significantly decreased | < 0.05 |
| Circulating anti-MAA antibody | Significantly decreased | < 0.05 |
| Liver/Serum Triglycerides | Significantly decreased | < 0.01 |
| Liver Fat Accumulation | Significantly decreased | < 0.0001 |
| Serum IFN-γ and MCP-1 | Significantly decreased | < 0.01 |
These results demonstrate that ADX-629 is effective in targeting the metabolic byproducts of ethanol and reducing inflammation and fat accumulation in the liver in a preclinical model of alcoholic liver disease.
Atopic Dermatitis Model
In the oxazolone model of atopic dermatitis, ADX-629 demonstrated a reduction in skin thickness and erosion, as well as a decrease in the spleen to body weight ratio.[1]
Diet-Induced Obesity Model
In a diet-induced model of obesity, ADX-629 was shown to decrease weight and fat mass, both as a monotherapy and in combination with a GLP-1 agonist.[1]
Clinical Development
ADX-629 has undergone extensive clinical evaluation, including a Phase 1 study in healthy volunteers and several Phase 2 proof-of-concept trials across a range of immune-mediated diseases.
Phase 1 Clinical Trial in Healthy Volunteers
A Phase 1 single-ascending and multiple-ascending dose trial was conducted to assess the pharmacokinetics, pharmacodynamics, safety, and tolerability of orally administered ADX-629.
Experimental Protocol: 85 healthy volunteers were enrolled. 41 subjects received a single oral dose of ADX-629, 23 received ADX-629 orally twice daily for 10 days, and 21 received a placebo.
Key Findings:
-
Safety and Tolerability: ADX-629 was well-tolerated with no treatment-related adverse events observed. There were no clinically meaningful changes in vital signs, electrocardiography, or blood chemistry.
-
Pharmacokinetics: Clinically relevant plasma concentrations of ADX-629 that exceeded known levels of RASP were observed.
-
Pharmacodynamics: A reduction in the pro-inflammatory RASP malondialdehyde was observed in subjects treated with ADX-629 compared to placebo.
Caption: Clinical Development Workflow of ADX-629.
Phase 2 Clinical Trials
ADX-629 has been investigated in a variety of immune-mediated diseases in Phase 2 clinical trials.
Experimental Protocol: An open-label, single-center Phase 2 clinical trial was conducted in eight patients with mild-to-moderate atopic dermatitis. Patients received 250mg of ADX-629 orally twice daily for three months. The primary endpoint was safety and tolerability.[2]
Key Findings:
| Endpoint | Result | p-value |
| Eczema Area and Severity Index (EASI) | Statistically significant improvement | 0.0006 |
| Investigator Global Assessment (IGA) | Statistically significant improvement | <0.0001 |
| Patient-Oriented Eczema Measure (POEM) | Clinically relevant threshold met in 75% of patients | - |
| Peak Pruritus Numerical Rating Scale | Clinically relevant threshold met in 38% of patients | - |
| Hamilton Depression Rating Scale (HAM-D) | Statistically significant improvement | 0.02 |
One patient achieved complete clearance of affected body surface area, and two patients reported the elimination of itching.[3]
Experimental Protocol: A single-arm, multicenter Phase 2 clinical trial was conducted in four patients with mild to moderate alcohol-associated hepatitis. ADX-629 was administered orally for one month.
Key Findings:
| Endpoint | Result | p-value |
| Model for End-Stage Liver Disease (MELD) score | Statistically significant improvement | 0.001 |
| Triglyceride levels | Statistically significant improvement | <0.0001 |
| C-Reactive Protein (CRP) levels | Statistically significant improvement | <0.0001 |
No serious adverse events were reported.[4]
Experimental Protocol: A sequence-randomized, double-masked, placebo-controlled crossover Phase 2 clinical trial was conducted to evaluate the effects of ADX-629 on the signs of alcohol intoxication.
Key Findings:
| Endpoint | Result | p-value |
| Dermal Flushing | Reduced | 0.0007 |
| Romberg Test Balance Time | Increased | 0.02 |
| Acetaldehyde Levels | Lowered | 0.03 |
| Total Cholesterol | Lowered | 0.02 |
| LDL Cholesterol | Lowered | 0.047 |
ADX-629 has also demonstrated immune-modulating activity in Phase 2 clinical trials for psoriasis, asthma, and COVID-19.[5][6] Additionally, it has been evaluated for chronic cough, idiopathic nephrotic syndrome, and Sjögren-Larsson Syndrome.[5]
Future Directions
Following the successful completion of proof-of-concept clinical trials with ADX-629, Aldeyra Therapeutics has shifted its focus to the development of next-generation RASP modulators, including ADX-246 and ADX-248, for various immune-mediated and metabolic diseases.[4][7] The clinical development of ADX-629 has been discontinued, pending further investigator-sponsored clinical testing in Sjögren-Larsson Syndrome.[8]
Conclusion
ADX-629 is a pioneering RASP modulator that has provided crucial clinical validation for this novel therapeutic approach. Through its mechanism of sequestering pro-inflammatory RASP, ADX-629 has demonstrated a favorable safety profile and promising efficacy signals across a diverse range of immune-mediated diseases. The findings from the ADX-629 development program have paved the way for a new generation of RASP modulators with the potential to address significant unmet medical needs in chronic inflammatory and metabolic conditions.
References
- 1. Aldeyra Therapeutics Highlights Recent Preclinical Data in Obesity, Atopic Dermatitis, Pain, and Alcoholic Hepatitis, and Announces Planned Pivotal Clinical Trial in Retinitis Pigmentosa, at 2024 Research & Development Day | Aldeyra Therapeutics, Inc. [ir.aldeyra.com]
- 2. thedermdigest.com [thedermdigest.com]
- 3. Aldeyra Therapeutics Announces Statistically and Clinically Significant Improvement from Baseline in Phase 2 Clinical Trial of ADX‑629 in Patients with Atopic Dermatitis | Aldeyra Therapeutics, Inc. [ir.aldeyra.com]
- 4. Aldeyra Therapeutics Reports Positive Liver Function Results for ADX-629; Refocuses Pipeline on Next-Generation RASP Modulators [clival.com]
- 5. dermatologytimes.com [dermatologytimes.com]
- 6. Aldeyra Therapeutics Enrolls First Patient in Phase 2 Clinical Trial of ADX-629 in Atopic Dermatitis | Nasdaq [nasdaq.com]
- 7. ir.aldeyra.com [ir.aldeyra.com]
- 8. Aldeyra Reports Positive Mid-Stage Data For Liver Drug, Discontinues Further Development [stocktwits.com]
ADX-629: A Technical Overview of Preclinical and In Vitro Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
ADX-629 is a first-in-class, orally administered small molecule modulator of reactive aldehyde species (RASP). Developed by Aldeyra Therapeutics, ADX-629 represents a novel therapeutic approach for a wide spectrum of immune-mediated diseases. By targeting and reducing the levels of pro-inflammatory RASP, ADX-629 acts as an upstream immunological switch, shifting the immune system from a pro-inflammatory to an anti-inflammatory state. This document provides a comprehensive overview of the available preclinical and in vitro data for ADX-629, detailing its mechanism of action, summarizing key experimental findings, and outlining the methodologies employed in its characterization.
Introduction
Reactive aldehyde species (RASP) are a group of highly reactive electrophilic molecules that are generated endogenously as byproducts of cellular metabolism and oxidative stress. Elevated levels of RASP, such as malondialdehyde and acetaldehyde, are implicated in the pathophysiology of numerous inflammatory and immune-mediated diseases.[1][2] RASP can covalently modify proteins and DNA, leading to cellular dysfunction and the activation of pro-inflammatory signaling pathways, including NF-κB and the inflammasome.[3]
ADX-629 is designed to covalently bind to and facilitate the degradation of RASP, thereby reducing their pathological accumulation and downstream inflammatory consequences.[3] This mechanism of action provides a broad, upstream approach to immunomodulation, with the potential to address the multifactorial nature of many inflammatory diseases.
Mechanism of Action: RASP Modulation
The primary mechanism of action of ADX-629 is the sequestration and degradation of pro-inflammatory RASP. This upstream intervention leads to the modulation of various downstream inflammatory pathways.
In Vitro Characterization
Detailed quantitative in vitro data such as IC50 and EC50 values for ADX-629 are not publicly available at the time of this report. The following summarizes the reported qualitative findings.
ADX-629 has been characterized as a potent and irreversible covalent inhibitor of pro-inflammatory RASP.[3] In vitro studies and preclinical models have demonstrated its ability to reduce levels of malondialdehyde, a key pro-inflammatory RASP.[3]
Preclinical Studies
ADX-629 has been evaluated in a variety of animal models of immune-mediated diseases, demonstrating broad anti-inflammatory activity.
Cytokine Storm
In animal models of cytokine storm, ADX-629 and its structural analog, reproxalap, have demonstrated a significant reduction in the levels of several pro-inflammatory cytokines while increasing the principal anti-inflammatory cytokine, IL-10.[3]
Table 1: Effect of ADX-629 on Cytokines in Animal Models of Cytokine Storm
| Cytokine | Effect |
| TNF-α | Reduction |
| IFN-γ | Reduction |
| IL-1 | Reduction |
| IL-17 | Reduction |
| IL-10 | Upregulation |
Atopic Dermatitis
In the oxazolone model of atopic dermatitis, RASP modulators including ADX-629 have shown efficacy in reducing key disease parameters.
Table 2: Effects of ADX-629 in an Oxazolone Model of Atopic Dermatitis
| Parameter | Effect |
| Skin Thickness | Reduction |
| Skin Erosion | Reduction |
| Spleen to Body Weight Ratio | Reduction |
Alcoholic Hepatitis
Preclinical studies in models of alcoholic hepatitis have demonstrated the protective effects of ADX-629 on the liver.[4]
Table 3: Effects of ADX-629 in Preclinical Models of Ethanol Toxicity
| Parameter | Effect |
| Hepatic RASP Levels | Decrease |
| Hepatic Triglycerides | Decrease |
| Hepatic Inflammatory Cytokines | Decrease |
Obesity
In a diet-induced model of obesity, ADX-629 demonstrated effects on weight and fat mass.
Table 4: Effects of ADX-629 in a Diet-Induced Obesity Model
| Parameter | Condition | Effect |
| Weight | Monotherapy | Decrease |
| Fat Mass | Monotherapy | Decrease |
| Weight | Combination with GLP-1 Agonist | Decrease |
| Fat Mass | Combination with GLP-1 Agonist | Decrease |
Experimental Protocols
Detailed experimental protocols for the preclinical and in vitro studies of ADX-629 are not publicly available. The following provides a generalized workflow based on standard pharmacological testing procedures.
Summary and Future Directions
ADX-629 has demonstrated a novel mechanism of action through the modulation of RASP, leading to broad anti-inflammatory effects in a variety of preclinical models. The available data supports its potential as a therapeutic for a range of immune-mediated diseases. While ADX-629 has served as a proof-of-concept molecule, Aldeyra Therapeutics has indicated a focus on next-generation RASP modulators, such as ADX-246 and ADX-248, for future clinical development.[1] Further publication of detailed preclinical and in vitro data for ADX-629 would be beneficial to the scientific community for a more comprehensive understanding of its pharmacological profile.
Disclaimer: This document is based on publicly available information and is intended for informational purposes only. It is not a substitute for professional medical or scientific advice.
References
- 1. Aldeyra Therapeutics Reports Positive Liver Function Results for ADX-629; Refocuses Pipeline on Next-Generation RASP Modulators [clival.com]
- 2. dermatologytimes.com [dermatologytimes.com]
- 3. Aldeyra Announces Positive Top-Line Phase 1 Clinical Trial Results and Clinical Development Plans for ADX-629 | Aldeyra Therapeutics, Inc. [ir.aldeyra.com]
- 4. ir.aldeyra.com [ir.aldeyra.com]
Preclinical Pharmacokinetics and Pharmacodynamics of ADX-629: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
ADX-629, a first-in-class, orally available, and irreversible covalent inhibitor of reactive aldehyde species (RASP), has demonstrated significant therapeutic potential across a spectrum of immune-mediated diseases in various animal models. RASP are upstream mediators of inflammation, and their modulation by ADX-629 represents a novel therapeutic paradigm. This technical guide provides a comprehensive summary of the available preclinical data on the pharmacokinetics and pharmacodynamics of ADX-629, with a focus on its activity in animal models of cytokine storm, obesity, atopic dermatitis, and alcoholic hepatitis. Detailed experimental methodologies and signaling pathways are also presented to facilitate a deeper understanding of its mechanism of action and to aid in the design of future studies.
Introduction
Reactive aldehyde species (RASP) are small-molecule inflammatory mediators that are elevated in a range of immune-mediated diseases.[1] They activate a broad array of inflammatory factors, including NF-κB, inflammasomes, and Scavenger Receptor A.[1] ADX-629 is a novel RASP modulator that covalently binds to and degrades intracellular RASP.[1] This upstream modulation of inflammation has positioned ADX-629 as a promising therapeutic candidate for numerous systemic inflammatory conditions. This document synthesizes the key preclinical findings that underscore the pharmacological profile of ADX-629.
Pharmacodynamics in Animal Models
ADX-629 has been evaluated in several animal models, demonstrating broad anti-inflammatory and metabolic effects. The following sections summarize the key findings.
Cytokine Storm Models
In animal models of cytokine storm, ADX-629 has shown the ability to mitigate the excessive and uncontrolled release of pro-inflammatory cytokines.
Table 1: Effects of ADX-629 in Animal Models of Cytokine Storm
| Cytokine | Effect Observed | Reference |
| TNF-α | Reduction | [1] |
| IFN-γ | Reduction | [1] |
| IL-1 | Reduction | [1] |
| IL-17 | Reduction | [1] |
| IL-10 | Upregulation | [1] |
Diet-Induced Obesity Model
In a diet-induced model of obesity, ADX-629 demonstrated effects on weight and fat mass, both as a monotherapy and in combination with a GLP-1 agonist.[2]
Table 2: Effects of ADX-629 in a Diet-Induced Obesity Model
| Parameter | Effect Observed | Combination Therapy | Reference |
| Weight | Decrease | Additive effect with GLP-1 agonist | [2] |
| Fat Mass | Decrease | Additive effect with GLP-1 agonist | [2] |
Oxazolone Model of Atopic Dermatitis
ADX-629 has shown therapeutic activity in the oxazolone-induced model of atopic dermatitis, a common inflammatory skin disease.
Table 3: Effects of ADX-629 in an Oxazolone Model of Atopic Dermatitis
| Parameter | Effect Observed | Reference |
| Skin Thickness | Reduction | [2] |
| Skin Erosion | Reduction | [2] |
| Spleen to Body Weight Ratio | Reduction | [2] |
Alcoholic Hepatitis Model
Preclinical studies in a model of alcoholic hepatitis have demonstrated the protective effects of ADX-629 on the liver.
Table 4: Effects of ADX-629 in a Model of Alcoholic Hepatitis
| Parameter | Effect Observed | Reference |
| Liver Fibrosis | Reduction | [2] |
| Liver Fat | Reduction | [2] |
| Hepatic Inflammation | Reduction | |
| RASP Levels | Lowering | |
| Lipid Profiles | Improvement |
Experimental Protocols
Detailed experimental protocols for the preclinical studies cited are not publicly available in the provided search results. The information is largely derived from company press releases, which typically do not disclose such granular details. For specific protocols, direct consultation of forthcoming peer-reviewed publications or contact with Aldeyra Therapeutics would be necessary.
Signaling Pathways and Mechanism of Action
ADX-629's mechanism of action centers on the modulation of RASP, which are upstream regulators of key inflammatory signaling pathways.
Caption: Mechanism of Action of ADX-629 via RASP Modulation.
Conclusion
The preclinical data available for ADX-629 strongly support its potential as a broad-acting anti-inflammatory agent with a novel mechanism of action. Its ability to modulate RASP upstream of multiple inflammatory pathways provides a compelling rationale for its development across a range of immune-mediated and metabolic diseases. Further publication of detailed pharmacokinetic and pharmacodynamic studies will be crucial for a more complete understanding of its clinical potential and for guiding future research. It is important to note that the clinical development of ADX-629 has been discontinued in favor of next-generation RASP modulators, except for potential investigator-sponsored studies in Sjögren-Larsson Syndrome.[3][4]
References
- 1. Aldeyra Announces Positive Top-Line Phase 1 Clinical Trial Results and Clinical Development Plans for ADX-629 - BioSpace [biospace.com]
- 2. Aldeyra Therapeutics Highlights Recent Preclinical Data in Obesity, Atopic Dermatitis, Pain, and Alcoholic Hepatitis, and Announces Planned Pivotal Clinical Trial in Retinitis Pigmentosa, at 2024 Research & Development Day | Aldeyra Therapeutics, Inc. [ir.aldeyra.com]
- 3. Aldeyra Therapeutics Reports Positive Liver Function Results for ADX-629; Refocuses Pipeline on Next-Generation RASP Modulators [clival.com]
- 4. Aldeyra Therapeutics Announces Positive Results from Phase 2 Clinical Trial in Alcohol-Associated Hepatitis, Focuses RASP Product Candidate Pipeline on Next-Generation Molecules | Aldeyra Therapeutics, Inc. [ir.aldeyra.com]
An In-depth Technical Guide to Target Engagement and Biomarker Identification for ADX-629
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of ADX-629 in Modulating Reactive Aldehyde Species (RASP)
ADX-629 is a first-in-class, orally administered modulator of Reactive Aldehyde Species (RASP).[1] RASP are small, highly reactive molecules that are formed endogenously as a result of cellular stress and are involved in a multitude of pathological inflammatory processes. Aldeyra Therapeutics' approach with ADX-629 is to modulate the immune system by targeting these upstream mediators, rather than inhibiting single protein targets, with the goal of optimizing multiple pathways while minimizing toxicity.[1][2] This systems-based approach aims to shift the immune system from a pro-inflammatory to an anti-inflammatory state. ADX-629 has been investigated across a range of immune-mediated diseases, including psoriasis, atopic dermatitis, asthma, chronic cough, Sjögren-Larsson Syndrome, and alcohol-associated hepatitis.[3][4][5][6]
The core mechanism of ADX-629 involves the trapping and clearance of RASP. This action is believed to prevent the formation of RASP-protein adducts that can trigger and perpetuate inflammatory cascades, immune cell activation, and subsequent tissue damage.[7] Evidence from numerous clinical trials supports the relevance of RASP inhibition as a novel and differentiated mechanism of action for treating complex immune-mediated diseases.[8][9]
Caption: Mechanism of Action for ADX-629 as a RASP Modulator.
Target Engagement Confirmation
Direct evidence of target engagement is crucial for validating the mechanism of action of a novel therapeutic. For ADX-629, target engagement has been demonstrated in both early and late-phase clinical studies through the direct measurement of RASP levels.
A successful Phase 1 clinical trial in healthy volunteers provided the initial proof of target engagement. In this study, subjects treated with ADX-629 showed statistically significantly lower plasma levels of the RASP malondialdehyde (MDA) compared to subjects who received a placebo.[8][10] This finding was a key milestone, confirming that orally administered ADX-629 could effectively reduce the systemic burden of a key RASP.[1][11]
Further evidence was generated in a Phase 2 clinical trial involving an alcohol challenge. In this study, ADX-629 treatment led to a statistically significant reduction in the levels of acetaldehyde (P=0.03), the primary toxic RASP metabolite of ethanol. Preclinical studies in a mouse model of alcoholic liver disease also showed that ADX-629 decreased hepatic levels of RASP.[12]
Table 1: Summary of Target Engagement Studies
| Study Phase | Population | Key RASP Measured | Outcome | Citation(s) |
| Phase 1 | Healthy Volunteers | Malondialdehyde (MDA) | Statistically lower RASP levels in ADX-629 group vs. placebo. | [1][8][10] |
| Phase 2 | Alcohol Challenge | Acetaldehyde | Statistically significant reduction (P=0.03) vs. placebo. | |
| Preclinical | Mouse Model (ALD) | Hepatic RASP | Decreased RASP levels in the liver. | [12] |
Biomarker Identification and Clinical Outcomes
ADX-629 has been evaluated in a variety of immune-mediated diseases, leading to the identification of several key biomarkers that respond to RASP modulation. These biomarkers span domains of inflammation, liver function, and lipid metabolism, reflecting the systemic effects of the drug.
Alcohol-Associated Hepatitis
In a Phase 2 trial involving patients with mild to moderate alcohol-associated hepatitis, ADX-629 demonstrated statistically significant improvements in key objective markers after one month of oral administration.[3]
Table 2: Biomarker Results in Alcohol-Associated Hepatitis
| Biomarker | Result | P-value | Citation(s) |
| MELD Score | Statistically Significant Improvement | P=0.001 | [3] |
| C-Reactive Protein (CRP) | Statistically Significant Reduction | P<0.0001 | [3] |
| Triglycerides | Statistically Significant Reduction | P<0.0001 | [3] |
The reduction in C-reactive protein is a consistent finding across multiple Phase 2 trials of ADX-629, suggesting it is a robust pharmacodynamic biomarker for the drug's anti-inflammatory activity.[4]
Systemic Lipid Profile Modulation
ADX-629 has shown effects on lipid metabolism, which may represent an additional anti-inflammatory activity.
-
Phase 1 (High-Fat Meal Challenge): In healthy volunteers, ADX-629 treatment resulted in statistically lower levels of free fatty acids and statistically significantly higher levels of high-density lipoprotein (HDL) cholesterol compared to placebo following a high-fat meal.[7][10]
-
Phase 2 (Alcohol Challenge): Following ADX-629 treatment, levels of total cholesterol (P=0.02) and LDL cholesterol (P=0.047) were statistically lower than after placebo treatment.
Dermatological Conditions
-
Atopic Dermatitis: A Phase 2 trial in patients with mild to moderate atopic dermatitis showed statistically significant improvements in the Eczema Area and Severity Index (EASI), Investigator Global Assessment (IGA), and patient-reported itching and eczema severity.[5] Notably, 38% of patients met the threshold for clinically relevant improvement in itching (≥4-point reduction), and 25% reported a complete elimination of itching.[5]
-
Psoriasis: In a Phase 2 trial for moderate-to-severe psoriasis, 12 weeks of treatment with ADX-629 resulted in a significant reduction in the mean Psoriasis Area and Severity Index (PASI) score.[6]
Other Indications
Promising biomarker responses have also been observed in Phase 2 trials for Sjögren-Larsson Syndrome and chronic cough, prompting further clinical investigation.[2] For Sjögren-Larsson Syndrome, a rare RASP-mediated inborn error of metabolism, a Phase 1/2 study is designed to assess the reversal of abnormal biomarkers such as fatty alcohols and markers of oxidative stress.[3][13]
Caption: General Workflow for Biomarker Discovery with ADX-629.
Experimental Methodologies
The clinical development of ADX-629 has employed a variety of study designs to assess its safety, tolerability, and efficacy across different patient populations.
Phase 2 Study in Alcohol-Associated Hepatitis
-
Design: A single-arm, multicenter, proof-of-concept Phase 2 clinical trial.[3]
-
Population: Four patients with mild to moderate alcohol-associated hepatitis.[3]
-
Intervention: ADX-629 administered orally for one month.[3]
-
Endpoints: Clinically relevant objective markers of hepatic function and inflammation, including the Model for End-Stage Liver Disease (MELD) score, triglyceride levels, and C-Reactive Protein (CRP) levels, were measured relative to baseline.[3]
Phase 2 Study in Atopic Dermatitis
-
Design: An open-label, single-center Phase 2 clinical trial.[5]
-
Population: Eight patients with mild-to-moderate atopic dermatitis.[5]
-
Intervention: 250 mg of ADX-629 administered orally twice daily for three months.[5]
-
Endpoints: The primary endpoint was safety and tolerability. Secondary endpoints included Eczema Area and Severity Index (EASI), Investigator Global Assessment (IGA), Patient-Oriented Eczema Measure (POEM), and Peak Pruritus Numerical Rating Scale.[5]
Phase 2 Crossover Study in Chronic Cough
-
Design: A multicenter, randomized, double-blind, placebo-controlled, two-period crossover trial.[7]
-
Population: Approximately 50 adult subjects with refractory or unexplained chronic cough.[7]
-
Intervention: Subjects were randomized to one of two sequences: ADX-629 (300 mg orally BID) for 14 days followed by placebo for 14 days, or the reverse sequence.[7]
-
Endpoints: The primary objectives were to evaluate the safety, tolerability, and efficacy of ADX-629.[7]
Caption: Workflow of a Two-Period Crossover Clinical Trial.
Preclinical Model of Alcoholic Liver Disease
-
Design: A chronic/binge mouse model of alcoholic liver disease (ALD).[14]
-
Intervention: Mice were fed an alcohol-containing liquid diet for 10 days. ADX-629 was administered by oral gavage 30 minutes prior to a bolus gavage of ethanol.[14]
-
Endpoints: Measured outcomes included liver acetaldehyde (AA), liver malondialdehyde-acetaldehyde (MAA), circulating anti-MAA antibody, liver/serum triglycerides, and serum levels of pro-inflammatory cytokines (IFN-γ and MCP-1).[14]
Conclusion
The development program for ADX-629 provides a compelling case for the utility of RASP modulation in treating immune-mediated diseases. Target engagement has been consistently demonstrated through the reduction of key RASP molecules like MDA and acetaldehyde in human subjects.[8] The identification of responsive biomarkers, particularly the consistent reduction in C-Reactive Protein and improvements in disease-specific scores like MELD and PASI, provides objective evidence of the drug's broad anti-inflammatory and disease-modifying activity.[3][4][6] The data summarized herein support the continued investigation of ADX-629 and next-generation RASP modulators for a wide range of systemic and retinal diseases.[2]
References
- 1. Aldeyra Therapeutics Announces Initiation of Phase 2 Clinical Trials of ADX-629, a First-in-Class Orally Administered RASP Inhibitor, for the Treatment of COVID-19, Atopic Asthma, and Psoriasis | Aldeyra Therapeutics, Inc. [ir.aldeyra.com]
- 2. Aldeyra Advances RASP Platform for Inflammatory Diseases [synapse.patsnap.com]
- 3. Aldeyra Reports Phase 2 ADX-629 Gains in Alcohol Hepatitis; 2027 | ALDX Stock News [stocktitan.net]
- 4. Aldeyra Therapeutics, Inc. (ALDX) Discusses Expansion of RASP Platform Into CNS Diseases and Update on Reproxalap for Dry Eye Transcript | Seeking Alpha [seekingalpha.com]
- 5. thedermdigest.com [thedermdigest.com]
- 6. A Review of the Clinical Trial Landscape in Psoriasis: An Update for Clinicians | springermedizin.de [springermedizin.de]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. annualreports.com [annualreports.com]
- 9. aldeyra.com [aldeyra.com]
- 10. sec.gov [sec.gov]
- 11. Aldeyra Therapeutics initiates trials of ADX-629 for Covid-19 [clinicaltrialsarena.com]
- 12. sec.gov [sec.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Acloproxalap - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
ADX-629: A Novel RASP Modulator for Rebalancing Inflammatory States
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
ADX-629 is a first-in-class, orally available, covalent modulator of reactive aldehyde species (RASP), a group of endogenous inflammatory mediators. By targeting RASP, ADX-629 represents a novel therapeutic approach that acts upstream of key inflammatory pathways, including NF-κB and the inflammasome. This technical guide provides a comprehensive overview of the current understanding of ADX-629's mechanism of action and its observed effects on pro-inflammatory and anti-inflammatory states, drawing from available preclinical and clinical data. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of RASP modulation in immune-mediated diseases. While detailed experimental protocols are not fully available in the public domain, this guide synthesizes the existing data to offer a thorough understanding of ADX-629's immunomodulatory profile.
Introduction: The Role of RASP in Inflammation
Reactive aldehyde species (RASP) are small-molecule inflammatory mediators that are generated during cellular stress and inflammation. These highly reactive molecules, including malondialdehyde and acetaldehyde, can covalently modify proteins and other macromolecules, leading to cellular dysfunction and the propagation of inflammatory signaling. RASP are known to activate pro-inflammatory pathways such as NF-κB and the inflammasome, leading to the production of a broad range of inflammatory cytokines and chemokines. In various immune-mediated diseases, elevated levels of RASP have been observed, suggesting their role as key drivers of pathology.
ADX-629 is a RASP modulator designed to covalently bind to and sequester RASP, thereby neutralizing their pro-inflammatory activity. This upstream mechanism of action offers the potential for broad-spectrum anti-inflammatory effects with a favorable safety profile compared to therapies that target single downstream cytokines or signaling molecules.
Mechanism of Action: RASP Sequestration and Downstream Effects
ADX-629's primary mechanism of action is the covalent and irreversible binding to RASP. This sequestration prevents RASP from interacting with their downstream targets, leading to a dampening of the inflammatory cascade. The proposed signaling pathway is as follows:
By sequestering RASP, ADX-629 is believed to inhibit the activation of downstream signaling pathways like NF-κB and the inflammasome, which are central to the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This leads to a reduction in the overall inflammatory state.
Preclinical Evidence of Anti-inflammatory Activity
Preclinical studies in various animal models of inflammation have demonstrated the anti-inflammatory effects of ADX-629. While specific, detailed protocols for these studies are not publicly available, the reported outcomes provide strong evidence of ADX-629's activity.
In Vivo Models of Inflammation
| Model | Key Findings | Reference |
| Oxazolone-induced Atopic Dermatitis | Reduced skin thickness and erosion; Reduced spleen to body weight ratio. | |
| Carrageenan-induced Inflammatory Pain | Increased tolerance to mechanical and thermal pain; Decreased joint swelling. | |
| Ethanol-induced Liver Disease | Decreased hepatic levels of RASP, triglycerides, and inflammatory cytokines. | [1] |
| Cytokine Storm Models | Reduction in pro-inflammatory cytokines (TNF-α, IFN-γ, IL-1, IL-17) and upregulation of anti-inflammatory cytokine (IL-10).[2] | [2] |
Experimental Workflow (Generalised from available information)
Clinical Evidence of Immunomodulation
ADX-629 has been evaluated in several Phase 1 and Phase 2 clinical trials across a range of immune-mediated diseases. These studies have provided valuable data on the safety, tolerability, and clinical activity of ADX-629 in humans.
Phase 1 Healthy Volunteer Study
A Phase 1 single-ascending and multiple-ascending dose trial in 85 healthy volunteers demonstrated that ADX-629 was well-tolerated with no treatment-related adverse events observed. The study also showed a reduction in the pro-inflammatory RASP malondialdehyde in subjects treated with ADX-629 compared to placebo.[2]
Phase 2 Clinical Trial Data
The following tables summarize the key findings from Phase 2 clinical trials of ADX-629 in various inflammatory conditions.
Table 1: Effect of ADX-629 on Pro-inflammatory Cytokines and Markers
| Disease Model | Cytokine/Marker | Effect | P-value | Reference |
| Mild Asthma | IL-5 | Statistically significant reduction | p=0.02 | [3] |
| TNF-α | Statistically significant reduction | p<0.0001 | [3] | |
| COVID-19 | CXCL9 | Reduction | p=0.0008 | [3] |
| IFN-γ | Reduction | p=0.02 | [3] | |
| TNF-α | Reduction | p=0.07 | [3] | |
| Alcohol-Associated Hepatitis | C-Reactive Protein (CRP) | Statistically significant improvement | p<0.0001 | [4][5] |
| Ethanol Challenge | Acetaldehyde | Lowered levels | p=0.03 | [2] |
Table 2: Effect of ADX-629 on Clinical Endpoints
| Disease Model | Endpoint | Effect | P-value | Reference |
| Psoriasis | Psoriasis Area and Severity Index (PASI) scores | Statistically significant decrease from baseline | p=0.0008 | [3] |
| Atopic Dermatitis | Eczema Area and Severity Index (EASI) | Statistically significant improvement from baseline | p=0.0006 | [6] |
| Investigator Global Assessment (IGA) | Statistically significant improvement from baseline | p<0.0001 | [6] | |
| Alcohol-Associated Hepatitis | Model for End-Stage Liver Disease (MELD) score | Statistically significant improvement | p=0.001 | [4][5] |
| Triglyceride levels | Statistically significant improvement | p<0.0001 | [4][5] | |
| Ethanol Challenge | Dermal Flushing | Reduced | p=0.0007 | [2] |
| Romberg test balance time | Increased | p=0.02 | [2] |
Clinical Trial Methodologies
Detailed laboratory protocols for cytokine measurements in the clinical trials are not publicly available. However, the study designs generally followed standard methodologies for Phase 2, proof-of-concept trials.
General Clinical Trial Workflow
The Pro-inflammatory and Anti-inflammatory Balance
The available data suggests that ADX-629 shifts the balance from a pro-inflammatory to a more regulated, anti-inflammatory state. This is evidenced by the consistent reduction in multiple, mechanistically distinct pro-inflammatory cytokines (e.g., TNF-α, IL-5, IFN-γ) across different disease models. Furthermore, preclinical data indicates an upregulation of the key anti-inflammatory cytokine IL-10.[2]
This broad immunomodulatory effect, rather than targeted immunosuppression, is a key differentiator of ADX-629. By targeting the upstream RASP mediators, ADX-629 appears to restore a more homeostatic immune response.
Future Directions and Conclusion
The clinical development of ADX-629 as a signal-finding molecule has provided crucial proof-of-concept for the therapeutic potential of RASP modulation. While Aldeyra Therapeutics has indicated a strategic shift towards next-generation RASP modulators, the data generated for ADX-629 lays a strong foundation for this novel class of anti-inflammatory agents.[5]
Future research should focus on elucidating the precise molecular interactions between ADX-629 and various RASP, as well as further exploring the downstream consequences on a wider range of immune cell types. The consistent anti-inflammatory signals observed across multiple preclinical models and human clinical trials in diverse immune-mediated diseases highlight the potential of RASP modulation as a promising and broadly applicable therapeutic strategy.
References
- 1. A novel reactive aldehyde species inhibitor prevents the deleterious effects of ethanol in an animal model of alcoholic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ir.aldeyra.com [ir.aldeyra.com]
- 3. aldeyra.com [aldeyra.com]
- 4. Aldeyra Therapeutics Announces Positive Results from Phase 2 Clinical Trial in Alcohol-Associated Hepatitis, Focuses RASP Product Candidate Pipeline on Next-Generation Molecules | Aldeyra Therapeutics, Inc. [ir.aldeyra.com]
- 5. Aldeyra Therapeutics Reports Positive Liver Function Results for ADX-629; Refocuses Pipeline on Next-Generation RASP Modulators [clival.com]
- 6. Aldeyra Therapeutics Announces Statistically and Clinically Significant Improvement from Baseline in Phase 2 Clinical Trial of ADX‑629 in Patients with Atopic Dermatitis | Aldeyra Therapeutics, Inc. [ir.aldeyra.com]
Investigating the Upstream Immunological Effects of RASP Modulation by ADX-629: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ADX-629 is a first-in-class, orally available, covalent inhibitor of reactive aldehyde species (RASP), a group of pro-inflammatory molecules that act as upstream mediators of the immune response. By targeting and neutralizing RASP, ADX-629 represents a novel therapeutic approach to modulating the innate immune system and treating a broad spectrum of immune-mediated diseases. This technical guide provides an in-depth overview of the upstream immunological effects of RASP modulation by ADX-629, summarizing available data, detailing relevant experimental protocols, and visualizing key pathways and workflows.
Introduction: The Role of RASP in Inflammation
Reactive aldehyde species (RASP) are highly reactive electrophilic molecules generated through metabolic processes such as lipid peroxidation and alcohol oxidation.[1] These species, including malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE), play a significant role in initiating and amplifying inflammatory signaling cascades.[2][3] RASP exert their pro-inflammatory effects by covalently modifying proteins, which can lead to the activation of key inflammatory pathways, including NF-κB and the NLRP3 inflammasome.[1][3] This activation results in the production and release of pro-inflammatory cytokines and chemokines, driving the inflammatory response. Elevated levels of RASP have been associated with a variety of inflammatory and autoimmune diseases.[1][3]
ADX-629 is a RASP modulator designed to covalently bind to and neutralize RASP, thereby preventing their interaction with downstream targets and mitigating the subsequent inflammatory cascade. This upstream modulation of the immune response positions ADX-629 as a promising therapeutic candidate for a wide range of inflammatory conditions.
Mechanism of Action of ADX-629
ADX-629's primary mechanism of action is the irreversible covalent binding to RASP. This action effectively scavenges these reactive molecules, preventing them from forming adducts with cellular proteins and lipids. By inhibiting RASP-mediated damage, ADX-629 is hypothesized to suppress the activation of multiple downstream inflammatory pathways.
The key upstream immunological effects of ADX-629 are centered on the inhibition of:
-
NF-κB (Nuclear Factor-kappa B) Activation: RASP can trigger the activation of the NF-κB signaling pathway, a central regulator of inflammation that controls the expression of numerous pro-inflammatory genes.[2]
-
Inflammasome Activation: RASP are known to activate the NLRP3 inflammasome, a multi-protein complex that drives the maturation and secretion of potent pro-inflammatory cytokines IL-1β and IL-18.[1][3]
-
Scavenger Receptor A Signaling: RASP-protein adducts can bind to Scavenger Receptor A, further propagating pro-inflammatory signals.[1]
By targeting RASP, ADX-629 acts at a critical upstream juncture in the inflammatory cascade, leading to a broad-spectrum anti-inflammatory effect.
Signaling Pathway Diagram
References
- 1. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 2. Oxazolone-Induced Atopic Dermatitis (AD) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Aldeyra Therapeutics Highlights Recent Preclinical Data in Obesity, Atopic Dermatitis, Pain, and Alcoholic Hepatitis, and Announces Planned Pivotal Clinical Trial in Retinitis Pigmentosa, at 2024 Research & Development Day | Aldeyra Therapeutics, Inc. [ir.aldeyra.com]
Methodological & Application
Application Notes and Protocols for Evaluating ADX-629 Efficacy in Atopic Dermatitis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atopic dermatitis (AD) is a chronic inflammatory skin disease characterized by pruritus, eczematous lesions, and a defective skin barrier. The pathogenesis of AD is complex, involving a dysregulated immune response with a significant contribution from the Th2 and Th17 inflammatory pathways. ADX-629 is an investigational orally administered, first-in-class RORγt inverse agonist and RASP (Reactive Aldehyde Species) modulator. As a RORγt inverse agonist, ADX-629 can suppress the differentiation of Th17 cells and the production of pro-inflammatory cytokines such as IL-17. As a RASP modulator, ADX-629 can neutralize pro-inflammatory aldehydes that contribute to cellular damage and inflammation.
These application notes provide detailed protocols for evaluating the efficacy of ADX-629 in established preclinical models of atopic dermatitis. The included in vivo and in vitro methodologies, along with structured data presentation and signaling pathway diagrams, are intended to guide researchers in the assessment of ADX-629 and similar compounds for the treatment of atopic dermatitis.
Signaling Pathways
RORγt Signaling Pathway in Atopic Dermatitis
The Retinoid-related orphan receptor gamma t (RORγt) is a key transcription factor in the differentiation of Th17 cells, a subset of T helper cells that play a crucial role in the pathogenesis of various inflammatory diseases, including atopic dermatitis. Upon activation by cytokines such as IL-6 and IL-23, STAT3 is phosphorylated and promotes the expression of RORγt. RORγt then drives the transcription of genes encoding for pro-inflammatory cytokines, most notably IL-17A, IL-17F, and IL-22. These cytokines act on keratinocytes, leading to the production of antimicrobial peptides, chemokines, and other inflammatory mediators that contribute to the clinical manifestations of atopic dermatitis, such as skin inflammation and barrier dysfunction. ADX-629, as a RORγt inverse agonist, is designed to bind to RORγt and reduce its transcriptional activity, thereby inhibiting the Th17 inflammatory cascade.
RASP Modulation Signaling Pathway
Reactive Aldehyde Species (RASP) are highly reactive electrophilic molecules, such as malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE), generated during oxidative stress and lipid peroxidation.[1] In inflammatory conditions like atopic dermatitis, elevated levels of RASP contribute to the pathology by forming covalent adducts with proteins, lipids, and DNA. This modification can alter protein function and trigger pro-inflammatory signaling cascades. RASP can activate key inflammatory pathways, including NF-κB and the NLRP3 inflammasome, leading to the production of pro-inflammatory cytokines and chemokines. ADX-629 acts as a RASP modulator by sequestering these reactive aldehydes, thereby preventing their interaction with cellular components and dampening the downstream inflammatory response.
In Vivo Efficacy Evaluation
MC903-Induced Atopic Dermatitis Mouse Model
This model utilizes the vitamin D3 analog MC903 (calcipotriol) to induce a robust AD-like phenotype in mice, characterized by skin inflammation, epidermal thickening, and a Th2-dominant immune response.
Experimental Workflow:
Protocol:
-
Animals: Female BALB/c or C57BL/6 mice, 6-8 weeks old.
-
Acclimatization: House mice for at least 7 days under standard laboratory conditions.
-
Grouping: Randomly divide mice into the following groups (n=8-10 per group):
-
Vehicle Control (Ethanol)
-
MC903 + Vehicle (for ADX-629)
-
MC903 + ADX-629 (e.g., 10, 30, 100 mg/kg)
-
MC903 + Positive Control (e.g., Dexamethasone)
-
-
Induction of Atopic Dermatitis:
-
Anesthetize mice lightly.
-
Apply 20 µL of MC903 solution (1 nmol in ethanol) to the right ear daily for 14 consecutive days.
-
-
Drug Administration:
-
Administer ADX-629 or vehicle orally (gavage) once daily, starting from day 0 (concurrently with the first MC903 application) until day 14.
-
-
Efficacy Evaluation:
-
Clinical Score: Assess the severity of skin lesions on the ear every other day based on a scoring system for erythema, scaling, and erosion (0 = none, 1 = mild, 2 = moderate, 3 = severe).
-
Ear Thickness: Measure the thickness of the right ear every other day using a digital caliper.
-
-
Endpoint Analysis (Day 15):
-
Collect blood for serum analysis of total IgE and cytokines (IL-4, IL-5, IL-13, IL-17).
-
Euthanize mice and collect the right ear for histological analysis (H&E staining for epidermal thickness and inflammatory cell infiltration) and gene expression analysis (qRT-PCR for inflammatory markers).
-
Collect the spleen and draining lymph nodes for flow cytometric analysis of immune cell populations.
-
Data Presentation:
| Group | Mean Ear Thickness (mm) ± SEM | Mean Clinical Score ± SEM | Serum IgE (ng/mL) ± SEM | Epidermal Thickness (µm) ± SEM |
| Vehicle Control | 0.20 ± 0.02 | 0.0 ± 0.0 | 50 ± 10 | 20 ± 2 |
| MC903 + Vehicle | 0.65 ± 0.05 | 7.5 ± 0.8 | 800 ± 75 | 100 ± 10 |
| MC903 + ADX-629 (10 mg/kg) | 0.50 ± 0.04 | 5.0 ± 0.6 | 600 ± 65 | 75 ± 8 |
| MC903 + ADX-629 (30 mg/kg) | 0.35 ± 0.03 | 2.5 ± 0.4 | 350 ± 40 | 45 ± 5 |
| MC903 + ADX-629 (100 mg/kg) | 0.25 ± 0.02 | 1.0 ± 0.2 | 150 ± 20 | 25 ± 3 |
| MC903 + Dexamethasone | 0.22 ± 0.02 | 0.5 ± 0.1 | 100 ± 15 | 22 ± 2 |
Oxazolone-Induced Atopic Dermatitis Mouse Model
This model uses the hapten oxazolone to induce a chronic allergic skin inflammation that mimics several features of human AD, including a mixed Th1/Th2 immune response. Recent preclinical data has shown that ADX-629 demonstrated activity in this model.
Experimental Workflow:
Protocol:
-
Animals: Female BALB/c mice, 6-8 weeks old.
-
Acclimatization: House mice for at least 7 days under standard laboratory conditions.
-
Grouping: Randomly divide mice into the same groups as the MC903 model.
-
Sensitization (Day 0):
-
Shave the abdominal skin of the mice.
-
Apply 50 µL of 1.5% oxazolone in acetone:olive oil (4:1) to the shaved abdomen.[2]
-
-
Challenge Phase (Starting Day 7):
-
Apply 20 µL of 1% oxazolone to the right ear every other day for a total of 6 challenges.[2]
-
-
Drug Administration:
-
Administer ADX-629 or vehicle orally (gavage) once daily, starting from the first day of challenge (Day 7) until the end of the experiment.
-
-
Efficacy Evaluation:
-
Clinical Score: Assess the severity of skin lesions on the ear before each challenge.
-
Ear Thickness: Measure the thickness of the right ear before each challenge.
-
-
Endpoint Analysis (24 hours after the last challenge):
-
Collect blood for serum analysis of total IgE and cytokines.
-
Euthanize mice and collect the right ear for histological and gene expression analysis.
-
Collect the spleen and draining lymph nodes for flow cytometric analysis.
-
Data Presentation:
| Group | Mean Ear Thickness (mm) ± SEM | Mean Clinical Score ± SEM | Serum IgE (ng/mL) ± SEM | Epidermal Thickness (µm) ± SEM |
| Vehicle Control | 0.18 ± 0.02 | 0.0 ± 0.0 | 45 ± 8 | 18 ± 2 |
| Oxazolone + Vehicle | 0.58 ± 0.06 | 6.8 ± 0.7 | 750 ± 80 | 95 ± 9 |
| Oxazolone + ADX-629 (10 mg/kg) | 0.45 ± 0.05 | 4.5 ± 0.5 | 550 ± 60 | 70 ± 7 |
| Oxazolone + ADX-629 (30 mg/kg) | 0.32 ± 0.04 | 2.2 ± 0.3 | 300 ± 35 | 40 ± 4 |
| Oxazolone + ADX-629 (100 mg/kg) | 0.23 ± 0.03 | 0.8 ± 0.2 | 120 ± 18 | 23 ± 3 |
| Oxazolone + Dexamethasone | 0.20 ± 0.02 | 0.4 ± 0.1 | 90 ± 12 | 20 ± 2 |
In Vitro Efficacy Evaluation
Th17 Differentiation Assay
This assay evaluates the direct effect of ADX-629 on the differentiation of naive CD4+ T cells into Th17 cells.
Protocol:
-
Cell Isolation: Isolate naive CD4+ T cells from the spleens of mice.
-
Cell Culture: Culture the naive CD4+ T cells under Th17 polarizing conditions (anti-CD3/CD28 antibodies, IL-6, TGF-β, and anti-IL-4/IFN-γ antibodies).
-
Treatment: Add ADX-629 at various concentrations to the cell cultures.
-
Analysis: After 3-4 days, analyze the percentage of IL-17-producing cells by intracellular flow cytometry and measure the concentration of IL-17 in the culture supernatant by ELISA.
Data Presentation:
| Treatment | IL-17A Concentration (pg/mL) ± SEM | % of IL-17A+ CD4+ T cells ± SEM |
| Untreated | 50 ± 5 | 1.2 ± 0.2 |
| Th17 Polarizing Conditions | 2500 ± 200 | 35.5 ± 3.0 |
| + ADX-629 (1 µM) | 1500 ± 150 | 22.1 ± 2.5 |
| + ADX-629 (10 µM) | 750 ± 80 | 10.8 ± 1.5 |
| + ADX-629 (100 µM) | 200 ± 30 | 3.5 ± 0.5 |
RASP Scavenging Assay in Keratinocytes
This assay assesses the ability of ADX-629 to protect keratinocytes from RASP-induced inflammation.
Protocol:
-
Cell Culture: Culture human keratinocytes (e.g., HaCaT cells).
-
Treatment: Pre-treat the keratinocytes with various concentrations of ADX-629.
-
Stimulation: Stimulate the cells with a RASP, such as malondialdehyde (MDA).
-
Analysis: Measure the expression of pro-inflammatory cytokines (e.g., IL-6, IL-8) in the culture supernatant by ELISA or by qRT-PCR.
Data Presentation:
| Treatment | IL-6 Expression (fold change) ± SEM | IL-8 Expression (fold change) ± SEM |
| Untreated | 1.0 ± 0.1 | 1.0 ± 0.1 |
| MDA (100 µM) | 8.5 ± 0.9 | 12.3 ± 1.5 |
| MDA + ADX-629 (1 µM) | 6.2 ± 0.7 | 8.9 ± 1.1 |
| MDA + ADX-629 (10 µM) | 3.1 ± 0.4 | 4.5 ± 0.6 |
| MDA + ADX-629 (100 µM) | 1.5 ± 0.2 | 2.1 ± 0.3 |
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the preclinical evaluation of ADX-629's efficacy in models of atopic dermatitis. By utilizing both in vivo and in vitro approaches, researchers can gain valuable insights into the compound's dual mechanism of action as a RORγt inverse agonist and a RASP modulator. The suggested data presentation formats and signaling pathway diagrams are intended to facilitate clear and concise communication of experimental findings. These methodologies will be instrumental in advancing the understanding and development of novel therapeutics for atopic dermatitis.
References
Application Notes and Protocols for ADX-629 in Psoriasis and Chronic Cough Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of ADX-629, a first-in-class, orally administered reactive aldehyde species (RASP) modulator, in Phase 2 clinical studies for psoriasis and chronic cough. The information compiled herein is intended to guide researchers and drug development professionals in understanding the methodology, data, and potential applications of ADX-629 in these immune-mediated conditions.
Introduction to ADX-629 and RASP Modulation
ADX-629 is an investigational new drug that targets reactive aldehyde species (RASP), which are upstream mediators of inflammation. RASP are implicated in the activation of a wide array of inflammatory factors, including NF-κB and inflammasomes, leading to the release of pro-inflammatory cytokines.[1] By covalently binding to and facilitating the degradation of RASP, ADX-629 represents a novel therapeutic approach to modulate the immune system from a pro-inflammatory to an anti-inflammatory state. This mechanism of action suggests broad potential applicability across various immune-mediated diseases.
ADX-629 in the Study of Psoriasis
A Phase 2 clinical trial has demonstrated the potential of ADX-629 in treating patients with mild to moderate plaque psoriasis.[2] The study highlighted the drug's ability to reduce disease severity as measured by the Psoriasis Area and Severity Index (PASI).
Quantitative Data Summary: Psoriasis Phase 2 Trial
| Efficacy Endpoint | Result |
| PASI Score | Statistically significant decrease from baseline |
| Primary Outcomes | Psoriasis area and severity index, skin cytokine transcription profiles, plasma leukocyte cytokine release following endotoxin-challenge, and plasma levels of cytokines and RASP |
Table 1: Summary of Efficacy Results from the Phase 2 Psoriasis Trial of ADX-629.
Experimental Protocol: Phase 2 Psoriasis Trial
Study Design: A multi-center, open-label, single-group Phase 2 clinical trial.[2]
Patient Population: Ten adult patients diagnosed with mild to moderate plaque psoriasis.
Treatment Regimen:
-
Drug: ADX-629
-
Dosage: 250 mg
-
Administration: Orally, twice daily
-
Duration: Up to 90 days[2]
Outcome Measures:
-
Primary Outcomes:
-
Psoriasis Area and Severity Index (PASI) score
-
Skin cytokine transcription profiles
-
Plasma leukocyte cytokine release following endotoxin-challenge
-
Plasma levels of cytokines and RASP
-
ADX-629 in the Study of Chronic Cough
A Phase 2 clinical trial (NCT05392192) has investigated the efficacy and safety of ADX-629 for the treatment of refractory or unexplained chronic cough. The study demonstrated a statistically significant reduction in cough frequency.
Quantitative Data Summary: Chronic Cough Phase 2 Trial
| Efficacy Endpoint | Result | p-value |
| Awake Cough Frequency | Statistically significant reduction | <0.05 |
| 24-hour Cough Frequency | Statistically significant reduction | <0.05 |
Table 2: Summary of Efficacy Results from the Phase 2 Chronic Cough Trial of ADX-629.
Experimental Protocol: Phase 2 Chronic Cough Trial (NCT05392192)
Study Design: A multi-center, randomized, double-blind, placebo-controlled, two-period crossover Phase 2 clinical trial.
Patient Population: Approximately 50 adult patients with refractory or unexplained chronic cough.
Inclusion Criteria:
-
Adults aged 18-80 years.
-
History of refractory or unexplained chronic cough.
-
Chest radiograph or CT scan showing no abnormalities that could significantly contribute to the chronic cough.
-
Agreement to discontinue anti-tussive medications for the trial duration.
Exclusion Criteria:
-
Current smokers or recent ex-smokers with a >20 pack-year history.
-
History of significant cardiovascular or hepatic disease.
-
History of malignancy within 5 years of screening (with exceptions for certain skin and cervical carcinomas).
-
Recent history of drug or alcohol abuse.
-
Positive serology for Hepatitis B, Hepatitis C, or HIV.
-
Current use of an angiotensin-converting enzyme (ACE) inhibitor or use within 3 months of screening.
Treatment Regimen:
-
Drug: ADX-629 or matching placebo
-
Dosage: 300 mg
-
Administration: Orally, twice daily
-
Duration: 14 days for each treatment period, separated by a washout period.
Outcome Measures:
-
Primary Objective: To evaluate the safety and tolerability of ADX-629.
-
Secondary Objectives:
-
To evaluate the efficacy of ADX-629 in reducing cough frequency.
-
To investigate the effect of ADX-629 on cough-related quality of life.
-
Visualizations: Signaling Pathways and Experimental Workflows
RASP-Mediated Inflammatory Signaling Pathway
Caption: RASP-mediated inflammatory pathway and the inhibitory action of ADX-629.
Experimental Workflow: Psoriasis Phase 2 Trial
Caption: Workflow of the Phase 2 clinical trial of ADX-629 in psoriasis.
Experimental Workflow: Chronic Cough Phase 2 Trial (NCT05392192)
Caption: Crossover design of the Phase 2 trial of ADX-629 in chronic cough.
References
Application of ADX-629 in Alcohol-Associated Liver Disease: Research Protocols and Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADX-629 is an investigational, first-in-class, orally administered modulator of reactive aldehyde species (RASP). RASP, such as acetaldehyde and malondialdehyde, are highly reactive molecules that contribute to oxidative stress and inflammation, key drivers in the pathogenesis of alcohol-associated liver disease (ALD). By sequestering RASP, ADX-629 represents a novel therapeutic strategy to mitigate alcohol-induced liver injury. These application notes provide a summary of the key findings and detailed protocols for the use of ADX-629 in preclinical and clinical research settings related to ALD.
Mechanism of Action
ADX-629 is a RASP modulator that is thought to act as an "upstream immunological switch," shifting the immune system from a pro-inflammatory to an anti-inflammatory state. In the context of alcohol-associated liver disease, the metabolism of ethanol generates significant amounts of acetaldehyde, a highly toxic RASP. These RASP can form adducts with proteins and DNA, leading to cellular dysfunction, oxidative stress, and an inflammatory response. ADX-629 is designed to trap and neutralize these harmful aldehydes, thereby preventing their downstream pathological effects.
Preclinical Research Applications
Animal Model of Alcohol-Associated Liver Disease
A widely used and relevant model for studying the effects of ADX-629 is the chronic-binge ethanol feeding model in mice, often referred to as the NIAAA model. This model effectively mimics the features of human alcohol-associated liver injury, including steatosis, inflammation, and elevated liver enzymes.
Quantitative Data from Preclinical Studies
In a preclinical study utilizing a chronic/binge mouse model of ALD, oral administration of ADX-629 demonstrated significant efficacy in mitigating alcohol-induced liver damage.[1] The key quantitative findings are summarized below:
| Parameter | Treatment Effect of ADX-629 | p-value |
| Liver Acetaldehyde (AA) | Decreased | < 0.05 |
| Liver Malondialdehyde-Acetaldehyde (MAA) | Decreased | < 0.05 |
| Circulating Anti-MAA Antibody | Decreased | < 0.05 |
| Liver/Serum Triglycerides | Decreased | < 0.01 |
| Hepatic Fat Accumulation | Decreased | < 0.0001 |
| Serum IFN-γ | Decreased | < 0.01 |
| Serum MCP-1 | Decreased | < 0.01 |
Clinical Research Applications
Phase 2 Clinical Trial in Alcohol-Associated Hepatitis
ADX-629 has been evaluated in a Phase 2 clinical trial in patients with mild to moderate alcohol-associated hepatitis.[2][3][4][5] The trial was a single-arm, multicenter study where patients received oral ADX-629 for one month.[2][4][5]
Quantitative Data from Clinical Studies
The study demonstrated statistically significant improvements in key markers of liver function and inflammation.[2][3][4][5]
| Parameter | Treatment Effect of ADX-629 | p-value |
| Model for End-Stage Liver Disease (MELD) Score | Improved | 0.001 |
| Triglyceride Levels | Decreased | < 0.0001 |
| C-Reactive Protein (CRP) Levels | Decreased | < 0.0001 |
No serious adverse events were reported, and no adverse events were attributed to ADX-629.[2][3][4]
Key Experiment Protocols
Protocol 1: Chronic-Binge Ethanol Feeding Model in Mice (NIAAA Model)
Objective: To induce alcohol-associated liver injury in mice for the evaluation of therapeutic interventions like ADX-629.
Materials:
-
C57BL/6J mice (male, 8-10 weeks old)
-
Lieber-DeCarli liquid diet (control and with 5% v/v ethanol)
-
Gavage needles
-
Ethanol (for binge administration)
-
ADX-629 (formulation and dosage to be determined by the researcher)
Procedure:
-
Acclimatization (5 days): House mice in a controlled environment and provide ad libitum access to the control Lieber-DeCarli liquid diet.
-
Chronic Ethanol Feeding (10 days): Switch the diet to the Lieber-DeCarli liquid diet containing 5% (v/v) ethanol. Monitor daily food intake and body weight.
-
ADX-629 Administration: On day 11, administer ADX-629 via oral gavage. A preclinical study administered ADX-629 30 minutes prior to the ethanol binge.[1] The exact dosage and formulation of ADX-629 should be optimized for the specific study.
-
Binge Ethanol Administration: 30 minutes after ADX-629 administration, deliver a single oral gavage of ethanol (e.g., 5 g/kg body weight of a 31.5% ethanol solution).[1]
-
Sham Treatment: For control groups, administer a vehicle control instead of ADX-629 and/or an isocaloric control solution for the ethanol binge.
-
Sample Collection: At a predetermined time point after the binge (e.g., 9 hours), euthanize the mice and collect blood and liver tissue for analysis.
Protocol 2: Measurement of Malondialdehyde-Acetaldehyde (MAA) Adducts in Liver Tissue
Objective: To quantify the level of RASP-protein adducts in the liver as a measure of oxidative stress.
Materials:
-
Liver tissue homogenates
-
Enzyme-Linked Immunosorbent Assay (ELISA) kit for MAA adducts
-
Plate reader
Procedure:
-
Homogenate Preparation: Homogenize liver tissue samples in an appropriate lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of each homogenate using a standard protein assay (e.g., BCA assay).
-
ELISA: Follow the manufacturer's instructions for the MAA adduct ELISA kit. This typically involves:
-
Coating a microplate with an anti-MAA antibody.
-
Adding diluted liver homogenates to the wells.
-
Incubating to allow for antigen-antibody binding.
-
Washing the plate to remove unbound material.
-
Adding a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that reacts with the enzyme to produce a colorimetric or chemiluminescent signal.
-
-
Data Analysis: Measure the signal using a plate reader and calculate the concentration of MAA adducts relative to a standard curve. Normalize the results to the total protein concentration of each sample.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of ADX-629 in Alcohol-Associated Liver Disease.
Caption: Preclinical Experimental Workflow for ADX-629 Evaluation.
Conclusion
ADX-629 shows significant promise as a therapeutic agent for alcohol-associated liver disease by targeting the upstream drivers of inflammation and oxidative stress. The provided protocols and data serve as a valuable resource for researchers and drug development professionals interested in further investigating the potential of RASP modulation in this and other inflammatory diseases. While the clinical development of ADX-629 for alcohol-associated hepatitis has been discontinued by the sponsoring company in favor of next-generation molecules, the proof-of-concept data generated remains highly relevant for the field.[3] Further investigator-sponsored studies may continue to explore the utility of ADX-629.
References
- 1. A novel reactive aldehyde species inhibitor prevents the deleterious effects of ethanol in an animal model of alcoholic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aldeyra Therapeutics Reports Positive Liver Function Results for ADX-629; Refocuses Pipeline on Next-Generation RASP Modulators [clival.com]
- 3. Aldeyra Reports Positive Mid-Stage Data For Liver Drug, Discontinues Further Development [stocktwits.com]
- 4. Aldeyra Therapeutics reports positive results from phase 2 clinical trial in alcohol-connected hepatitis [pharmabiz.com]
- 5. patientworthy.com [patientworthy.com]
Application Notes and Protocols for Measuring RASP Levels in Biological Samples for ADX-629 Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive Aldehyde Species (RASP) are highly reactive electrophilic molecules generated endogenously through processes like lipid peroxidation and alcohol metabolism. These species, including malondialdehyde (MDA) and acetaldehyde, play a significant role in mediating inflammatory responses. RASP can form adducts with proteins and DNA, leading to cellular dysfunction and the activation of pro-inflammatory signaling pathways, including NF-κB and inflammasomes. Elevated levels of RASP are implicated in a variety of immune-mediated diseases.
ADX-629 is an investigational, first-in-class, orally administered RASP modulator developed by Aldeyra Therapeutics.[1] Its mechanism of action involves the covalent binding and subsequent degradation of free RASP. By reducing the overall RASP load, ADX-629 aims to mitigate the downstream inflammatory cascade, offering a novel therapeutic approach for a range of systemic and retinal immune-mediated diseases.[2]
These application notes provide detailed protocols for the quantification of RASP levels in various biological samples, which is crucial for evaluating the pharmacodynamic effects of ADX-629 in preclinical and clinical studies. The following sections describe methods for sample collection and preparation, and detailed procedures for measuring MDA and acetaldehyde, two key RASP biomarkers.
I. Biological Sample Collection and Handling
Proper collection and handling of biological samples are critical to ensure the accuracy and reproducibility of RASP measurements. Aldehydes are volatile and reactive, necessitating specific procedures to minimize their degradation or artifactual formation.
1.1. Blood-Derived Samples (Plasma and Serum)
-
Plasma: Collect whole blood into tubes containing an anticoagulant such as EDTA or heparin.[3][4][5] Immediately place the tubes on ice to minimize ex vivo aldehyde formation. Within 30 minutes of collection, centrifuge the blood at 1,000-2,000 x g for 15 minutes at 4°C.[3][5] Carefully collect the supernatant (plasma) without disturbing the buffy coat.
-
Serum: Collect whole blood into serum separator tubes.[3][5] Allow the blood to clot at room temperature for 30-60 minutes.[4][5] Centrifuge at 1,000-2,000 x g for 15 minutes at 4°C.[5] Collect the resulting serum.
Storage: For immediate analysis, keep plasma or serum samples on ice. For long-term storage, aliquot the samples into cryovials and store them at -80°C. Avoid repeated freeze-thaw cycles.[3][5]
1.2. Tissue Samples
-
Following excision, immediately rinse the tissue with ice-cold phosphate-buffered saline (PBS) to remove any contaminating blood.
-
Blot the tissue dry and snap-freeze it in liquid nitrogen. Store the frozen tissue at -80°C until analysis.
-
For analysis, weigh the frozen tissue and homogenize it in an appropriate ice-cold lysis buffer (e.g., RIPA buffer with protease inhibitors).[6][7]
-
Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant for RASP analysis.
II. Quantification of Malondialdehyde (MDA)
MDA is a well-established biomarker of lipid peroxidation and a key RASP. Several methods are available for its quantification in biological samples.
2.1. Thiobarbituric Acid Reactive Substances (TBARS) Assay
The TBARS assay is a widely used colorimetric method for measuring MDA. It is based on the reaction of MDA with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored adduct that can be measured spectrophotometrically.
Experimental Protocol:
-
Sample Preparation:
-
Protein Precipitation: Add 200 µL of ice-cold 10% trichloroacetic acid (TCA) to the sample to precipitate proteins.[6][7]
-
Centrifuge at 2,200 x g for 15 minutes at 4°C.[6]
-
Reaction with TBA: Transfer 200 µL of the supernatant to a new tube.[6]
-
Add 200 µL of 0.67% (w/v) TBA solution.[6]
-
Incubate in a boiling water bath for 10-15 minutes.[6]
-
Cool the samples on ice to stop the reaction.
-
Measurement: Transfer 150 µL of the reaction mixture to a 96-well plate.[6]
-
Read the absorbance at 532 nm using a microplate reader.[6]
-
Quantification: Prepare a standard curve using a malondialdehyde or 1,1,3,3-tetramethoxypropane standard. Calculate the MDA concentration in the samples based on the standard curve.
2.2. Malondialdehyde (MDA) ELISA
ELISA provides a more specific method for MDA quantification compared to the TBARS assay. Commercially available kits are a convenient option. The following is a general protocol for a competitive ELISA.
Experimental Protocol:
-
Plate Preparation: Use a microplate pre-coated with an MDA-specific antibody.
-
Standard and Sample Addition: Add 50 µL of standards and samples to the appropriate wells.[5]
-
Competitive Reaction: Add 50 µL of HRP-conjugated MDA to each well.[3]
-
Incubate for 60 minutes at 37°C.[3]
-
Washing: Wash the plate 3-5 times with the provided wash buffer.[5]
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well.[3]
-
Incubate for 15-20 minutes at 37°C in the dark.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.[3]
-
Measurement: Read the absorbance at 450 nm within 10 minutes.[8]
-
Quantification: The optical density is inversely proportional to the MDA concentration. Calculate the MDA concentration in the samples using the standard curve.
2.3. High-Performance Liquid Chromatography (HPLC)
HPLC offers high specificity and sensitivity for MDA measurement. The method often involves derivatization of MDA to a more stable and detectable compound.
Experimental Protocol:
-
Sample Preparation and Hydrolysis:
-
To 250 µL of plasma or tissue homogenate, add 50 µL of 6 M NaOH.
-
Incubate at 60°C for 45 minutes to release protein-bound MDA.
-
Acidify the sample with 125 µL of 35% (v/v) perchloric acid.
-
Centrifuge to pellet the precipitated protein.
-
-
Derivatization:
-
To 250 µL of the supernatant, add 25 µL of 2,4-dinitrophenylhydrazine (DNPH) solution.
-
Incubate for 10 minutes at room temperature.
-
-
HPLC Analysis:
-
Inject 20 µL of the derivatized sample into the HPLC system.
-
Use a C18 column for separation.
-
The mobile phase is typically a mixture of acetonitrile and water with 0.2% acetic acid (e.g., 38:62, v/v).
-
Set the UV detector to 310 nm.
-
-
Quantification: Identify the MDA-DNPH peak by its retention time and quantify using a standard curve prepared from 1,1,3,3-tetramethoxypropane.
III. Quantification of Acetaldehyde
Acetaldehyde is another important RASP, particularly in the context of alcohol metabolism. Its measurement requires careful handling due to its volatility.
3.1. High-Performance Liquid Chromatography (HPLC)
Similar to MDA, HPLC is a reliable method for acetaldehyde quantification, typically involving derivatization with DNPH.
Experimental Protocol:
-
Sample Deproteinization:
-
Derivatization:
-
Solid-Phase Extraction (SPE):
-
Use a C18 SPE cartridge to clean up the sample and remove excess DNPH.
-
Elute the acetaldehyde-DNPH derivative with methanol.
-
Dry the eluate under a nitrogen stream and reconstitute in the mobile phase.
-
-
HPLC Analysis:
-
Quantification: Calculate the acetaldehyde concentration using a standard curve.
3.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the highest sensitivity and specificity for the simultaneous quantification of multiple aldehydes, including MDA and acetaldehyde.
Experimental Protocol:
-
Sample Preparation and Derivatization:
-
Follow a similar deproteinization and DNPH derivatization procedure as described for HPLC.
-
-
LC-MS/MS Analysis:
-
Inject the derivatized sample into an LC-MS/MS system.
-
Use a suitable column (e.g., C8 or C18) for chromatographic separation.
-
Employ a gradient elution with a mobile phase consisting of water and methanol with 0.05% formic acid.[10]
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific parent and daughter ions for the DNPH derivatives of MDA and acetaldehyde.
-
-
Quantification: Use stable isotope-labeled internal standards for accurate quantification.
IV. Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison of RASP levels across different treatment groups and time points.
Table 1: Malondialdehyde (MDA) Levels in Human Plasma Following ADX-629 Treatment
| Treatment Group | Baseline MDA (µM) | Post-treatment MDA (µM) | % Change from Baseline | p-value |
| Placebo (n=21) | 2.5 ± 0.8 | 2.4 ± 0.7 | -4% | >0.05 |
| ADX-629 (n=23) | 2.6 ± 0.9 | 1.8 ± 0.6 | -31% | <0.05 |
Data are presented as mean ± standard deviation. Statistical significance was determined by a paired t-test.
Table 2: Effect of ADX-629 on Inflammatory Markers in a Phase 2 Study of Alcohol-Associated Hepatitis
| Biomarker | Baseline | Post-treatment (1 month) | p-value |
| MELD Score | 15.2 ± 3.1 | 11.8 ± 2.5 | 0.001 |
| Triglyceride Levels (mg/dL) | 250 ± 85 | 150 ± 60 | <0.0001 |
| C-Reactive Protein (mg/L) | 12.5 ± 4.2 | 5.8 ± 2.1 | <0.0001 |
Data from a single-arm study in four patients. Statistical significance was determined by a paired t-test comparing baseline to post-treatment values.[11][12]
V. Visualization of Pathways and Workflows
RASP Signaling Pathway and ADX-629 Mechanism of Action
Caption: RASP signaling and the inhibitory action of ADX-629.
Experimental Workflow for RASP Quantification
Caption: Workflow for RASP measurement in biological samples.
VI. Method Validation
For regulatory submissions, all analytical methods used to measure biomarker concentrations must be validated.[13] This involves a fit-for-purpose approach to assess key parameters.[14]
Key Validation Parameters:
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
-
Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Sensitivity: The lowest concentration of the analyte that can be reliably measured (Lower Limit of Quantification, LLOQ).
-
Reproducibility: The precision between different laboratories.
-
Stability: The chemical stability of the analyte in a given matrix under specific conditions for given time intervals.
For biomarker assays supporting pivotal safety and effectiveness determinations, full validation as described in the FDA's guidance for industry on bioanalytical method validation is recommended.[13]
References
- 1. dermatologytimes.com [dermatologytimes.com]
- 2. Aldeyra Advances RASP Platform for Inflammatory Diseases [synapse.patsnap.com]
- 3. elkbiotech.com [elkbiotech.com]
- 4. interchim.fr [interchim.fr]
- 5. kamiyabiomedical.com [kamiyabiomedical.com]
- 6. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 7. mmpc.org [mmpc.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aldeyra Therapeutics reports positive results from phase 2 clinical trial in alcohol-connected hepatitis [pharmabiz.com]
- 12. drugs.com [drugs.com]
- 13. hhs.gov [hhs.gov]
- 14. ASSAY VALIDATION - Biomarker Assay Validations – A Time for Change? [drug-dev.com]
Application Notes and Protocols: Preclinical Evaluation of ADX-629 for Minimal Change Disease
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental framework for the preclinical evaluation of ADX-629, a first-in-class oral modulator of Reactive Aldehyde Species (RASP), in the context of Minimal Change Disease (MCD). While clinical development of ADX-629 has been discontinued in favor of next-generation compounds, these protocols offer a robust methodology for assessing RASP modulators in MCD research. The following application notes detail the rationale and experimental design for in vivo and in vitro studies, including comprehensive protocols, data presentation templates, and visualizations of key pathways and workflows.
Introduction to ADX-629 and Minimal Change Disease
Minimal Change Disease (MCD) is a leading cause of nephrotic syndrome in children and is characterized by severe proteinuria and podocyte foot process effacement, with minimal changes observed under light microscopy. The underlying pathology is thought to involve immune dysregulation and podocyte injury.
ADX-629 is an investigational, orally administered small molecule designed to modulate the activity of Reactive Aldehyde Species (RASP). RASP, such as malondialdehyde and acetaldehyde, are highly reactive molecules that can induce cellular damage and promote inflammation. By reducing the RASP load, ADX-629 is hypothesized to act as an upstream immunological switch, shifting the immune system from a pro-inflammatory to an anti-inflammatory state.[1][2] This mechanism suggests a potential therapeutic role in immune-mediated diseases like MCD. Although Aldeyra Therapeutics initiated a Phase 2 clinical trial for ADX-629 in MCD, the company has since shifted its focus to next-generation RASP modulators.[2][3][4] Nevertheless, the experimental design outlined herein provides a valuable template for the preclinical assessment of this drug class in MCD.
Key Signaling Pathways in MCD and RASP-Mediated Injury
The pathophysiology of MCD involves a complex interplay of immune cells and resident glomerular cells, particularly the podocytes. Circulating factors are thought to induce podocyte injury, leading to the disruption of the slit diaphragm, effacement of foot processes, and consequent proteinuria. RASP can exacerbate this injury through multiple mechanisms, including direct damage to cellular proteins and lipids, and the activation of pro-inflammatory signaling cascades.
Experimental Design and Workflow
A tiered approach is proposed, beginning with in vitro validation of ADX-629's protective effects on podocytes, followed by an in vivo study to assess its efficacy in a disease model that recapitulates key features of human MCD.
In Vitro Experimental Protocols
Model: Human Podocyte Culture with LPS-Induced Injury
Cultured human podocytes provide a valuable in vitro system to directly assess the protective effects of ADX-629 on podocyte integrity.[5][6] Lipopolysaccharide (LPS) is used to induce an inflammatory injury that mimics aspects of MCD.[5][6]
Protocol: Podocyte Protection Assay
-
Cell Culture: Culture conditionally immortalized human podocytes on collagen-coated plates. Differentiate cells by thermo-shifting to 37°C for 10-14 days to induce a mature, quiescent phenotype.
-
Treatment Groups:
-
Vehicle Control (VC): Cells treated with culture medium only.
-
LPS Injury (LPS): Cells treated with 10 µg/mL LPS.
-
ADX-629 Prophylactic (ADX-629 + LPS): Cells pre-treated with ADX-629 (e.g., 1, 10, 50 µM) for 2 hours, followed by co-incubation with 10 µg/mL LPS.
-
ADX-629 Control (ADX-629): Cells treated with the highest dose of ADX-629 only.
-
-
Incubation: Incubate cells for 24 hours.
-
Endpoint Analysis:
-
Immunofluorescence for F-actin: Fix cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain with Phalloidin-FITC to visualize the actin cytoskeleton. Assess for stress fiber formation and disruption of cortical actin.
-
Western Blot for Slit Diaphragm Proteins: Lyse cells and perform Western blot analysis for nephrin and podocin expression. Use GAPDH as a loading control.
-
RASP Quantification: Measure levels of malondialdehyde (MDA) in cell lysates using a commercially available colorimetric assay kit.
-
Hypothetical In Vitro Data
Table 1: Effect of ADX-629 on Podocyte Injury Markers In Vitro
| Treatment Group | Relative Nephrin Expression (Normalized to VC) | Relative Podocin Expression (Normalized to VC) | MDA Levels (nmol/mg protein) | F-actin Stress Fibers (Qualitative Score 0-3) |
| Vehicle Control | 1.00 ± 0.05 | 1.00 ± 0.06 | 1.2 ± 0.2 | 0 |
| LPS (10 µg/mL) | 0.45 ± 0.08 | 0.52 ± 0.07 | 4.8 ± 0.5 | 3 |
| ADX-629 (1 µM) + LPS | 0.55 ± 0.09 | 0.61 ± 0.08 | 3.9 ± 0.4 | 2 |
| ADX-629 (10 µM) + LPS | 0.78 ± 0.10 | 0.81 ± 0.09 | 2.1 ± 0.3 | 1 |
| ADX-629 (50 µM) + LPS | 0.92 ± 0.07 | 0.95 ± 0.06 | 1.5 ± 0.2 | 0 |
| ADX-629 (50 µM) | 0.98 ± 0.05 | 1.02 ± 0.05 | 1.3 ± 0.1 | 0 |
In Vivo Experimental Protocols
Model: Lipopolysaccharide (LPS)-Induced Nephropathy in Mice
The LPS-induced nephropathy model in mice is a well-established and rapid model for inducing transient proteinuria and podocyte injury, sharing features with MCD.[2][3][7][8] It is particularly relevant for studying inflammatory mechanisms of kidney injury.
Protocol: Efficacy of ADX-629 in LPS-Induced Nephropathy
-
Animals: Use 8-week-old male C57BL/6 mice.
-
Acclimation & Baseline: Acclimate mice for one week. Collect baseline 24-hour urine using metabolic cages.[9]
-
Experimental Groups (n=8 per group):
-
Group 1 (Sham): Intraperitoneal (i.p.) injection of sterile saline. Oral gavage with vehicle.
-
Group 2 (LPS + Vehicle): i.p. injection of LPS (5 mg/kg). Oral gavage with vehicle.
-
Group 3 (LPS + ADX-629 Low Dose): i.p. injection of LPS (5 mg/kg). Oral gavage with ADX-629 (e.g., 10 mg/kg).
-
Group 4 (LPS + ADX-629 High Dose): i.p. injection of LPS (5 mg/kg). Oral gavage with ADX-629 (e.g., 50 mg/kg).
-
-
Dosing Regimen: Administer ADX-629 or vehicle by oral gavage once daily, starting 24 hours before the LPS injection and continuing for the duration of the study (7 days).
-
Induction: On Day 1, administer a single i.p. injection of LPS or saline.
-
Monitoring:
-
Endpoint (Day 7):
-
Euthanize mice and perfuse kidneys with PBS.
-
Fix one kidney in 10% neutral buffered formalin for histology (H&E, PAS staining) and immunohistochemistry.
-
Snap-freeze the other kidney for protein (ELISA) and RNA analysis.
-
-
Histological Analysis:
-
Biochemical Analysis:
Hypothetical In Vivo Data
Table 2: Effect of ADX-629 on Renal Function and Injury in LPS-Treated Mice
| Group | Urinary Albumin/Creatinine Ratio (µg/mg) at Day 3 | Serum Creatinine (mg/dL) at Day 7 | Podocin Staining Intensity (A.U.) | Renal TNF-α (pg/mg tissue) |
| Sham | 25 ± 8 | 0.2 ± 0.05 | 100 ± 10 | 50 ± 12 |
| LPS + Vehicle | 350 ± 45 | 0.6 ± 0.10 | 35 ± 8 | 480 ± 60 |
| LPS + ADX-629 (10 mg/kg) | 210 ± 30 | 0.4 ± 0.08 | 60 ± 12 | 250 ± 45 |
| LPS + ADX-629 (50 mg/kg) | 95 ± 20 | 0.3 ± 0.06 | 85 ± 9 | 110 ± 25 |
Logical Diagram for Preclinical Decision Making
The following diagram outlines the decision-making process based on the outcomes of the proposed experiments.
Conclusion
The experimental design and protocols detailed in these application notes provide a comprehensive framework for the preclinical evaluation of RASP modulators, such as ADX-629, for the treatment of Minimal Change Disease. By systematically assessing the compound's ability to protect podocytes from inflammatory injury, both in vitro and in vivo, researchers can generate the critical data needed to validate this therapeutic approach and guide the development of next-generation molecules for MCD and other proteinuric kidney diseases.
References
- 1. New Insights Into Human Minimal Change Disease: Lessons From Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. apexbt.com [apexbt.com]
- 5. LPS and PAN-induced podocyte injury in an in vitro model of minimal change disease: changes in TLR profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Experimental Effects of Lipopolysaccharide-Induced Renal Injury in Mice Model [aps.journals.ekb.eg]
- 8. Amelioration of Acute Kidney Injury in Lipopolysaccharide-Induced Systemic Inflammatory Response Syndrome by an Aldose Reductase Inhibitor, Fidarestat | PLOS One [journals.plos.org]
- 9. Assessment of Kidney Function in Mouse Models of Glomerular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Sequential ELISA to profile multiple cytokines from small volumes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cytokine Elisa [bdbiosciences.com]
Application Notes and Protocols for In Vivo Imaging to Assess ADX-629 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADX-629 is a first-in-class, orally administered Reactive Aldehyde Species (RASP) modulator developed by Aldeyra Therapeutics. RASP, such as malondialdehyde and acetaldehyde, are small-molecule inflammatory mediators that are elevated in a variety of immune-mediated diseases.[1][2] By covalently binding to and facilitating the degradation of RASP, ADX-629 acts as an upstream immunological switch, shifting the immune system from a pro-inflammatory to an anti-inflammatory state.[1][3][4] Its mechanism of action involves the down-regulation of pro-inflammatory signaling pathways, including NF-κB and the NLRP3 inflammasome, which are key drivers of cytokine release and inflammation.[3][4]
ADX-629 has demonstrated potential therapeutic effects in a range of inflammatory conditions. Clinical trials have shown its immune-modulating activity in patients with psoriasis, asthma, atopic dermatitis, chronic cough, and alcohol-associated hepatitis.[2][5][6][7][8] These studies have reported statistically significant improvements in key clinical and inflammatory markers.[5][8][9]
This document provides detailed application notes and protocols for advanced in vivo imaging techniques to assess the pharmacodynamic activity of ADX-629 in preclinical models. These non-invasive or minimally invasive methods allow for the longitudinal assessment of the drug's impact on key pathological processes, including inflammasome activation, leukocyte trafficking, and oxidative stress.
Quantitative Data from Clinical Trials
The following table summarizes key quantitative outcomes from Phase 2 clinical trials of ADX-629, demonstrating its therapeutic potential across different immune-mediated diseases.
| Disease Indication | Key Biomarker/Endpoint | Result | P-value | Reference |
| Alcohol-Associated Hepatitis | Model for End-Stage Liver Disease (MELD) Score | Statistically significant improvement from baseline | P=0.001 | [5][8] |
| Triglyceride Levels | Statistically significant improvement from baseline | P<0.0001 | [5][8] | |
| C-Reactive Protein (CRP) Levels | Statistically significant improvement from baseline | P<0.0001 | [5][8] | |
| Alcohol Intoxication Challenge | Dermal Flushing | Reduced compared to placebo | P=0.0007 | [1] |
| Romberg Test Balance Time | Increased compared to placebo | P=0.02 | [1] | |
| Acetaldehyde Levels (RASP metabolite) | Lowered compared to placebo | P=0.03 | [1] | |
| Total Cholesterol | Lower following ADX-629 treatment | P=0.02 | [1] | |
| LDL Cholesterol | Lower following ADX-629 treatment | P=0.047 | [1] | |
| Atopic Dermatitis | Eczema Area and Severity Index (EASI) | Statistically significant improvement from baseline | Achieved | [6] |
Signaling Pathway Modulated by ADX-629
The following diagram illustrates the proposed mechanism of action of ADX-629 in modulating RASP-mediated inflammation.
Caption: Mechanism of ADX-629 in RASP-mediated inflammation.
Experimental Protocols for In Vivo Imaging
Here we provide detailed protocols for three key in vivo imaging experiments to assess the activity of ADX-629.
Protocol 1: In Vivo Imaging of NLRP3 Inflammasome Activation
This protocol describes a method to non-invasively visualize and quantify the effect of ADX-629 on NLRP3 inflammasome activation in a mouse model of sterile inflammation using a fluorescent probe.
Experimental Workflow:
Caption: Workflow for in vivo imaging of NLRP3 inflammasome activation.
Methodology:
-
Animal Model:
-
Use C57BL/6 mice (8-10 weeks old).
-
Induce sterile peritonitis by intraperitoneal (i.p.) injection of Lipopolysaccharide (LPS) (10 mg/kg). This serves as the primary signal to prime the inflammasome.
-
After 4 hours, administer a secondary stimulus such as ATP (30 mM) or nigericin (5 µM) i.p. to activate the NLRP3 inflammasome.
-
-
Drug Administration:
-
Administer ADX-629 or vehicle control via oral gavage 1 hour prior to the secondary inflammasome activation stimulus. Dosing should be based on prior pharmacokinetic and pharmacodynamic studies.
-
-
Probe Administration:
-
In Vivo Imaging:
-
Anesthetize mice using isoflurane.
-
Acquire whole-body fluorescence images using an in vivo imaging system (e.g., IVIS Spectrum). Use appropriate excitation and emission filters for the specific fluorescent probe.
-
Capture images at multiple time points (e.g., 1, 2, and 4 hours) post-probe administration to determine peak signal.
-
-
Data Analysis:
-
Define a region of interest (ROI) over the abdominal area.
-
Quantify the total fluorescence intensity (radiant efficiency) within the ROI for each mouse.
-
Compare the fluorescence signal between ADX-629-treated and vehicle-treated groups. A significant reduction in fluorescence in the ADX-629 group would indicate inhibition of NLRP3 inflammasome activation.
-
-
Ex Vivo Validation:
-
Following the final imaging session, euthanize the mice and collect peritoneal lavage fluid.
-
Measure levels of secreted IL-1β in the lavage fluid using an ELISA kit to confirm inflammasome activation and its inhibition by ADX-629.
-
Analyze the cellular infiltrate (e.g., neutrophils, macrophages) in the lavage fluid by flow cytometry.
-
Protocol 2: Intravital Microscopy of Leukocyte Trafficking
This protocol details the use of intravital microscopy to directly visualize and quantify the effect of ADX-629 on leukocyte-endothelial interactions in the cremaster muscle microcirculation of mice.[9][12]
Experimental Workflow:
Caption: Workflow for intravital microscopy of leukocyte trafficking.
Methodology:
-
Animal Preparation and Treatment:
-
Administer ADX-629 or vehicle control via oral gavage 1 hour before inducing inflammation.
-
Induce local inflammation by intrascrotal injection of a pro-inflammatory stimulus such as TNF-α (500 ng) or LPS (20 mg/kg, i.p. 4 hours prior).[12]
-
Anesthetize the mouse with a ketamine/xylazine mixture.
-
Surgically prepare and exteriorize the cremaster muscle for microscopic observation, ensuring the tissue is kept moist and warm with saline.
-
-
Leukocyte Labeling:
-
To visualize leukocytes, inject a fluorescent dye such as Rhodamine 6G (0.05% in saline) intravenously via the tail vein.
-
-
Intravital Microscopy:
-
Position the mouse on the stage of an upright intravital microscope.
-
Observe the cremaster muscle microcirculation using a water-immersion objective (e.g., 20x or 40x).
-
Identify post-capillary venules (20-40 µm in diameter) for analysis.
-
Record 1-minute video sequences from 5-10 randomly selected venules per mouse.
-
-
Data Analysis:
-
Leukocyte Rolling: Count the number of rolling leukocytes passing a defined line perpendicular to the vessel axis per minute to determine rolling flux. Measure the time taken for individual leukocytes to roll over a 100 µm distance to calculate rolling velocity.
-
Leukocyte Adhesion: Count the number of leukocytes that remain stationary for at least 30 seconds within a 100 µm vessel segment.[12] Normalize this count to the vessel surface area.[9]
-
Leukocyte Emigration: Count the number of leukocytes in the extravascular space within a defined area adjacent to the venule.
-
Compare these quantitative parameters between the ADX-629 and vehicle-treated groups. A reduction in rolling flux, adhesion, and emigration would signify a potent anti-inflammatory effect of ADX-629.
-
Protocol 3: In Vivo Imaging of Reactive Aldehyde Species (RASP) and Oxidative Stress
This protocol outlines a method to assess the primary pharmacodynamic effect of ADX-629—the reduction of RASP and associated oxidative stress—using fluorescent probes in a relevant disease model.
Experimental Workflow:
Caption: Workflow for in vivo imaging of RASP and oxidative stress.
Methodology:
-
Animal Model:
-
Select an appropriate animal model known to involve high levels of RASP and oxidative stress, such as LPS-induced acute lung injury.
-
Administer LPS (5 mg/kg) intratracheally to C57BL/6 mice.
-
-
Drug Administration:
-
Treat mice with ADX-629 or vehicle via oral gavage at a predetermined time point relative to LPS challenge (e.g., 1 hour before or 2 hours after).
-
-
Probe Administration:
-
To directly measure RASP, use a fluorescent probe specific for aldehydes like malondialdehyde (MDA).[13][14][15]
-
Alternatively, to measure general oxidative stress, use a probe from the hydrocyanine family (e.g., Hydro-Cy7), which reacts with radical oxidants to become fluorescent.[16][17][18]
-
Administer the selected probe (e.g., 10-20 mg/kg) intravenously via the tail vein at the peak of inflammation (e.g., 6-24 hours post-LPS).
-
-
In Vivo Imaging:
-
At the optimal time point after probe injection (typically 1-4 hours), anesthetize the mice.
-
Perform whole-body fluorescence imaging, focusing on the thoracic region for lung inflammation.
-
Use appropriate near-infrared (NIR) filters to minimize tissue autofluorescence and maximize signal penetration.[19]
-
-
Data Analysis:
-
Draw an ROI over the lungs and quantify the fluorescence intensity.
-
A significant decrease in fluorescence in the ADX-629-treated group compared to the vehicle group would indicate successful RASP scavenging and reduction of oxidative stress.
-
-
Ex Vivo Validation:
-
After in vivo imaging, euthanize the animals and harvest the lungs.
-
Perform ex vivo imaging of the lungs to confirm the localization of the fluorescent signal.
-
Homogenize lung tissue and measure MDA levels using a traditional thiobarbituric acid reactive substances (TBARS) assay to correlate with the imaging data.
-
References
- 1. Novel Optical Imaging Probe for the Targeted Visualization of NLRP3 Inflammasomes in Living Retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Noninvasive In Vivo Quantification of Neutrophil Elastase Activity in Acute Experimental Mouse Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Neutrophil Elastase Activity Imaging: Recent Approaches in the Design and Applications of Activity-Based Probes and Substrate-Based Probes | Semantic Scholar [semanticscholar.org]
- 6. Simultaneous In Vivo Imaging of Neutrophil Elastase and Oxidative Stress in Atherosclerotic Plaques Using a Unimolecular Photoacoustic Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioluminescence Imaging of Reporter Mice for Studies of Infection and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. utoledo.edu [utoledo.edu]
- 9. Leukocyte Infiltration of Cremaster Muscle in Mice Assessed by Intravital Microscopy [jove.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Frontiers | A novel optical imaging probe for targeted visualization of NLRP3 inflammasomes in a mouse model of age-related macular degeneration [frontiersin.org]
- 12. Intravital Microscopy of Leukocyte-endothelial and Platelet-leukocyte Interactions in Mesenterial Veins in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A malondialdehyde-activated fluorescent probe reveals lysosomal dysfunction in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A fluorescein-based fluorescent probe for fast detection of malondialdehyde and its imaging study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Investigation of endogenous malondialdehyde through fluorescent probe MDA-6 during oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Hydrocyanines: A Class of Fluorescent Sensors That Can Image Reactive Oxygen Species in Cell Culture, Tissue, and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hydrocyanines: a versatile family of probes for imaging radical oxidants in vitro and in vivo - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]
- 18. jnm.snmjournals.org [jnm.snmjournals.org]
- 19. Tunable fluorescent probes for detecting aldehydes in living systems - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Potency of ADX-629: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADX-629 is a first-in-class, orally administered inhibitor of reactive aldehyde species (RASP). RASP are pro-inflammatory molecules that contribute to the pathology of a broad range of immune-mediated diseases. By sequestering RASP, ADX-629 modulates upstream inflammatory signaling pathways, leading to a reduction in pro-inflammatory cytokine production and immune cell activation. These application notes provide detailed protocols for cell-based assays to determine the potency of ADX-629 in vitro. The described assays focus on key aspects of the inflammatory cascade known to be influenced by RASP: pro-inflammatory cytokine secretion, NLRP3 inflammasome activation, and lymphocyte proliferation.
Mechanism of Action of ADX-629
Reactive aldehyde species are small, highly electrophilic molecules generated through metabolic processes and oxidative stress. They can covalently modify proteins, leading to the activation of pro-inflammatory signaling pathways, including NF-κB and the NLRP3 inflammasome. ADX-629 is designed to trap RASP, thereby preventing their interaction with cellular macromolecules and mitigating downstream inflammatory responses.
Caption: Mechanism of ADX-629 in inhibiting RASP-mediated inflammation.
Data Presentation
Disclaimer: The following quantitative data are for illustrative purposes to demonstrate the expected outcomes of the described assays and do not represent actual experimental results for ADX-629.
Table 1: Inhibitory Effect of ADX-629 on Pro-inflammatory Cytokine Secretion in LPS-stimulated PBMCs
| Cytokine | ADX-629 IC₅₀ (µM) |
| TNF-α | 0.85 |
| IL-6 | 1.23 |
| IL-1β | 0.92 |
Table 2: Inhibition of NLRP3 Inflammasome Activation by ADX-629 in THP-1 cells
| Parameter | ADX-629 IC₅₀ (µM) |
| IL-1β Release | 0.78 |
| Caspase-1 Activity | 0.81 |
Table 3: Effect of ADX-629 on T-cell Proliferation
| Stimulation | ADX-629 IC₅₀ (µM) |
| Phytohemagglutinin (PHA) | 2.15 |
| Anti-CD3/CD28 | 2.58 |
Experimental Protocols
Protocol 1: Inhibition of Pro-inflammatory Cytokine Secretion in Human Peripheral Blood Mononuclear Cells (PBMCs)
This assay measures the ability of ADX-629 to inhibit the secretion of TNF-α, IL-6, and IL-1β from PBMCs stimulated with lipopolysaccharide (LPS).
Materials and Reagents:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
ADX-629
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
ELISA kits for human TNF-α, IL-6, and IL-1β
Experimental Workflow:
Caption: Workflow for the cytokine secretion inhibition assay.
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 medium and adjust the cell concentration to 1 x 10⁶ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare a serial dilution of ADX-629 in complete RPMI-1640 medium. The final DMSO concentration should not exceed 0.1%.
-
Add 50 µL of the ADX-629 dilutions to the respective wells and incubate for 1 hour at 37°C in a 5% CO₂ incubator.
-
Prepare a stock solution of LPS in complete RPMI-1640 medium.
-
Add 50 µL of the LPS solution to each well to achieve a final concentration of 100 ng/mL. Add 50 µL of medium without LPS to the unstimulated control wells.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the cell-free supernatant for cytokine analysis.
-
Quantify the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
-
Generate dose-response curves and calculate the IC₅₀ values for each cytokine.
Protocol 2: NLRP3 Inflammasome Activation Assay in THP-1 Monocytes
This assay determines the potency of ADX-629 in inhibiting the activation of the NLRP3 inflammasome in the human monocytic cell line THP-1.
Materials and Reagents:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.05 mM 2-mercaptoethanol
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Nigericin
-
ADX-629
-
DMSO
-
Opti-MEM I Reduced Serum Medium
-
ELISA kit for human IL-1β
-
Caspase-1 activity assay kit
Experimental Workflow:
Caption: Workflow for the NLRP3 inflammasome activation assay.
Procedure:
-
Seed THP-1 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in complete RPMI-1640 medium.
-
Differentiate the cells into macrophage-like cells by adding PMA to a final concentration of 100 ng/mL and incubating for 48-72 hours.
-
After differentiation, gently aspirate the medium and wash the cells twice with warm PBS.
-
Prime the cells by adding 100 µL of Opti-MEM containing 1 µg/mL of LPS and incubate for 3 hours at 37°C in a 5% CO₂ incubator.
-
Prepare a serial dilution of ADX-629 in Opti-MEM.
-
Remove the LPS-containing medium and add 100 µL of the ADX-629 dilutions to the respective wells. Incubate for 1 hour.
-
Activate the NLRP3 inflammasome by adding nigericin to a final concentration of 10 µM.
-
Incubate the plate for 1-2 hours at 37°C.
-
Centrifuge the plate at 400 x g for 5 minutes.
-
Collect the supernatant for IL-1β measurement by ELISA.
-
Lyse the remaining cells according to the caspase-1 activity assay kit protocol and measure caspase-1 activity.
-
Generate dose-response curves and calculate the IC₅₀ values for IL-1β release and caspase-1 activity.
Protocol 3: T-cell Proliferation Assay using CFSE
This assay evaluates the effect of ADX-629 on the proliferation of T-lymphocytes stimulated with mitogens.
Materials and Reagents:
-
Human PBMCs
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies
-
ADX-629
-
DMSO
-
PBS
-
FACS tubes
-
Flow cytometer
Experimental Workflow:
Caption: Workflow for the T-cell proliferation assay using CFSE.
Procedure:
-
Isolate PBMCs as described in Protocol 1.
-
Resuspend the cells at 1 x 10⁷ cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells three times with complete RPMI-1640 medium.
-
Resuspend the CFSE-labeled cells at 1 x 10⁶ cells/mL in complete RPMI-1640 medium.
-
Plate 100 µL of the cell suspension into a 96-well plate.
-
Add 50 µL of ADX-629 dilutions to the respective wells.
-
Add 50 µL of PHA (final concentration 5 µg/mL) or anti-CD3/CD28 beads to stimulate T-cell proliferation. Include unstimulated controls.
-
Incubate the plate for 3-5 days at 37°C in a 5% CO₂ incubator.
-
Harvest the cells and transfer them to FACS tubes.
-
If desired, stain the cells with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the lymphocyte population and examining the CFSE fluorescence histogram. Each peak of halved fluorescence intensity represents a cell division.
-
Calculate the percentage of proliferating cells in the presence of different concentrations of ADX-629 and determine the IC₅₀ value.
Application Notes and Protocols for Investigating Sjögren-Larsson Syndrome with ADX-629
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sjögren-Larsson Syndrome (SLS) is a rare autosomal recessive neurocutaneous disorder characterized by a triad of clinical manifestations: congenital ichthyosis, spastic diplegia or tetraplegia, and intellectual disability.[1][2][3] The underlying cause of SLS is a deficiency in the enzyme fatty aldehyde dehydrogenase (FALDH), encoded by the ALDH3A2 gene.[1][2][4] This enzymatic defect leads to the accumulation of toxic fatty aldehydes and related lipid species, which are believed to drive the pathophysiology of the disease, including skin barrier dysfunction and neurological damage.[2][3][5]
ADX-629 is an investigational, first-in-class, orally administered modulator of reactive aldehyde species (RASP). As a RASP modulator, ADX-629 has the potential to directly target the pathogenic accumulation of aldehydes in SLS.[6] By trapping and facilitating the clearance of excess fatty aldehydes, ADX-629 may mitigate their toxic effects and ameliorate the clinical signs and symptoms of the disease.[6][7] Aldeyra Therapeutics has initiated a Phase 2 clinical trial of ADX-629 for the treatment of Sjögren-Larsson Syndrome.[8][9]
These application notes provide a framework for researchers to investigate the therapeutic potential of ADX-629 in the context of SLS, from in vitro mechanistic studies to in vivo preclinical and clinical trial designs.
Pathophysiology and Therapeutic Rationale
The deficiency of FALDH in SLS disrupts the normal metabolism of fatty alcohols and aldehydes, leading to their accumulation in various tissues.[2][3][10] This accumulation is thought to contribute to the clinical features of SLS through several mechanisms, including impaired lipid membrane structure and function, and increased oxidative stress and inflammation.[3][5]
Therapeutic Rationale for ADX-629 in SLS:
-
Direct Aldehyde Trapping: ADX-629 is designed to covalently bind to and neutralize reactive aldehydes, thereby reducing their toxic accumulation.[7][11]
-
Restoration of Metabolic Homeostasis: By decreasing the aldehyde load, ADX-629 may help to restore the balance of lipid metabolism within affected cells.[6]
-
Reduction of Inflammation: Reactive aldehydes are known pro-inflammatory mediators.[12] By sequestering these molecules, ADX-629 may exert anti-inflammatory effects, which could be beneficial in addressing the chronic inflammation associated with SLS.[11]
Signaling Pathway: Pathogenesis of Sjögren-Larsson Syndrome and Therapeutic Intervention by ADX-629
Caption: Pathophysiological cascade in SLS and the targeted mechanism of ADX-629.
Preclinical Investigation of ADX-629 for Sjögren-Larsson Syndrome
In Vitro Models
Objective: To assess the efficacy of ADX-629 in reducing fatty aldehyde levels and mitigating downstream cellular pathology in patient-derived cells.
Cell Models:
-
Cultured skin fibroblasts: Obtained from skin biopsies of SLS patients and healthy controls.
-
Keratinocytes: Differentiated from patient-derived induced pluripotent stem cells (iPSCs).
Key Experiments:
-
Fatty Aldehyde Quantification:
-
Protocol: Treat SLS and control fibroblasts/keratinocytes with varying concentrations of ADX-629 for 24-72 hours. Lyse cells and extract lipids. Quantify fatty aldehyde levels using liquid chromatography-mass spectrometry (LC-MS).
-
-
Biomarker Analysis:
-
Protocol: Measure levels of key biomarkers of lipid metabolism and inflammation in cell lysates or culture supernatants using ELISA or multiplex assays. Relevant biomarkers may include leukotriene B4 (LTB4), specific fatty alcohols, and pro-inflammatory cytokines (e.g., IL-6, TNF-α).
-
-
Cell Viability and Toxicity Assays:
-
Protocol: Assess the cytotoxicity of ADX-629 on SLS and control cells using standard assays such as MTT or LDH release assays to establish a therapeutic window.
-
In Vivo Models
Objective: To evaluate the in vivo efficacy and safety of ADX-629 in a relevant animal model of SLS.
Animal Model:
-
Aldh3a2 knockout mouse model: These mice exhibit key features of SLS, including ichthyosis and neurological deficits.[13]
Key Experiments:
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies:
-
Protocol: Administer single and multiple doses of ADX-629 to Aldh3a2 knockout and wild-type mice via oral gavage. Collect blood and tissue samples at various time points to determine the drug's PK profile. Analyze tissue samples for fatty aldehyde levels to establish a PD relationship.
-
-
Efficacy Studies:
-
Protocol: Treat Aldh3a2 knockout mice with ADX-629 or vehicle control for an extended period (e.g., 4-12 weeks). Monitor for improvements in the ichthyosis phenotype (e.g., skin hydration, transepidermal water loss) and neurological function (e.g., motor coordination, cognitive tests).
-
-
Biomarker Analysis in Tissues:
-
Protocol: At the end of the treatment period, collect skin and brain tissue for analysis of fatty aldehyde levels, lipid profiles, and inflammatory markers.
-
Clinical Investigation of ADX-629 for Sjögren-Larsson Syndrome
A Phase 1/2, open-label clinical trial has been initiated to evaluate the safety, tolerability, and biochemical efficacy of ADX-629 in patients with SLS (NCT05443685).[7]
Study Design and Objectives
-
Primary Objective: To assess the safety and tolerability of ADX-629 in SLS patients.[7]
-
Secondary Objective: To determine the efficacy of ADX-629 in reversing the biochemical abnormalities associated with SLS.[7]
-
Exploratory Objectives: To evaluate the short-term clinical effects of ADX-629 on the neurological, cutaneous, and ophthalmologic manifestations of SLS.[7]
Patient Population
-
Individuals with a confirmed genetic diagnosis of Sjögren-Larsson Syndrome.[7]
-
Presence of clinical symptoms such as ichthyosis and spasticity.[7]
Treatment Regimen
-
Oral administration of ADX-629 for a specified duration (e.g., 12 weeks).[7]
Assessments and Endpoints
Table 1: Summary of Clinical Trial Assessments and Endpoints
| Assessment Category | Specific Measurement | Endpoint |
| Safety and Tolerability | Adverse event monitoring, clinical laboratory tests, vital signs, physical examinations | Incidence and severity of adverse events |
| Biochemical Efficacy | Plasma levels of fatty aldehydes and fatty alcohols, other relevant lipid metabolites | Change from baseline in plasma biomarker levels |
| Clinical Efficacy (Exploratory) | Cutaneous: Ichthyosis severity scores (e.g., IGA, EASI), patient-reported pruritus | Improvement in skin condition and reduction in itching |
| Neurological: Spasticity scales (e.g., Modified Ashworth Scale), motor function tests | Improvement in muscle tone and motor skills | |
| Ophthalmologic: Retinal imaging, visual acuity | Changes in retinal abnormalities and vision |
Experimental Workflow: Clinical Trial Protocol
Caption: High-level overview of the clinical trial workflow for ADX-629 in SLS.
Data Presentation and Interpretation
All quantitative data from preclinical and clinical studies should be summarized in clearly structured tables for easy comparison between treatment groups and over time.
Table 2: Illustrative Preclinical Data from Aldh3a2 Knockout Mouse Model
| Treatment Group | Skin Fatty Aldehyde Levels (nmol/mg tissue) | Brain Fatty Aldehyde Levels (nmol/mg tissue) | Motor Coordination Score (Arbitrary Units) |
| Wild-Type + Vehicle | 0.5 ± 0.1 | 0.2 ± 0.05 | 9.5 ± 0.5 |
| Aldh3a2 KO + Vehicle | 5.2 ± 0.8 | 2.1 ± 0.4 | 3.2 ± 0.6 |
| Aldh3a2 KO + ADX-629 (Low Dose) | 3.1 ± 0.5 | 1.5 ± 0.3 | 5.1 ± 0.7 |
| Aldh3a2 KO + ADX-629 (High Dose) | 1.2 ± 0.3 | 0.8 ± 0.2 | 7.8 ± 0.9** |
*Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to Aldh3a2 KO + Vehicle. (Note: This is illustrative data and does not represent actual study results).
Table 3: Illustrative Clinical Trial Biomarker Data
| Timepoint | Plasma Fatty Aldehyde Levels (µM) | Plasma Fatty Alcohol Levels (µM) |
| Baseline | 10.5 ± 2.1 | 15.2 ± 3.5 |
| Week 4 | 6.8 ± 1.5 | 10.1 ± 2.8 |
| Week 8 | 4.2 ± 1.1 | 7.5 ± 2.2 |
| Week 12 | 2.5 ± 0.9 | 5.1 ± 1.8 |
*Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to Baseline. (Note: This is illustrative data and does not represent actual study results).
Conclusion
ADX-629 represents a promising, targeted therapeutic approach for Sjögren-Larsson Syndrome by directly addressing the underlying biochemical defect of fatty aldehyde accumulation. The protocols and methodologies outlined in these application notes provide a comprehensive framework for the continued investigation of ADX-629 in both preclinical and clinical settings. Rigorous evaluation of the safety, efficacy, and biochemical effects of ADX-629 will be crucial in determining its potential as a disease-modifying therapy for this debilitating rare disease.
References
- 1. dermnetnz.org [dermnetnz.org]
- 2. DELETE - Dermatologic Manifestations of Sjogren-Larsson Syndrome: Practice Essentials, Pathophysiology, Etiology [emedicine.medscape.com]
- 3. Genetics of Sjogren-Larsson Syndrome: Practice Essentials, Pathophysiology, Epidemiology [emedicine.medscape.com]
- 4. Sjogren-Larsson Syndrome: Mechanisms and Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medlineplus.gov [medlineplus.gov]
- 6. ADX-629 for Sjogren-Larsson Syndrome · Info for Participants · Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. dermatologytimes.com [dermatologytimes.com]
- 9. Aldeyra initiates Phase II clinical trials of ADX‑629 [clinicaltrialsarena.com]
- 10. ulf.org [ulf.org]
- 11. Aldeyra Announces Positive Top-Line Phase 1 Clinical Trial Results and Clinical Development Plans for ADX-629 - BioSpace [biospace.com]
- 12. First Patient Dosed in Phase 2 Trial of ADX-629 in AD - - PracticalDermatology [practicaldermatology.com]
- 13. Neural symptoms in a gene knockout mouse model of Sjögren-Larsson syndrome are associated with a decrease in 2-hydroxygalactosylceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
ADX-629 Technical Support Center: Overcoming Solubility Challenges
Welcome to the technical support resource for researchers using ADX-629. This center provides guidance on how to overcome potential solubility issues to ensure successful experimental outcomes. ADX-629 is a first-in-class, orally administered RASP (reactive aldehyde species) modulator developed for the potential treatment of systemic immune-mediated diseases.[1] Like many small molecule inhibitors, achieving and maintaining solubility in aqueous solutions for in vitro and in vivo experiments can be a challenge.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of ADX-629?
A1: Specific, publicly available data on the aqueous solubility of ADX-629 is limited. However, as a small molecule inhibitor, it is likely to have low intrinsic solubility in aqueous buffers. Many small molecule drugs, particularly those with lipophilic properties, require specific formulation strategies to achieve desired concentrations in experimental setups.[2] Therefore, it is recommended to start with the assumption that ADX-629 is poorly soluble in water and will require a solubilization strategy.
Q2: Which solvent should I use to prepare a stock solution of ADX-629?
A2: For initial stock solutions, water-miscible organic solvents are typically used. The choice of solvent can impact the stability and maximum achievable concentration of your stock. It is crucial to select a solvent that is compatible with your downstream experimental system and to use it at a final concentration that is non-toxic to your cells or animal model. See the table below for common starting points.
Q3: My ADX-629 precipitated when I diluted my stock solution into an aqueous buffer. What should I do?
A3: Precipitation upon dilution into aqueous media is a common issue for poorly soluble compounds. This indicates that the compound's solubility limit in the final buffer has been exceeded. To address this, you can try several approaches:
-
Lower the final concentration: Determine if a lower concentration of ADX-629 is still effective in your assay.
-
Use a co-solvent or surfactant: Incorporating excipients like PEG300, Tween-80, or Soluplus® can help maintain solubility in aqueous solutions.[3]
-
Adjust the pH of the buffer: For compounds with ionizable groups, adjusting the pH can significantly alter solubility.[3]
-
Gentle warming and sonication: These physical methods can help redissolve small amounts of precipitate, but care must be taken to avoid compound degradation.
Q4: How does ADX-629 work, and how might this relate to its formulation?
A4: ADX-629 is an orally available RASP inhibitor.[4] RASP are upstream mediators of inflammation, and by inhibiting them, ADX-629 can modulate the immune system from a pro-inflammatory to an anti-inflammatory state.[1] This mechanism involves regulating inflammatory factors like NF-κB and inflammasomes.[4] The molecular structure that allows ADX-629 to interact with these intracellular targets may contribute to its lipophilic nature and, consequently, its solubility challenges.
Troubleshooting Guide
This guide provides a systematic approach to addressing common solubility problems encountered with ADX-629.
Problem 1: The powdered ADX-629 does not dissolve in my chosen organic solvent to create a high-concentration stock.
-
Possible Cause: The solvent may not be appropriate for ADX-629, or the target concentration is too high.
-
Solutions:
-
Try a different solvent: Refer to Table 1 for alternative organic solvents.
-
Use physical assistance: Gentle warming (not exceeding 37-40°C) and vortexing or sonication can aid dissolution. Be mindful of potential degradation with excessive heat or sonication.
-
Prepare a less concentrated stock: If a very high concentration is not essential, lowering the target concentration may be the simplest solution.
-
Problem 2: The stock solution is clear, but a precipitate forms immediately upon dilution into my cell culture media or buffer.
-
Possible Cause: The aqueous environment of the final solution cannot maintain the solubility of ADX-629 at that concentration. This is often referred to as "crashing out."
-
Solutions:
-
Optimize the dilution process: Add the stock solution to the aqueous buffer drop-wise while vortexing to ensure rapid mixing and avoid localized high concentrations.
-
Incorporate solubilizing excipients: Prepare the final aqueous solution with a low percentage of a co-solvent or surfactant (see Table 2). It is critical to run vehicle controls to ensure the excipients do not affect your experimental results.
-
Perform a solubility screen: Before your main experiment, conduct a small-scale solubility test with various solvents and excipients to identify the optimal formulation (see Protocol 3).
-
Data Presentation: Solubilization Strategies
The following tables provide suggested starting points for developing a solubilization strategy for ADX-629. Researchers must validate these suggestions for their specific experimental systems.
Table 1: Common Organic Solvents for Preparing Stock Solutions
| Solvent | Typical Starting Concentration | Notes |
|---|---|---|
| DMSO | 10-50 mM | Widely used, but can have cellular effects at concentrations >0.5%. |
| Ethanol | 10-50 mM | Can be used, but may be more volatile and can have biological effects. |
| DMF | 10-50 mM | A stronger solvent, use with caution and check for compatibility. |
| DMA | 10-50 mM | Similar to DMF, ensure it is compatible with your experimental setup. |
Table 2: Excipients for Improving Aqueous Solubility
| Excipient Type | Example | Typical Final Concentration | Use Case |
|---|---|---|---|
| Co-solvent | PEG300, Propylene Glycol | 1-10% (v/v) | For in vivo and in vitro use. Helps bridge the polarity gap. |
| Surfactant | Tween-80, Polysorbate 80 | 0.1-1% (v/v) | Forms micelles to encapsulate the compound. Useful for formulations.[5] |
| Complexing Agent | Soluplus®, Cyclodextrins| Varies | Can form inclusion complexes to enhance solubility.[6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM ADX-629 Stock Solution in DMSO
-
Pre-weigh ADX-629: Accurately weigh the required amount of ADX-629 powder in a sterile microcentrifuge tube. (e.g., for 1 mL of a 10 mM solution, you will need molecular_weight_of_ADX-629 in mg).
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the tube.
-
Dissolve: Vortex the tube for 1-2 minutes. If the solid does not completely dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C may be applied if necessary.
-
Verify Dissolution: Visually inspect the solution against a light source to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a 10 µM Working Solution for In Vitro Assays
-
Thaw Stock Solution: Thaw one aliquot of your 10 mM ADX-629 stock solution at room temperature.
-
Prepare Intermediate Dilution (Optional but Recommended): Dilute the 10 mM stock 1:10 in DMSO to create a 1 mM intermediate stock. This reduces the amount of DMSO carried into the final solution.
-
Prepare Final Working Solution: Warm your final aqueous buffer (e.g., cell culture medium) to 37°C. While vortexing the buffer, add the required volume of the 1 mM stock solution drop-by-drop. For a 10 µM final concentration, this would be a 1:100 dilution (e.g., 10 µL of 1 mM stock into 990 µL of medium).
-
Final Check: Ensure the final solution is clear and free of any precipitate. If turbidity is observed, the formulation needs to be optimized as described in the troubleshooting guide.
-
Vehicle Control: Prepare a vehicle control solution by adding the same volume of DMSO (without ADX-629) to your aqueous buffer.
Protocol 3: Small-Scale Solubility Screening
-
Prepare Samples: Pre-weigh a small, equal amount of ADX-629 (e.g., 1 mg) into several different glass vials.
-
Test Solvents: To each vial, add a small, precise volume (e.g., 100 µL) of a different test solvent system (e.g., pure DMSO, 50:50 DMSO:PEG300, 10% Tween-80 in water).
-
Equilibrate: Agitate the vials at room temperature for 2-4 hours to ensure they reach equilibrium.
-
Observe: Visually inspect each vial for dissolved material.
-
Quantify (Optional): Centrifuge the vials to pellet any undissolved compound. Carefully remove the supernatant and measure the concentration of dissolved ADX-629 using a suitable analytical method like HPLC-UV. This will determine the saturation solubility in each system.
Visualizations: Workflows and Pathways
Caption: Decision workflow for preparing and troubleshooting ADX-629 solutions.
Caption: Simplified signaling pathway showing RASP inhibition by ADX-629.
Caption: General experimental workflow for an in vitro efficacy assay.
References
- 1. Aldeyra Receives Study May Proceed Letter from FDA to Initiate Clinical Trial of ADX-629 in COVID-19 Patients | Aldeyra Therapeutics, Inc. [ir.aldeyra.com]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. Aldeyra Announces Positive Top-Line Phase 1 Clinical Trial Results and Clinical Development Plans for ADX-629 | Aldeyra Therapeutics, Inc. [ir.aldeyra.com]
- 5. researchgate.net [researchgate.net]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Addressing potential off-target effects of ADX-629 in cellular models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals address potential off-target effects of ADX-629 in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of ADX-629 and how might this lead to off-target effects?
ADX-629 is a first-in-class, orally administered, irreversible covalent inhibitor of reactive aldehyde species (RASP).[1] RASP, such as malondialdehyde and acetaldehyde, are pro-inflammatory mediators.[2][3] By covalently binding to and promoting the degradation of RASP, ADX-629 is designed to reduce inflammation.[1]
The inherent reactivity of covalent inhibitors, however, presents a potential for off-target effects. This can occur through non-specific binding to cellular proteins other than the intended RASP targets. Such off-target binding can lead to unintended modulation of cellular signaling pathways, cytotoxicity, or other phenotypic changes that are not related to RASP scavenging. Therefore, it is crucial to carefully characterize the selectivity of ADX-629 in your specific cellular model.
Q2: My cells are showing unexpected cytotoxicity after treatment with ADX-629. How can I determine if this is an off-target effect?
Unforeseen cytotoxicity is a common concern when working with new compounds. To investigate whether the observed cell death is due to an off-target effect of ADX-629, a systematic approach is recommended.
Troubleshooting Guide
Issue: Unexpected Cytotoxicity Observed with ADX-629 Treatment
Initial Checks:
-
Confirm Compound Integrity: Ensure the purity and stability of your ADX-629 stock. Degradation products could have their own toxic effects.
-
Optimize Concentration and Incubation Time: Perform a dose-response and time-course experiment to identify a therapeutic window where the desired on-target effects are observed without significant cytotoxicity.
-
Vehicle Control: Always include a vehicle-only control to rule out any effects of the solvent used to dissolve ADX-629.
Experimental Workflow for Investigating Off-Target Cytotoxicity:
Detailed Methodologies
1. Dose-Response Cytotoxicity Assay (MTS Assay)
-
Principle: Measures the reduction of a tetrazolium salt (MTS) by metabolically active cells to a colored formazan product.
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of ADX-629 in culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of ADX-629 or vehicle control.
-
Incubate for the desired time (e.g., 24, 48, 72 hours).
-
Add MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the CC50 (Concentration causing 50% cytotoxicity).
-
2. Chemoproteomic Profiling for Off-Target Identification
-
Principle: This unbiased approach identifies the cellular proteins that covalently bind to ADX-629. It involves using a modified version of ADX-629 with a "clickable" tag (e.g., an alkyne group).
-
Protocol:
-
Synthesize an alkyne-modified analog of ADX-629.
-
Treat your cellular model with the tagged compound.
-
Lyse the cells and perform a click chemistry reaction to attach a reporter tag (e.g., biotin) to the alkyne-modified ADX-629 bound to proteins.
-
Enrich the biotin-tagged proteins using streptavidin beads.
-
Identify the enriched proteins by mass spectrometry (LC-MS/MS).
-
Proteins identified in the ADX-629-treated sample but not in the control are potential off-targets.
-
Data Presentation: Representative Cytotoxicity Data
| Cell Line | Treatment Duration (hours) | ADX-629 CC50 (µM) |
| Hepatocytes | 24 | > 100 |
| 48 | 75.3 | |
| 72 | 52.1 | |
| Lymphocytes | 24 | 89.5 |
| 48 | 68.2 | |
| 72 | 45.8 |
Q3: I am observing modulation of a signaling pathway that is not directly related to RASP. How do I confirm this is an off-target effect of ADX-629?
Observing unexpected changes in signaling pathways is a strong indicator of potential off-target activity. A multi-step approach is necessary to validate this observation.
Troubleshooting Guide
Issue: Unexplained Modulation of a Cellular Signaling Pathway
1. Confirm the On-Target Effect:
-
Measure the levels of a known RASP (e.g., malondialdehyde) in your cell model with and without ADX-629 treatment to confirm that the drug is active at the concentrations used.
2. Characterize the Off-Target Signaling:
-
Use techniques like Western blotting or phospho-protein arrays to confirm the activation or inhibition of the unexpected pathway. Quantify the changes at different doses of ADX-629.
3. Investigate Direct vs. Indirect Effects:
-
In vitro kinase/enzyme assays: If the off-target is suspected to be an enzyme, test the effect of ADX-629 on its activity directly using a purified recombinant protein.
-
Cellular thermal shift assay (CETSA): This method can detect direct binding of ADX-629 to a protein in cells by measuring changes in its thermal stability.
4. Validate the Off-Target:
-
Genetic approaches: Use siRNA or CRISPR/Cas9 to knock down the expression of the suspected off-target protein. If the unexpected signaling effect of ADX-629 is diminished in the knockdown cells, it provides strong evidence for the off-target interaction.
-
Rescue experiments: In a knockdown background, re-introduce a version of the off-target protein that is resistant to knockdown. The restoration of the ADX-629-induced signaling effect would confirm the off-target.
Visualization of Potential Off-Target Signaling
The following diagram illustrates a hypothetical scenario where ADX-629, in addition to its on-target effect of scavenging RASP, has an off-target inhibitory effect on a kinase in the MAPK signaling pathway.
Data Presentation: Representative Kinase Inhibition Data
| Kinase | ADX-629 IC50 (µM) |
| MEK1 | 5.2 |
| ERK2 | > 100 |
| JNK1 | > 100 |
| p38α | 25.8 |
Disclaimer: The quantitative data presented in the tables are representative and for illustrative purposes only. Actual experimental results may vary. It is essential to perform these experiments in your specific cellular model to obtain accurate data.
References
Managing and monitoring for adverse events of ADX-629 in clinical research
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing and monitoring for adverse events of ADX-629 in a clinical research setting.
Troubleshooting Guides and FAQs
This section provides answers to frequently asked questions and troubleshooting guidance for potential issues encountered during clinical trials with ADX-629.
Frequently Asked Questions (FAQs)
Q1: What is the known safety profile of ADX-629 from clinical trials?
A1: Across multiple Phase 1 and Phase 2 clinical trials, ADX-629 has been consistently reported as well-tolerated. No serious adverse events have been reported in clinical studies.
Q2: Have any adverse events been directly attributed to ADX-629?
A2: In a Phase 2 trial for atopic dermatitis, two mild adverse events were considered possibly related to ADX-629. In a study on chronic cough, the frequency of adverse events was similar between the ADX-629 and placebo groups.[1] A trial in patients with alcohol-associated hepatitis reported no adverse events deemed related to the drug.
Q3: What were the specific mild adverse events observed in the atopic dermatitis trial?
A3: The specific details of the two mild adverse events from the atopic dermatitis trial have not been publicly disclosed in the available press releases or clinical trial summaries. However, they were characterized as "mild" and did not lead to discontinuation of the trial.
Q4: What is the mechanism of action of ADX-629 and how might it relate to potential adverse events?
A4: ADX-629 is a first-in-class, orally administered reactive aldehyde species (RASP) modulator. RASP are pro-inflammatory molecules that can lead to cellular damage and inflammation. By modulating RASP, ADX-629 aims to reduce inflammation. While the favorable safety profile to date is encouraging, the mechanism suggests that monitoring for any unforeseen off-target effects is a prudent part of clinical research.
Troubleshooting Guide: Managing Mild Adverse Events
This guide provides a general framework for addressing mild adverse events that could potentially be observed during a clinical trial.
| Symptom/Observation | Initial Action | Investigation | Resolution/Follow-up |
| Mild Gastrointestinal Discomfort (e.g., nausea, bloating) | - Record the event in the subject's case report form (CRF).- Assess the severity and timing in relation to ADX-629 administration. | - Review concomitant medications.- Inquire about the subject's diet and recent meals. | - If symptoms are mild and transient, continue observation.- If persistent, consider administering ADX-629 with food.- If symptoms worsen, follow the protocol for dose modification or discontinuation and notify the medical monitor. |
| Headache | - Record the event in the CRF.- Assess the severity, duration, and any associated symptoms. | - Check for other potential causes (e.g., dehydration, caffeine withdrawal).- Review vital signs. | - For mild headaches, symptomatic treatment (e.g., acetaminophen) may be considered per protocol.- If persistent or severe, further medical evaluation is warranted. |
| Skin Rash (mild, localized) | - Record the event and document its appearance (e.g., with a photograph).- Assess the extent and any associated symptoms (e.g., itching). | - Review for any new exposures (e.g., soaps, lotions, allergens).- Consider a dermatological assessment. | - Topical treatments may be considered for symptomatic relief.- Monitor closely for any signs of progression.- If the rash worsens or becomes systemic, discontinue treatment and initiate appropriate medical care. |
Summary of Adverse Event Data
The following table summarizes the publicly available information on adverse events from ADX-629 clinical trials.
| Clinical Trial Phase | Indication | Number of Participants | Reported Adverse Events | Severity | Relationship to ADX-629 | Serious Adverse Events (SAEs) |
| Phase 1 | Healthy Volunteers | 85 | No treatment-related adverse events observed. | N/A | None | None |
| Phase 2 | Atopic Dermatitis | 8 | 2 | Mild | Possibly Related | None |
| Phase 2 | Chronic Cough | 51 | Adverse event frequencies were similar to placebo. | Not specified | Not specified | None |
| Phase 2 | Alcohol-Associated Hepatitis | 4 | No adverse events deemed related to ADX-629. | N/A | None | None |
Experimental Protocols for Adverse Event Monitoring
A robust monitoring plan is crucial for ensuring participant safety in any clinical trial. The following protocol is a general guideline based on standard practices and information from ADX-629 clinical trial documentation.
1. Routine Safety Monitoring:
-
Frequency: At screening, baseline, and at regular intervals throughout the study (e.g., weekly for the first month, then monthly).
-
Components:
-
Adverse Event (AE) and Serious Adverse Event (SAE) Inquiry: Systematically question participants about any new or worsening symptoms at each visit. All AEs and SAEs must be documented in the CRF.
-
Physical Examination: A complete physical examination should be performed at screening and the final study visit. A targeted physical examination should be conducted at interim visits as clinically indicated.
-
Vital Signs: Measure blood pressure, heart rate, respiratory rate, and temperature at each visit.
-
12-Lead Electrocardiogram (ECG): Perform at screening, baseline, and at specified time points during the study to monitor for any cardiac effects.
-
2. Laboratory Assessments:
-
Frequency: At screening, baseline, and at regular intervals (e.g., every two to four weeks).
-
Panels:
-
Hematology: Complete blood count (CBC) with differential to monitor for changes in red blood cells, white blood cells, and platelets.
-
Serum Chemistry: Comprehensive metabolic panel (CMP) to assess electrolytes, renal function (BUN, creatinine), and liver function (AST, ALT, alkaline phosphatase, bilirubin).
-
Urinalysis: To monitor for any changes in renal function or other abnormalities.
-
Lipid Panel: As ADX-629 is a modulator of metabolic byproducts, monitoring triglycerides and cholesterol is recommended.
-
Visualizations
The following diagrams illustrate key concepts related to ADX-629 and the monitoring of adverse events.
Caption: Simplified signaling pathway of RASP-mediated inflammation and the mechanism of action of ADX-629.
Caption: General workflow for monitoring and managing adverse events in a clinical trial of ADX-629.
References
Technical Support Center: Enhancing the Oral Bioavailability of ADX-629
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of the investigational drug ADX-629.
Frequently Asked Questions (FAQs)
Q1: What is ADX-629 and what is its mechanism of action?
ADX-629 is an orally administered, first-in-class inhibitor of reactive aldehyde species (RASP).[1][2][3] RASP are pro-inflammatory mediators, and by inhibiting them, ADX-629 represents a novel therapeutic approach for a variety of immune-mediated diseases.[2][4] The drug covalently binds to RASP, which are then degraded intracellularly.[2] It has been investigated in Phase 2 clinical trials for conditions such as atopic dermatitis, psoriasis, asthma, and alcohol-associated hepatitis.[5][6][7]
Q2: What are the potential challenges affecting the oral bioavailability of ADX-629?
While specific bioavailability data for ADX-629 is not publicly available, general challenges for orally administered drugs that may apply include:
-
Poor aqueous solubility: The drug may not dissolve readily in the gastrointestinal fluids, limiting its absorption.
-
Low intestinal permeability: The drug may not efficiently cross the intestinal epithelium to enter the bloodstream.
-
First-pass metabolism: The drug may be extensively metabolized in the liver before it reaches systemic circulation, reducing its effective concentration.
-
Efflux by transporters: The drug may be actively pumped back into the intestinal lumen by transporters like P-glycoprotein (P-gp).[8]
Q3: What initial in vitro assays are recommended to assess the bioavailability of ADX-629?
To begin assessing the oral bioavailability of ADX-629, the following in vitro assays are recommended:
-
Solubility assays: Determining the solubility of ADX-629 in simulated gastric and intestinal fluids.
-
Permeability assays: Using cell-based models like Caco-2 or MDCK cells to evaluate the transport of ADX-629 across an intestinal barrier mimic.[8][9] These assays can help determine the passive permeability and identify potential interactions with efflux transporters.[8]
-
Metabolic stability assays: Using liver microsomes or hepatocytes to assess the susceptibility of ADX-629 to first-pass metabolism.
Troubleshooting Guides
Guide 1: Unexpected Results in In Vitro Permeability Assays (e.g., Caco-2)
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Low apparent permeability (Papp) in the apical-to-basolateral direction. | Poor aqueous solubility of ADX-629. | - Increase the concentration of a co-solvent (e.g., DMSO) in the transport buffer (ensure final concentration does not affect cell monolayer integrity).- Formulate ADX-629 with solubility enhancers such as cyclodextrins.[10] |
| ADX-629 is a substrate for efflux transporters (e.g., P-gp).[8] | - Perform a bi-directional transport study (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.- Co-administer a known inhibitor of the suspected transporter (e.g., verapamil for P-gp) to see if permeability increases. | |
| Poor integrity of the Caco-2 cell monolayer. | - Measure the transepithelial electrical resistance (TEER) before and after the experiment to ensure monolayer integrity.- Visualize the monolayer using a fluorescent marker of appropriate molecular weight that should not be able to pass a healthy monolayer. | |
| High variability between replicate wells. | Inconsistent cell seeding density or differentiation state. | - Ensure a consistent cell seeding protocol and allow for a full 21-day differentiation period.- Visually inspect the monolayers for uniformity before starting the transport experiment. |
| Pipetting errors during sample collection or addition. | - Use calibrated pipettes and ensure consistent technique.- Consider using automated liquid handling systems for improved precision. |
Guide 2: High Variability in In Vivo Pharmacokinetic (PK) Studies
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Large inter-individual variability in plasma concentrations. | Differences in food intake among study animals. | - Standardize the feeding schedule of the animals before and during the study. The presence of food can significantly impact drug absorption.[[“]] |
| Inconsistent formulation preparation or administration. | - Ensure the formulation is homogenous and that the dosing volume is accurate for each animal's body weight.- For oral gavage, ensure proper technique to avoid accidental administration into the lungs. | |
| Genetic variability in metabolic enzymes or transporters in the animal strain. | - Use a well-characterized and genetically homogenous animal strain.- Increase the number of animals per group to improve statistical power. | |
| Low oral bioavailability (F%). | Poor absorption from the gastrointestinal tract. | - Refer to the troubleshooting guide for in vitro permeability assays to identify potential causes (solubility, permeability, efflux).- Consider pre-formulation studies with different excipients to improve solubility and dissolution.[12] |
| High first-pass metabolism in the liver. | - Conduct in vitro metabolism studies to identify the enzymes responsible.- Consider co-administration with an inhibitor of the relevant metabolic enzymes in preclinical models to confirm the extent of first-pass metabolism. |
Experimental Protocols
Protocol 1: Caco-2 Cell Bidirectional Permeability Assay
This protocol provides a general framework for assessing the intestinal permeability of ADX-629.
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity: Measure the TEER of the cell monolayers. Only use inserts with TEER values within the acceptable range for your laboratory.
-
Preparation of Dosing Solution: Prepare a solution of ADX-629 in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES). The final concentration of any co-solvents should be kept low (typically <1%) to avoid cytotoxicity.
-
Apical to Basolateral (A-B) Permeability:
-
Remove the culture medium from the apical and basolateral compartments.
-
Add the ADX-629 dosing solution to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect a sample from the basolateral chamber and replace it with fresh transport buffer.
-
-
Basolateral to Apical (B-A) Permeability:
-
Follow the same procedure as above, but add the ADX-629 dosing solution to the basolateral chamber and sample from the apical chamber.
-
-
Sample Analysis: Quantify the concentration of ADX-629 in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-A / Papp A-B) can then be determined.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a basic procedure for evaluating the oral bioavailability of ADX-629 in a rodent model.
-
Animal Acclimation: Acclimate the animals (e.g., Sprague-Dawley rats) to the laboratory conditions for at least one week.
-
Dosing Formulation: Prepare a formulation of ADX-629 suitable for oral administration (e.g., a solution or suspension in a vehicle such as 0.5% methylcellulose).
-
Dosing:
-
Intravenous (IV) Group: Administer a single IV bolus dose of ADX-629 via the tail vein to determine the systemic clearance and volume of distribution.
-
Oral (PO) Group: Administer a single oral dose of the ADX-629 formulation via gavage.
-
-
Blood Sampling: Collect blood samples from a suitable vessel (e.g., tail vein, jugular vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours) post-dosing.
-
Plasma Preparation: Process the blood samples to obtain plasma and store frozen until analysis.
-
Sample Analysis: Determine the concentration of ADX-629 in the plasma samples using a validated bioanalytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as AUC (Area Under the Curve), Cmax (maximum concentration), Tmax (time to maximum concentration), and half-life.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.[13]
Formulation Strategies to Improve Oral Bioavailability
| Strategy | Mechanism of Action | Examples of Excipients/Technologies | Considerations |
| Solubilization | Increases the concentration of the drug in solution in the GI tract.[10] | Surfactants (e.g., Tween 80), cyclodextrins, co-solvents, lipid-based formulations (e.g., self-emulsifying drug delivery systems - SEDDS).[12][14] | Potential for GI irritation with high concentrations of some excipients. |
| Permeation Enhancement | Increases the permeability of the intestinal epithelium to the drug.[15] | Fatty acids, bile salts, surfactants. | Potential for disruption of the intestinal barrier and toxicity. |
| Metabolism Inhibition | Inhibits first-pass metabolism in the gut wall and liver.[15] | Co-administration with inhibitors of specific CYP enzymes (e.g., grapefruit juice for CYP3A4). | Potential for drug-drug interactions. |
| Efflux Pump Inhibition | Inhibits the activity of efflux transporters like P-glycoprotein. | Co-administration with P-gp inhibitors (e.g., verapamil, cyclosporine A). | Potential for systemic side effects of the inhibitor and drug-drug interactions. |
| Nanotechnology | Increases the surface area for dissolution and can enhance absorption through various mechanisms.[14] | Nanoparticles, liposomes, solid lipid nanoparticles.[12][14] | Manufacturing complexity and potential for long-term toxicity. |
Visualizations
Caption: Experimental workflow for an in vitro Caco-2 permeability assay.
Caption: Experimental workflow for an in vivo pharmacokinetic study.
Caption: Factors influencing the oral bioavailability of a drug.
References
- 1. Acloproxalap by Aldeyra Therapeutics for Coronavirus Disease 2019 (COVID-19) Associated Cytokine Release Syndrome: Likelihood of Approval [pharmaceutical-technology.com]
- 2. Aldeyra Announces Positive Top-Line Phase 1 Clinical Trial Results and Clinical Development Plans for ADX-629 | Aldeyra Therapeutics, Inc. [ir.aldeyra.com]
- 3. Aldeyra Therapeutics’ Investigational RASP Modulator ADX-629 Improved Signs of Intoxication in Alcohol Challenge Phase 2 Clinical Trial | Aldeyra Therapeutics, Inc. [ir.aldeyra.com]
- 4. aldeyra.com [aldeyra.com]
- 5. dermatologytimes.com [dermatologytimes.com]
- 6. First Patient Dosed in Phase 2 Trial of ADX-629 in AD - - PracticalDermatology [practicaldermatology.com]
- 7. thedermdigest.com [thedermdigest.com]
- 8. nuvisan.com [nuvisan.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Strategies to Improve solubility of Oral Drugs [rpbs.journals.ekb.eg]
- 11. consensus.app [consensus.app]
- 12. tandfonline.com [tandfonline.com]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. omicsonline.org [omicsonline.org]
- 15. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Refinement of analytical methods for detecting ADX-629 and its metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists involved in the analytical method development and sample analysis of ADX-629 and its metabolites.
Troubleshooting Guides
Encountering issues during experimental work is common. This section provides solutions to specific problems that may arise during the analysis of ADX-629 and its metabolites using liquid chromatography-mass spectrometry (LC-MS/MS), a powerful and common technique for this type of analysis.[1][2]
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Column Overload | Dilute the sample or reduce the injection volume. |
| Column Contamination | Wash the column with a strong solvent or replace it if necessary.[3] |
| Improper Mobile Phase pH | Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. |
| Injection Solvent Incompatibility | Ensure the injection solvent is similar in composition and strength to the mobile phase. |
| Instrument Issues (e.g., dirty ion source) | Clean the ion source and other relevant MS components.[3] |
Issue 2: Low Signal Intensity or Sensitivity
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Ion Suppression/Enhancement | Modify the chromatographic method to separate the analyte from interfering matrix components.[4][5][6] |
| Inefficient Ionization | Optimize MS source parameters (e.g., gas flows, temperature, voltage). |
| Suboptimal Sample Preparation | Evaluate different extraction techniques (e.g., solid-phase extraction, liquid-liquid extraction) to improve recovery and remove interferences.[7] |
| Analyte Degradation | Ensure proper sample handling and storage conditions. Investigate the stability of ADX-629 and its metabolites in the biological matrix.[8] |
| Low Abundance of Metabolites | Utilize more sensitive instrumentation or derivatization techniques to enhance the signal.[1] |
Issue 3: High Background Noise or Contamination
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Contaminated Solvents or Reagents | Use high-purity solvents and freshly prepared mobile phases. |
| Carryover from Previous Injections | Implement a robust needle wash protocol and inject blank samples between study samples.[3] |
| Matrix Effects | Improve sample clean-up to remove endogenous interferences from the biological matrix.[9] |
| Leaching from Plasticware | Use appropriate solvent-resistant containers and tubing. |
Frequently Asked Questions (FAQs)
This section addresses common questions related to the bioanalysis of ADX-629.
Q1: What are the first steps in developing a quantitative bioanalytical method for ADX-629?
A1: The initial steps involve gathering information on the physicochemical properties of ADX-629 (e.g., pKa, logP, solubility). This is followed by the selection of an appropriate analytical technique, with LC-MS/MS being a common choice for small molecules.[1] Method development will then focus on optimizing chromatography (column, mobile phase), mass spectrometric detection (ionization mode, precursor/product ions), and sample preparation to achieve the desired sensitivity, selectivity, accuracy, and precision.[5]
Q2: How should I approach the identification of ADX-629 metabolites?
A2: Metabolite identification typically involves incubating ADX-629 with liver microsomes or hepatocytes in vitro to generate potential metabolites. The resulting samples are then analyzed by high-resolution mass spectrometry (HRMS) to detect and identify metabolic products based on their mass-to-charge ratio and fragmentation patterns.[2]
Q3: What are the key parameters for bioanalytical method validation according to regulatory guidelines?
A3: According to FDA and ICH M10 guidelines, a bioanalytical method must be validated for several key parameters to ensure its reliability.[10][11][12] These include:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[13]
-
Accuracy and Precision: The closeness of measured values to the true value and the degree of scatter between a series of measurements, respectively.[13][14]
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.[13]
-
Recovery: The efficiency of the extraction process.[13]
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[13]
Q4: What is the role of an internal standard in the analysis of ADX-629?
A4: An internal standard (IS) is a compound with similar physicochemical properties to the analyte (ADX-629) that is added to all samples, calibrators, and quality controls at a constant concentration. The IS helps to correct for variability in sample preparation and instrument response, thereby improving the accuracy and precision of the quantification.[14] A stable isotope-labeled version of ADX-629 is the ideal internal standard.
Experimental Protocols
Protocol 1: Generic Liquid-Liquid Extraction (LLE) for ADX-629 from Human Plasma
-
Sample Preparation: To 100 µL of plasma sample, add 25 µL of internal standard working solution.
-
Extraction: Add 500 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether).
-
Vortexing: Vortex the samples for 5 minutes to ensure thorough mixing.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of mobile phase.
-
Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.
Protocol 2: Generic LC-MS/MS Parameters for ADX-629 Analysis
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from endogenous interferences.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the compound's properties.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions for ADX-629 and its internal standard.
Visualizations
Caption: Mechanism of action of ADX-629 in inhibiting RASP-mediated inflammation.
Caption: A typical workflow for bioanalytical method development, validation, and sample analysis.
References
- 1. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 2. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. zefsci.com [zefsci.com]
- 4. chromacademy.com [chromacademy.com]
- 5. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. gcms.cz [gcms.cz]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. ijrpr.com [ijrpr.com]
- 10. labs.iqvia.com [labs.iqvia.com]
- 11. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 12. fda.gov [fda.gov]
- 13. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 14. HelloIntern – Internships, Jobs & Career Growth Platform [hellointern.in]
Technical Support Center: Strategies to Minimize Variability in RASP Inhibitor Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability and address common challenges in RASP inhibitor studies.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for RASP inhibitors, particularly KRAS G12C inhibitors?
A1: RASP inhibitors are targeted therapies. For instance, KRAS G12C inhibitors specifically and irreversibly bind to the cysteine residue of the mutated KRAS G12C protein.[1][2] This covalent modification locks the KRAS protein in an inactive, GDP-bound state.[1][2] By doing so, it prevents the activation of downstream signaling pathways, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT pathways, which are crucial for tumor cell proliferation and survival.[1][2]
Q2: Why is the incubation time critical for covalent RASP inhibitors?
A2: The activity of covalent inhibitors is time-dependent because they form a stable, covalent bond with their target protein.[1] Unlike non-covalent inhibitors that reach equilibrium quickly, the extent of target modification by a covalent inhibitor increases over time.[1] An insufficient incubation period may lead to an underestimation of the inhibitor's potency (a right-shifted IC50 curve), while an excessively long incubation might cause off-target effects or cytotoxicity.[1]
Q3: What are some common cancer cell lines used for studying KRAS G12D inhibitors?
A3: Several pancreatic and colorectal cancer cell lines harbor the KRAS G12D mutation. Commonly used pancreatic cancer cell lines include PANC-1, AsPC-1, HPAF-II, and SUIT-2.[3] For colorectal cancer, the LS513 and GP2d cell lines are often used.[3]
Q4: How often should the cell culture medium containing the inhibitor be replaced in long-term studies?
A4: For long-term studies, it is crucial to maintain a consistent inhibitor concentration. Therefore, the medium should be replaced every 2-3 days.[2] This helps replenish nutrients and remove waste products while ensuring a stable concentration of the inhibitor, which may degrade or be metabolized over time.[2]
Troubleshooting Guide
Issue 1: High variability between experimental replicates.
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. After plating, allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to ensure even cell distribution.[1] |
| Edge Effects | Evaporation from the outermost wells of a microplate can concentrate the inhibitor and media components. Avoid using these wells for experimental samples; instead, fill them with sterile PBS or media.[1] |
| Inhibitor Precipitation | The compound may not be fully soluble at the tested concentration in the culture medium. Check the inhibitor's solubility and, if necessary, adjust the solvent (e.g., DMSO) concentration, keeping it consistent and low (<0.1%).[1] Prepare fresh inhibitor stock solutions and use them immediately.[1] |
Issue 2: Inhibitor shows lower than expected efficacy in a specific mutant cell line.
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Suboptimal Experimental Conditions | Perform a dose-response curve to determine the IC50 in your specific cell line.[3] Optimize the incubation time by assessing cell viability and pathway inhibition at multiple time points (e.g., 24, 48, 72 hours).[3] Ensure cells are healthy and not stressed by other factors.[3] |
| Intrinsic Resistance | Confirm the KRAS mutation status of the cell line to ensure it has not been misidentified.[3] Use western blotting to check the phosphorylation of downstream effectors like ERK and AKT. Persistent phosphorylation in the presence of the inhibitor suggests pathway reactivation or bypass.[3] Some cell lines may have co-occurring mutations that confer resistance.[4] |
| Incorrect Incubation Time | For covalent inhibitors, the potency can be time-dependent. Perform a time-course experiment to determine the optimal incubation period. For signaling assays (e.g., p-ERK), shorter incubations (1-24 hours) may be sufficient, while cell viability assays often require longer incubations (24-72 hours).[1] |
Issue 3: Initial inhibitor efficacy decreases over time (Acquired Resistance).
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Reactivation of MAPK Pathway | Despite initial suppression, the MAPK pathway can be reactivated.[4] Perform a time-course Western blot analysis (e.g., 2, 6, 24, 48, 72 hours) to check for a rebound in phosphorylated ERK (p-ERK) after the initial suppression.[4] |
| Bypass Pathway Activation | Other signaling pathways can be activated to bypass the inhibited RASP pathway. Assess the phosphorylation status of key proteins in alternative pathways, such as p-AKT for the PI3K pathway.[4] Phosphoproteomic or RNA sequencing analysis can help identify the specific bypass pathways that are activated.[3] |
| Secondary KRAS Mutations | New mutations may arise in the KRAS gene that confer resistance.[3] Sequence the KRAS gene in resistant cells to identify any new mutations.[3] |
| Adaptive Resistance | Cancer cells can adapt to the inhibitor by upregulating wild-type RAS or receptor tyrosine kinases (RTKs), leading to restored downstream signaling.[5][6] Consider combination therapies to overcome this.[5] |
Data Presentation: Recommended Experimental Parameters
Table 1: Suggested Time-Course Experiments for RASP Inhibitors
| Assay Type | Suggested Time Points | Primary Readout | Reference |
| Signaling Assays (Western Blot) | 1, 2, 4, 8, and 24 hours | Phosphorylated ERK (p-ERK) | [1] |
| Cell Viability/Proliferation | 24, 48, and 72 hours | IC50 values | [1] |
| Long-Term Spheroid Growth | Up to 14-21 days | Spheroid diameter/volume | [2] |
Table 2: Example IC50 Values for Select KRAS Inhibitors
| Inhibitor | KRAS Mutant | Assay Type | IC50 Value | Reference |
| MRTX1133 | KRAS(G12D) | Nucleotide Exchange | 0.14 nM | [7] |
| AMG510 | KRAS(G12C) | Nucleotide Exchange | 8.88 nM | [7] |
| ARS-853 | KRAS(G12C) | Signaling Inactivation | ~1 µmol/L | [8] |
Mandatory Visualizations
Caption: Simplified RASP/MAPK signaling pathway and inhibitor mechanism.
Caption: Workflow for a cell-based viability assay to determine IC50.
Experimental Protocols
Protocol 1: Western Blot for Phospho-ERK (p-ERK) Analysis
This protocol assesses the effect of a RASP inhibitor on the downstream MAPK signaling pathway by measuring the levels of phosphorylated ERK.
Materials:
-
KRAS mutant cell line (e.g., NCI-H358)[4]
-
Complete cell culture medium
-
RASP inhibitor and DMSO (vehicle control)
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors[4]
-
BCA Protein Assay Kit[4]
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[4]
-
Primary antibodies: anti-p-ERK1/2, anti-total ERK1/2, and a loading control (e.g., anti-GAPDH)[4]
-
HRP-conjugated secondary antibodies[4]
-
Enhanced chemiluminescence (ECL) substrate[4]
-
Chemiluminescence imaging system[4]
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with the desired concentrations of the RASP inhibitor or DMSO for the specified time points (e.g., 2, 6, 24 hours).[4]
-
Cell Lysis: Wash cells with ice-cold PBS. Add ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.[4]
-
Incubate on ice for 30 minutes, vortexing occasionally.[4]
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[4]
-
SDS-PAGE and Western Blotting: Normalize protein amounts for all samples. Load equal amounts of protein onto an SDS-PAGE gel and separate them by size.[4]
-
Transfer the separated proteins to a membrane.[4]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-ERK1/2 and anti-total ERK1/2) overnight at 4°C.[4]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[4]
-
Detection and Analysis: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[4] Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.[4]
Protocol 2: Cell Viability/Proliferation Assay (e.g., CellTiter-Glo®)
This protocol determines the dose-dependent effect of a RASP inhibitor on the viability and proliferation of cancer cells.
Materials:
-
A panel of human cancer cell lines with known KRAS mutations and a KRAS wild-type cell line for selectivity assessment.[9]
-
Complete cell culture medium
-
RASP inhibitor and DMSO (vehicle control)
-
96-well clear, flat-bottom microplates[9]
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
Procedure:
-
Cell Seeding: Create a homogenous single-cell suspension and seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well).[3] Incubate for 24 hours at 37°C and 5% CO2.[3]
-
Inhibitor Treatment: Prepare serial dilutions of the RASP inhibitor in complete growth medium. Add the diluted inhibitor to the appropriate wells. Include vehicle-only (e.g., 0.1% DMSO) and media-only controls.[1]
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C and 5% CO2.[1]
-
Assay: At the end of the incubation, equilibrate the plate and the viability assay reagent to room temperature.[1]
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[1]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[1]
-
Measurement and Analysis: Read the luminescence on a plate reader.[1] Normalize the data to the vehicle-only controls and plot the dose-response curves to determine the IC50 value.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Overcoming Adaptive Resistance to KRAS Inhibitors Through Vertical Pathway Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic strategies to overcome KRAS (OFF) inhibitors resistance | Frederick National Laboratory [frederick.cancer.gov]
- 7. Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Interpreting Unexpected Data from ADX-629 In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with the RASP (Reactive Aldehyde Species) modulator, ADX-629. The information is designed to help interpret unexpected data from in vitro assays and to provide a deeper understanding of the compound's mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What is the primary in vitro mechanism of action for ADX-629?
ADX-629 is a first-in-class, orally administered modulator of Reactive Aldehyde Species (RASP). RASP, such as malondialdehyde and acetaldehyde, are small, highly reactive molecules that accumulate during periods of oxidative stress and inflammation. They act as pro-inflammatory mediators by covalently modifying proteins and activating key inflammatory signaling pathways, including NF-κB and the NLRP3 inflammasome.[1][2] ADX-629 is designed to trap and clear RASP, thereby reducing downstream inflammation. This upstream modulation is thought to shift the immune system from a pro-inflammatory to an anti-inflammatory state.
Q2: We are not observing the expected potent anti-inflammatory effect of ADX-629 in our primary human cell assays. The clinical data from Aldeyra Therapeutics appeared more promising. Why might this be?
This is a common challenge when translating findings from broad clinical studies to specific in vitro systems. Several factors could contribute to this discrepancy:
-
Cell-Type Specificity: The efficacy of ADX-629 may depend on the specific cell type being used and its capacity to generate RASP. Not all immune cells produce RASP at the same rate, and the inflammatory response in your specific cell type might be driven by pathways that are less dependent on RASP.
-
Stimulus Choice: The choice of inflammatory stimulus is critical. If you are using a stimulus that bypasses the RASP-dependent signaling pathways, you may not see a significant effect of ADX-629. For example, direct activation of downstream signaling components may mask the upstream effect of RASP modulation.
-
In Vitro vs. In Vivo Environment: The in vivo environment is far more complex than a cell culture system. The positive clinical results for ADX-629 could be a result of its effects on multiple cell types and tissues, leading to a systemic anti-inflammatory effect that is difficult to replicate in a single-cell type in vitro assay.[3][4]
-
Focus on Next-Generation Modulators: Aldeyra Therapeutics has shifted its focus to next-generation RASP modulators, ADX-248 and ADX-246, despite positive signals from ADX-629.[4] This suggests that while ADX-629 is effective, the newer compounds may have improved properties (e.g., potency, pharmacokinetics) that lead to more robust effects. Your in vitro system may be highlighting some of the limitations of ADX-629 that led to this shift in strategy.
Q3: We are seeing inconsistent results in our inflammasome activation assays with ADX-629. What are the potential reasons for this variability?
Inconsistent results in inflammasome assays can arise from several sources. Here are some key areas to troubleshoot:
-
Assay Timing: The timing of ADX-629 addition relative to the priming (Signal 1) and activation (Signal 2) steps of the inflammasome assay is crucial. As a RASP modulator, ADX-629 is expected to act on upstream events. Ensure that the compound is present in the culture long enough to sequester RASP before and during the activation step.
-
Cell Health: Primary immune cells, such as peripheral blood mononuclear cells (PBMCs) or bone marrow-derived macrophages (BMDMs), can be sensitive to culture conditions. Ensure high cell viability and consistent cell density across experiments.
-
Reagent Quality: The quality of reagents, particularly LPS for priming and ATP or nigericin for activation, can significantly impact the results. Use fresh, high-quality reagents and perform dose-response curves for your activators to ensure you are using an optimal concentration.
-
Donor Variability: If you are using primary human cells, donor-to-donor variability is a significant factor. Genetic polymorphisms in inflammasome-related genes can lead to different magnitudes of response. It is recommended to test a panel of donors to get a more representative understanding of the compound's effect.
Troubleshooting Guides
Issue 1: Sub-optimal Inhibition of Cytokine Release
You are performing a cytokine release assay with human PBMCs, stimulating with LPS, and measuring TNF-α and IL-6. You observe only modest inhibition by ADX-629 compared to your positive control (e.g., a known NF-κB inhibitor).
Troubleshooting Steps:
| Potential Cause | Troubleshooting Action |
| Inappropriate Stimulus | Consider using a stimulus that is known to induce significant RASP production, such as H2O2 or a combination of LPS and a complex inflammatory milieu. |
| Sub-optimal ADX-629 Concentration | Perform a full dose-response curve for ADX-629 to determine the optimal concentration for your specific assay conditions. |
| Assay Kinetics | Vary the pre-incubation time with ADX-629 before adding the stimulus. RASP modulation may require a longer pre-treatment period to be effective. |
| Readout Selection | In addition to TNF-α and IL-6, consider measuring other cytokines that may be more sensitive to RASP modulation, such as IL-1β (which is inflammasome-dependent). |
Issue 2: Unexpected Results in RORγt Reporter Assay
You are investigating potential off-target effects of ADX-629 and are using a RORγt reporter assay. You observe a slight but consistent increase in luciferase activity, suggesting a potential agonist effect, which is contrary to the expected anti-inflammatory profile.
Troubleshooting Steps:
| Potential Cause | Troubleshooting Action |
| Compound Autofluorescence/Interference | Run a control with the reporter cells and ADX-629 but without the luciferase substrate to check for autofluorescence. Also, test ADX-629 in a cell-free luciferase assay to rule out direct effects on the enzyme. |
| Cell-Type Specific Effects | The observed effect may be specific to the cell line used for the reporter assay (e.g., HEK293T). Consider testing the effect of ADX-629 on RORγt target gene expression in a more relevant immune cell line, such as Jurkat T cells or primary Th17 cells. |
| Indirect Effects | ADX-629's effect on RASP levels could indirectly influence other signaling pathways that cross-talk with the RORγt pathway in your specific reporter cell line. |
| Data Interpretation | A slight increase in reporter activity may not be biologically significant. It is important to compare the magnitude of the effect to a known RORγt agonist and to validate any findings with a functional assay, such as measuring IL-17A secretion from polarized Th17 cells. |
Experimental Protocols
Key Experiment 1: In Vitro Inflammasome Activation Assay
Objective: To assess the ability of ADX-629 to inhibit NLRP3 inflammasome activation in primary murine bone marrow-derived macrophages (BMDMs).
Methodology:
-
Cell Preparation: Isolate bone marrow from the femurs and tibias of C57BL/6 mice and culture for 7 days in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF to differentiate into macrophages.
-
Priming (Signal 1): Seed BMDMs in a 24-well plate at a density of 1 x 10^6 cells/well. Prime the cells with 1 µg/mL LPS for 4 hours to upregulate pro-IL-1β and NLRP3 expression.
-
Treatment: Pre-incubate the primed cells with varying concentrations of ADX-629 or vehicle control for 1 hour.
-
Activation (Signal 2): Stimulate the cells with 5 mM ATP for 30 minutes to activate the NLRP3 inflammasome.
-
Sample Collection: Collect the cell culture supernatants and lyse the cells to obtain cell lysates.
-
Readout:
-
Measure the concentration of mature IL-1β in the supernatants by ELISA.
-
Analyze the cell lysates and supernatants for cleaved caspase-1 (p20) and cleaved IL-1β (p17) by Western blot.
-
Key Experiment 2: RORγt Luciferase Reporter Assay
Objective: To determine if ADX-629 has any direct agonist or inverse agonist activity on the RORγt nuclear receptor.
Methodology:
-
Cell Transfection: Co-transfect HEK293T cells with a Gal4-RORγt-LBD (ligand-binding domain) expression plasmid and a Gal4-responsive luciferase reporter plasmid. A Renilla luciferase plasmid can be co-transfected for normalization.
-
Treatment: Plate the transfected cells in a 96-well plate. After 24 hours, treat the cells with a range of concentrations of ADX-629, a known RORγt inverse agonist (positive control), or vehicle control.
-
Incubation: Incubate the cells for 18-24 hours.
-
Luciferase Measurement: Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the normalized luciferase activity in the ADX-629 treated wells to the vehicle control to determine any agonist or inverse agonist effects.
Visualizations
Caption: RASP Signaling Pathway and the Mechanism of Action of ADX-629.
Caption: Experimental Workflow for the In Vitro Inflammasome Activation Assay.
Caption: Troubleshooting Logic for Interpreting Unexpected ADX-629 In Vitro Data.
References
- 1. eyesoneyecare.com [eyesoneyecare.com]
- 2. A Randomized Double-Masked Phase 2a Trial to Evaluate Activity and Safety of Topical Ocular Reproxalap, a Novel RASP Inhibitor, in Dry Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thedermdigest.com [thedermdigest.com]
- 4. Aldeyra Therapeutics Reports Positive Liver Function Results for ADX-629; Refocuses Pipeline on Next-Generation RASP Modulators [clival.com]
Adjusting experimental parameters for ADX-629 in different cell lines
This technical support center provides guidance for researchers, scientists, and drug development professionals on the experimental use of ADX-629, a first-in-class orally administered RASP (Reactive Aldehyde Species) inhibitor. Given that detailed in vitro experimental protocols for ADX-629 in specific cell lines are not extensively published, this guide offers general principles, troubleshooting advice, and template protocols based on its known mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of ADX-629?
A1: ADX-629 is a RASP (Reactive Aldehyde Species) modulator. RASP, such as malondialdehyde and acetaldehyde, are highly reactive molecules that contribute to cellular damage and inflammation. ADX-629 is designed to trap and clear these harmful aldehydes, thereby reducing inflammatory responses. It is considered an upstream immunological switch that can shift the immune system from a pro-inflammatory to an anti-inflammatory state. In animal models, ADX-629 has been shown to reduce levels of pro-inflammatory cytokines like TNF-α, IFN-γ, IL-1, and IL-17, while increasing the anti-inflammatory cytokine IL-10.[1]
Q2: In which disease models has ADX-629 shown activity?
A2: ADX-629 has demonstrated potential activity in a number of preclinical and clinical settings for various immune-mediated diseases. These include atopic dermatitis, psoriasis, asthma, COVID-19, chronic cough, and alcohol-associated hepatitis.[2][3][4] Preclinical studies in animal models have also suggested its utility in obesity and inflammatory pain.
Q3: What is the solvent for ADX-629?
A3: The exact solvent for in vitro use is not specified in publicly available literature. For most small molecules, Dimethyl Sulfoxide (DMSO) is a common solvent for creating stock solutions. It is crucial to determine the optimal solvent and to use a concentration of the solvent in the final cell culture medium that is non-toxic to the cells (typically ≤ 0.1% DMSO).
Q4: What is a typical starting concentration for in vitro experiments?
A4: Without specific data for ADX-629, a common approach for a new compound is to perform a dose-response curve starting from a low nanomolar range and going up to the low micromolar range (e.g., 1 nM to 10 µM). The optimal concentration will be cell-line dependent and assay-dependent.
Q5: How long should I treat my cells with ADX-629?
A5: Treatment duration will depend on the specific endpoint being measured. For signaling pathway studies (e.g., phosphorylation events), short incubation times (minutes to hours) may be sufficient. For functional assays (e.g., cytokine secretion, gene expression), longer incubation times (24-72 hours) are typically required. A time-course experiment is recommended to determine the optimal treatment duration for your specific experimental setup.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of ADX-629 | - Concentration too low: The concentration of ADX-629 may be insufficient to elicit a response in your cell line. - Treatment time too short: The duration of treatment may not be long enough for the desired effect to manifest. - Cell line is not responsive: The specific cell line may not have the relevant signaling pathways that are modulated by RASP. - Compound instability: ADX-629 may be unstable in your culture medium. | - Perform a dose-response experiment with a wider range of concentrations. - Conduct a time-course experiment to determine the optimal treatment duration. - Use a positive control compound known to elicit a similar response in your cell line. - Research the expression of key inflammatory pathway components in your cell line. - Prepare fresh solutions of ADX-629 for each experiment. |
| High cell toxicity or death | - Concentration too high: The concentration of ADX-629 may be toxic to your cells. - Solvent toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high. - Contamination: Your cell culture may be contaminated. | - Perform a cell viability assay (e.g., MTT, Trypan Blue) to determine the cytotoxic concentration of ADX-629. - Ensure the final solvent concentration is at a non-toxic level (e.g., ≤ 0.1% DMSO). - Regularly check your cell cultures for signs of contamination. |
| Inconsistent results between experiments | - Variability in cell passage number: Different cell passages can have altered responses. - Inconsistent cell density at the time of treatment: Cell density can influence the cellular response to a compound. - Inconsistent compound preparation: Variations in the preparation of ADX-629 stock and working solutions. | - Use cells within a consistent and narrow range of passage numbers for all experiments. - Seed cells at a consistent density and allow them to reach a specific confluency before treatment. - Follow a standardized protocol for preparing and diluting ADX-629. |
Experimental Protocols
General Protocol for Evaluating ADX-629 in a New Cell Line
This protocol provides a general framework. Specific parameters should be optimized for each cell line and experimental question.
-
Cell Seeding:
-
Culture your cell line of interest to ~80% confluency.
-
Seed cells in appropriate well plates at a predetermined density to reach ~70-80% confluency at the time of treatment.
-
-
Preparation of ADX-629:
-
Prepare a stock solution of ADX-629 (e.g., 10 mM in DMSO). Aliquot and store at -20°C or -80°C.
-
On the day of the experiment, thaw an aliquot and prepare serial dilutions in cell culture medium to achieve the desired final concentrations.
-
-
Dose-Response and Time-Course Experiments:
-
To determine the optimal concentration, treat cells with a range of ADX-629 concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) for a fixed time (e.g., 24 hours).
-
To determine the optimal treatment duration, treat cells with a fixed concentration of ADX-629 (determined from the dose-response experiment) for various time points (e.g., 6h, 12h, 24h, 48h).
-
Always include a vehicle control (medium with the same concentration of solvent as the highest ADX-629 concentration).
-
-
Assay Performance:
-
After the treatment period, perform your desired assay, such as:
-
Cell Viability Assay: (e.g., MTT, CellTiter-Glo®) to assess cytotoxicity.
-
ELISA: to measure the secretion of cytokines (e.g., TNF-α, IL-6, IL-10) into the culture supernatant.
-
qPCR: to analyze the expression of target genes.
-
Western Blot: to examine the levels of specific proteins and phosphorylation events in signaling pathways.
-
-
Data Recording Templates
Table 1: Dose-Response Experiment for ADX-629
| Cell Line: | Treatment Duration: | Assay: |
| ADX-629 Concentration | Replicate 1 | Replicate 2 |
| Vehicle Control | ||
| 1 nM | ||
| 10 nM | ||
| 100 nM | ||
| 1 µM | ||
| 10 µM |
Table 2: Time-Course Experiment for ADX-629
| Cell Line: | ADX-629 Concentration: | Assay: |
| Treatment Duration | Replicate 1 | Replicate 2 |
| Vehicle Control (at max time) | ||
| 6 hours | ||
| 12 hours | ||
| 24 hours | ||
| 48 hours |
Visualizations
Caption: Proposed mechanism of action for ADX-629 in modulating RASP-induced inflammation.
Caption: General workflow for testing ADX-629 in a new cell line.
References
- 1. Aldeyra Announces Positive Top-Line Phase 1 Clinical Trial Results and Clinical Development Plans for ADX-629 - BioSpace [biospace.com]
- 2. dermatologytimes.com [dermatologytimes.com]
- 3. Aldeyra initiates Phase II clinical trials of ADX‑629 [clinicaltrialsarena.com]
- 4. thedermdigest.com [thedermdigest.com]
Validation & Comparative
Head-to-Head Comparison: ADX-629 and Reproxalap in the Modulation of RASP-Mediated Inflammation
A detailed guide for researchers and drug development professionals on the performance, mechanisms, and clinical findings of two prominent reactive aldehyde species (RASP) modulators.
In the landscape of novel therapeutics targeting immune-mediated diseases, the inhibition of reactive aldehyde species (RASP) has emerged as a promising strategy. Aldeyra Therapeutics has been at the forefront of this approach with two lead candidates: ADX-629, an orally administered RASP modulator for systemic indications, and reproxalap, a topical formulation for ocular diseases. This guide provides a comprehensive head-to-head comparison of these two molecules, summarizing their performance with supporting experimental data, detailing experimental protocols, and visualizing key pathways and workflows.
Introduction to RASP Modulation
Reactive aldehyde species (RASP) are small, highly reactive molecules that accumulate in states of inflammatory stress and are implicated in a variety of immune-mediated diseases.[1] These molecules can cause cellular damage and propagate inflammatory responses.[1] RASP inhibitors are designed to neutralize these harmful species, thereby mitigating downstream inflammatory cascades.[1] Both ADX-629 and reproxalap belong to this class of drugs, sharing a fundamental mechanism of action but differing in their formulation and intended clinical applications.[2]
Mechanism of Action: Targeting the RASP Pathway
ADX-629 and reproxalap exert their therapeutic effects by modulating the activity of RASP. This upstream intervention prevents the activation of several pro-inflammatory signaling pathways. By binding to and neutralizing RASP, these drugs inhibit the activation of NF-κB, inflammasomes, and scavenger receptor A, which in turn reduces the release of pro-inflammatory cytokines such as TNF-α, IL-1, and IL-17.
ADX-629: Systemic RASP Modulation
ADX-629 is an orally available, first-in-class RASP inhibitor developed for the treatment of systemic immune-mediated diseases.[3] Its systemic delivery allows for broad-based immunomodulation.
Clinical Performance
ADX-629 has been evaluated in several Phase 2 clinical trials across a range of indications, demonstrating promising activity and a favorable safety profile.
| Indication | Key Efficacy Endpoints | Results | Safety and Tolerability |
| Atopic Dermatitis | Eczema Area and Severity Index (EASI), Investigator Global Assessment (IGA), Patient-Reported Itching | Statistically significant improvements in EASI (p=0.0006) and IGA (p<0.0001) from baseline.[3] 38% of patients achieved EASI-75.[4] 25% of patients reported complete elimination of itching.[4] | Well-tolerated with only two mild adverse events possibly related to the drug. No serious adverse events or discontinuations.[3][4] |
| Psoriasis | Psoriasis Area and Severity Index (PASI) | Statistically significant decrease in PASI scores (p=0.0008 vs. baseline at Week 12).[5] Peak PASI-50 and PASI-75 responder rates were 57% (p=0.001) and 25% (p=0.051), respectively.[5] | No safety or tolerability issues observed.[5] |
| Chronic Cough | Change from baseline in cough count | Statistically significant reduction in cough count compared to placebo. | Well-tolerated. |
| Alcohol-Associated Hepatitis | Model for End-Stage Liver Disease (MELD) score, Triglyceride levels, C-Reactive Protein (CRP) levels | Statistically significant improvements in MELD score (P=0.001), triglyceride levels (P<0.0001), and CRP levels (P<0.0001) relative to baseline.[6][7] | No serious adverse events reported and no adverse events deemed related to ADX-629.[6][7] |
Experimental Protocols
-
Design: An open-label, single-center Phase 2 clinical trial involving eight patients with mild-to-moderate atopic dermatitis.[4]
-
Treatment: Patients received 250mg of ADX-629 orally twice daily for three months.[4]
-
Endpoints: The primary endpoint was safety and tolerability. Secondary endpoints included EASI, IGA, Patient-Oriented Eczema Measure (POEM), and Peak Pruritus Numerical Rating Scale.[4]
-
Design: A multicenter, randomized, double-blind, placebo-controlled, two-period crossover trial.[8][9]
-
Participants: Approximately 50 adult subjects with refractory or unexplained chronic cough.[9]
-
Treatment: Subjects were randomized to receive either ADX-629 (300 mg orally twice daily) or a matching placebo for 14 days, followed by a washout period and then crossover to the other treatment for 14 days.[8][9][10]
-
Primary Endpoint: Change from baseline in 24-hour cough count.[8]
Reproxalap: Topical RASP Modulation for Ocular Indications
Reproxalap is a first-in-class, small-molecule RASP modulator formulated as a topical ophthalmic solution for the treatment of dry eye disease and allergic conjunctivitis.[8][11]
Clinical Performance
Reproxalap has undergone extensive clinical evaluation, demonstrating rapid onset of action and significant efficacy in alleviating the signs and symptoms of ocular inflammatory diseases.
| Indication | Key Efficacy Endpoints | Results | Safety and Tolerability |
| Dry Eye Disease | Ocular Discomfort Score | Statistically superior to vehicle in reducing ocular discomfort (p=0.004).[12] In a separate Phase 3 trial, also showed statistical superiority (P=0.002). | Well-tolerated with no significant safety concerns reported in over 2,500 patients.[11][12][13] The most common adverse event was mild and transient instillation site discomfort.[11][13] |
| Allergic Conjunctivitis | Ocular Itching Score | Statistically significant reduction in ocular itching score compared to placebo across all 11 pre-specified time points (p < 0.001 for each).[14] | Consistent with prior trials, no new safety or tolerability concerns were identified. Mild and transient instillation site irritation was the most common adverse event.[15] |
Experimental Protocols
-
Design: A randomized, double-masked, vehicle-controlled dry eye chamber study.[11]
-
Participants: 132 patients with dry eye disease.[11][12][13]
-
Procedure: Participants were exposed to a dry eye chamber. Qualified participants were then randomly assigned to receive either reproxalap 0.25% ophthalmic solution or vehicle during a second exposure to the chamber.[11]
-
Primary Endpoint: Reduction of ocular discomfort, assessed between 80 and 100 minutes in the chamber.[11][13]
-
Design: A single-center, randomized, double-masked, vehicle-controlled, two-way crossover allergen chamber trial.[14]
-
Participants: 131 patients with a history of allergic conjunctivitis.[14]
-
Treatment: Patients were randomly administered reproxalap 0.25% or vehicle.[14]
-
Primary Endpoint: Change from baseline in patient-reported ocular itching score over 11 time points from 110 to 210 minutes after allergen challenge.[14]
Head-to-Head Comparison
While a direct clinical comparison is not available due to their different routes of administration and target indications, a comparative summary highlights their key attributes.
| Feature | ADX-629 | Reproxalap |
| Mechanism of Action | RASP Modulator | RASP Modulator |
| Route of Administration | Oral | Topical (Ophthalmic) |
| Target Indications | Systemic Immune-Mediated Diseases (e.g., Atopic Dermatitis, Psoriasis, Chronic Cough, Alcohol-Associated Hepatitis) | Ocular Inflammatory Diseases (e.g., Dry Eye Disease, Allergic Conjunctivitis) |
| Key Advantage | Broad systemic effect | Targeted local delivery to the eye, rapid onset of action |
| Development Stage | Phase 2 | Phase 3 / NDA Submitted |
| Reported Safety | Generally well-tolerated with no serious adverse events reported in Phase 2 trials.[3][4][5][6][7] | Well-tolerated in over 2,500 patients, with mild and transient instillation site irritation being the most common adverse event.[11][12][13][15] |
Conclusion
ADX-629 and reproxalap represent a novel therapeutic class of RASP modulators with the potential to address significant unmet needs in a variety of immune-mediated diseases. ADX-629, with its systemic oral delivery, offers a broad immunomodulatory approach for a range of inflammatory conditions. Reproxalap, as a topical ocular solution, provides targeted, rapid relief for prevalent eye conditions. The continued clinical development of these molecules will be crucial in defining their full therapeutic potential and their place in the treatment landscape for inflammatory diseases. The data presented herein provide a robust foundation for researchers and drug development professionals to understand and evaluate these promising candidates.
References
- 1. What are RASP inhibitors and how do they work? [synapse.patsnap.com]
- 2. ir.aldeyra.com [ir.aldeyra.com]
- 3. Aldeyra Therapeutics Announces Statistically and Clinically Significant Improvement from Baseline in Phase 2 Clinical Trial of ADX‑629 in Patients with Atopic Dermatitis [businesswire.com]
- 4. thedermdigest.com [thedermdigest.com]
- 5. Aldeyra Therapeutics to Announce Top-Line Data for Systemic RASP Modulator ADX-629 at 2022 Research & Development Day | Aldeyra Therapeutics, Inc. [ir.aldeyra.com]
- 6. Aldeyra Therapeutics Reports Positive Liver Function Results for ADX-629; Refocuses Pipeline on Next-Generation RASP Modulators [clival.com]
- 7. Aldeyra Therapeutics Announces Positive Results from Phase 2 Clinical Trial in Alcohol-Associated Hepatitis, Focuses RASP Product Candidate Pipeline on Next-Generation Molecules - Drugs.com MedNews [drugs.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. ADX-629 for Chronic Cough · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 11. Aldeyra's Phase III clinical trial of Reproxalap meets primary endpoint [clinicaltrialsarena.com]
- 12. fiercebiotech.com [fiercebiotech.com]
- 13. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 14. glance.eyesoneyecare.com [glance.eyesoneyecare.com]
- 15. | BioWorld [bioworld.com]
Comparative study of ADX-629's impact on different inflammatory cytokines
A deep dive into the inhibitory effects of the novel RASP inhibitor, ADX-629, on key inflammatory mediators, benchmarked against established and emerging immunomodulatory agents.
In the landscape of therapies for immune-mediated diseases, the novel, first-in-class, orally available reactive aldehyde species (RASP) inhibitor, ADX-629, has demonstrated a broad-spectrum impact on inflammatory cytokines. This guide provides a comparative analysis of ADX-629's effects on various cytokines, presenting available data alongside that of other relevant immunomodulators to offer a clear perspective for researchers, scientists, and drug development professionals.
Mechanism of Action: RASP Inhibition
ADX-629's therapeutic potential stems from its unique mechanism of action: the inhibition of RASP. These small, highly reactive molecules are upstream mediators of inflammation, playing a crucial role in the activation of key inflammatory signaling pathways, including NF-κB and inflammasomes. By covalently binding to and promoting the degradation of RASP, ADX-629 effectively dampens the downstream inflammatory cascade, leading to a reduction in the production of a wide array of pro-inflammatory cytokines.[1][2]
Caption: Mechanism of Action of ADX-629.
Comparative Impact on Key Inflammatory Cytokines
Preclinical and clinical studies have begun to elucidate the specific effects of ADX-629 on a range of cytokines. While direct head-to-head comparative studies with other specific immunomodulators are not yet widely published, we can infer its potential efficacy by examining its observed effects and comparing them to established data for other drug classes.
| Cytokine | ADX-629 Effect | Comparator: RORγt Modulators (General) | Comparator: JAK Inhibitors (e.g., Tofacitinib) |
| IL-17 | Reduced [1] | Strongly Reduced | Reduced |
| TNF-α | Reduced [1] | Moderately Reduced | Strongly Reduced |
| IFN-γ | Reduced [1] | Variable/Indirectly Reduced | Strongly Reduced |
| IL-1β | Reduced | Moderately Reduced | Reduced |
| IL-6 | Reduced | Reduced | Strongly Reduced |
| IL-10 | Upregulated [1] | No Direct Effect/Variable | No Direct Effect/Variable |
| C-Reactive Protein (CRP) | Reduced [3][4] | Reduced (downstream effect) | Reduced |
Note: This table is a qualitative summary based on available data. Quantitative, direct comparative data is limited.
Detailed Cytokine Modulation by ADX-629
Pro-inflammatory Cytokines:
-
IL-17: In animal models of cytokine storm, ADX-629 has demonstrated a reduction in IL-17 levels.[1] This is a significant finding, as IL-17 is a key cytokine in the pathogenesis of numerous autoimmune diseases, including psoriasis and psoriatic arthritis.
-
TNF-α, IFN-γ, and IL-1: Preclinical models have also shown that ADX-629 can decrease levels of these pivotal pro-inflammatory cytokines.[1] This broad-spectrum inhibition highlights its potential in conditions characterized by a complex inflammatory milieu.
-
C-Reactive Protein (CRP): In a Phase 2 clinical trial in patients with mild to moderate alcohol-associated hepatitis, treatment with ADX-629 resulted in a statistically significant reduction in CRP levels (P<0.0001) relative to baseline.[3][4]
Anti-inflammatory Cytokines:
-
IL-10: Notably, ADX-629 has been shown to upregulate the principal anti-inflammatory cytokine, IL-10, in animal models.[1] This dual action of suppressing pro-inflammatory mediators while boosting anti-inflammatory responses distinguishes it from many existing therapies.
Experimental Protocols
While specific, detailed protocols for every cited result are proprietary to the conducting researchers, the general methodologies employed in these types of studies are outlined below.
General Experimental Workflow for Cytokine Analysis:
Caption: General Experimental Workflow.
In Vitro Studies (e.g., Peripheral Blood Mononuclear Cells - PBMCs):
-
Cell Isolation: PBMCs are isolated from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Cell Culture and Stimulation: Cells are cultured in appropriate media and stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS, phytohemagglutinin - PHA) to induce cytokine production.
-
Drug Treatment: Cells are co-incubated with varying concentrations of ADX-629 or a comparator drug.
-
Supernatant Collection: After a specified incubation period, the cell culture supernatant is collected.
-
Cytokine Quantification: Cytokine levels in the supernatant are measured using techniques such as Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex bead-based assays (e.g., Luminex).
In Vivo Studies (Animal Models):
-
Disease Induction: An appropriate animal model of inflammation or autoimmune disease is utilized (e.g., collagen-induced arthritis, imiquimod-induced psoriasis).
-
Drug Administration: ADX-629 or a comparator drug is administered to the animals, typically orally, at various doses and for a specified duration.
-
Sample Collection: Blood (for plasma/serum) and/or inflamed tissues are collected at the end of the study.
-
Cytokine Analysis: Cytokine levels in plasma/serum are measured as described for in vitro studies. For tissue samples, they may be homogenized to extract proteins for analysis or processed for immunohistochemistry or qPCR to assess cytokine gene expression.
Clinical Trials:
-
Patient Recruitment: Patients with the target disease are enrolled in a controlled clinical trial.
-
Treatment: Patients receive either ADX-629 or a placebo over a defined treatment period.
-
Blood Sampling: Blood samples are collected at baseline and at various time points throughout the study.
-
Biomarker Analysis: Plasma or serum is isolated and analyzed for a panel of inflammatory cytokines and other biomarkers like CRP.
Comparison with RORγt Modulators
Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a transcription factor crucial for the differentiation of Th17 cells, which are major producers of IL-17. Small molecule inhibitors of RORγt are therefore a key area of development for autoimmune diseases.
While ADX-629 is not a direct RORγt inhibitor, its ability to reduce IL-17 suggests an indirect effect on Th17 cell activity or other IL-17 producing cells, likely through the upstream inhibition of RASP-mediated signaling. A key differentiator is ADX-629's broader impact on cytokines not solely dependent on the RORγt/Th17 axis, such as TNF-α and IL-1β. This suggests a wider therapeutic window for diseases with a more heterogeneous inflammatory signature.
Caption: Comparative Signaling Pathways.
Conclusion
ADX-629 represents a promising new approach to treating immune-mediated diseases through its novel mechanism of RASP inhibition. Its ability to modulate a broad range of pro-inflammatory cytokines, including IL-17, TNF-α, and IFN-γ, while simultaneously upregulating the anti-inflammatory cytokine IL-10, suggests a potent and multifaceted immunomodulatory effect. While further direct comparative studies are needed to fully elucidate its position relative to other therapies like RORγt and JAK inhibitors, the existing data indicates that ADX-629's upstream targeting of inflammation may offer a distinct and advantageous therapeutic profile for a variety of complex inflammatory conditions. The ongoing clinical development of ADX-629 will be critical in further defining its comparative efficacy and safety.
References
- 1. Aldeyra Announces Positive Top-Line Phase 1 Clinical Trial Results and Clinical Development Plans for ADX-629 - BioSpace [biospace.com]
- 2. Aldeyra Announces Positive Top-Line Phase 1 Clinical Trial Results and Clinical Development Plans for ADX-629 | Aldeyra Therapeutics, Inc. [ir.aldeyra.com]
- 3. Aldeyra Therapeutics Announces Positive Results from Phase 2 Clinical Trial in Alcohol-Associated Hepatitis, Focuses RASP Product Candidate Pipeline on Next-Generation Molecules | Aldeyra Therapeutics, Inc. [ir.aldeyra.com]
- 4. Aldeyra Therapeutics Reports Positive Liver Function Results for ADX-629; Refocuses Pipeline on Next-Generation RASP Modulators [clival.com]
Assessing the Long-Term Safety Profile of ADX-629 Compared to Other Immunomodulators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of immunomodulatory therapies is continually evolving, with novel mechanisms of action offering the potential for improved safety and efficacy. ADX-629, a first-in-class oral RASP (Reactive Aldehyde Species) modulator, represents one such innovation. This guide provides an objective comparison of the currently available safety data for ADX-629 with the established long-term safety profiles of other key classes of immunomodulators: Janus kinase (JAK) inhibitors, Tumor Necrosis Factor (TNF) inhibitors, and Sphingosine-1-Phosphate (S1P) receptor modulators. Given that ADX-629 is still in clinical development, the available data is primarily from Phase 2 trials and is, therefore, shorter-term in nature compared to the extensive post-marketing data for approved immunomodulators.
Mechanism of Action: A Comparative Overview
Understanding the distinct signaling pathways targeted by these agents is crucial for interpreting their safety profiles.
ADX-629: RASP Modulation
ADX-629 is an orally administered RASP modulator. RASP are highly reactive molecules that can accumulate in the body and contribute to inflammation. By modulating RASP, ADX-629 is thought to represent an upstream immunological switch that shifts the immune system from a pro-inflammatory to an anti-inflammatory state. This novel mechanism targets a fundamental contributor to inflammation.[1]
References
Oral vs. Topical RASP Inhibitors: A Comparative Review for Drug Development Professionals
A new class of anti-inflammatory drugs, Reactive Aldehyde Species (RASP) inhibitors, is demonstrating significant therapeutic potential across a range of diseases. This review compares the development, application, and clinical findings of oral and topical formulations of these novel inhibitors, providing researchers, scientists, and drug development professionals with a comprehensive overview of the current landscape.
Reactive Aldehyde Species (RASP) are highly reactive molecules generated during oxidative or metabolic stress that contribute to cellular damage and inflammation.[1] By neutralizing these harmful molecules, RASP inhibitors offer a novel therapeutic approach for a variety of inflammatory conditions.[1] This review focuses on the two primary administration routes being explored for RASP inhibitors: topical for localized ocular diseases and oral for systemic inflammatory conditions.
The RASP Signaling Pathway and Mechanism of Action
RASP, such as malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE), are implicated in the pathophysiology of numerous diseases by covalently binding to cellular components and activating pro-inflammatory signaling cascades.[1][2] This includes the activation of NF-κB, inflammasomes, and scavenger receptor A, leading to the production of inflammatory cytokines and subsequent tissue damage.[2][3] RASP inhibitors are designed to trap and neutralize these reactive aldehydes, thereby preventing downstream inflammatory signaling.[1]
Topical RASP Inhibitors: A Focus on Ocular Diseases
Topical administration of RASP inhibitors is primarily being investigated for ocular inflammatory diseases, with the leading candidate being reproxalap. This approach allows for direct delivery to the site of inflammation, minimizing systemic exposure and potential side effects.
Reproxalap for Ocular Indications
Reproxalap, a novel small-molecule RASP inhibitor, has been extensively studied in clinical trials for dry eye disease, allergic conjunctivitis, and noninfectious anterior uveitis.[3][4][5]
Dry Eye Disease (DED): Clinical trials have shown that topical reproxalap can significantly improve both the signs and symptoms of DED.[2] In a Phase 2a trial, patients treated with reproxalap showed statistically significant improvements in tear RASP levels, Schirmer's test, and patient-reported symptoms.[2] However, the Phase 3 TRANQUILITY trial showed mixed results, meeting a key secondary endpoint of improvement in tear production but missing the primary endpoint of reduced ocular redness.[6]
Allergic Conjunctivitis: In a Phase 3 trial (ALLEVIATE), reproxalap demonstrated a statistically significant reduction in ocular itching compared to vehicle in patients with seasonal allergic conjunctivitis.[7] The INVIGORATE trial, another Phase 3 study, also met its primary and key secondary endpoints, showing significant reductions in ocular itching and redness.[7]
Noninfectious Anterior Uveitis: A Phase 2 trial demonstrated that reproxalap was a safe and effective alternative to topical corticosteroids for treating inflammation in patients with noninfectious anterior uveitis.[4]
| Topical RASP Inhibitor (Reproxalap) Clinical Trial Data | |
| Indication | Key Findings |
| Dry Eye Disease | Significant improvement in signs and symptoms in Phase 2 trials.[2] Mixed results in Phase 3.[6] |
| Allergic Conjunctivitis | Statistically significant reduction in ocular itching and redness in Phase 3 trials.[7] |
| Noninfectious Anterior Uveitis | Safe and effective alternative to topical corticosteroids in a Phase 2 trial.[4] |
Oral RASP Inhibitors: Targeting Systemic Inflammation
Oral RASP inhibitors are being developed to address systemic immune-mediated diseases where localized treatment is not feasible. The leading oral RASP modulator in clinical development is ADX-629.[8]
ADX-629 for Systemic Indications
ADX-629 has been evaluated in Phase 2 clinical trials for a variety of systemic inflammatory conditions, demonstrating a broad potential for this therapeutic approach.[8]
Alcohol-Associated Hepatitis: In a Phase 2 trial, orally administered ADX-629 led to statistically significant improvements in markers of liver function and inflammation, including the Model for End-Stage Liver Disease (MELD) score, triglyceride levels, and C-Reactive Protein levels.[9][10]
Atopic Dermatitis: A Phase 2 trial in patients with mild-to-moderate atopic dermatitis showed statistically significant improvements in the Eczema Area and Severity Index (EASI) and patient-reported itching and eczema severity.[8][11]
Chronic Cough: A Phase 2 trial in patients with refractory or unexplained chronic cough demonstrated a statistically significant reduction in cough frequency with ADX-629 treatment compared to placebo.[12]
Other Indications: ADX-629 has also shown potential activity in clinical trials for psoriasis, asthma, and COVID-19.[8][12] Across these studies, ADX-629 has been generally well-tolerated with no significant safety concerns identified.[11]
| Oral RASP Inhibitor (ADX-629) Clinical Trial Data | |
| Indication | Key Findings |
| Alcohol-Associated Hepatitis | Significant improvement in liver function and inflammation markers.[9][10] |
| Atopic Dermatitis | Significant improvement in EASI and patient-reported symptoms.[8][11] |
| Chronic Cough | Significant reduction in cough frequency.[12] |
| Psoriasis, Asthma, COVID-19 | Demonstrated potential activity in Phase 2 trials.[8][12] |
Experimental Protocols
The clinical evaluation of both topical and oral RASP inhibitors has followed rigorous, controlled methodologies.
Representative Clinical Trial Workflow
Topical Reproxalap (Allergic Conjunctivitis - INVIGORATE Trial): This was a prospective, quadruple-masked, vehicle-controlled, crossover, sequence-randomized Phase 3 trial. Patients with a history of moderate to severe allergic conjunctivitis were randomly assigned to receive either 0.25% reproxalap ophthalmic solution or vehicle. Following a 2-week washout period, patients crossed over to the other treatment arm. The primary endpoints were ocular itching and redness.[7]
Oral ADX-629 (Chronic Cough): This was a multicenter, randomized, double-blind, placebo-controlled, two-period crossover Phase 2 trial. 51 patients with refractory or unexplained chronic cough were randomized to receive either ADX-629 or placebo twice daily for 14 days. This was followed by a 14-day washout period before crossing over to the alternate treatment. The primary endpoint was safety and tolerability, with cough frequency as a key secondary endpoint.[12]
Comparative Analysis and Future Directions
The development of both oral and topical RASP inhibitors highlights the versatility of this therapeutic approach.
-
Topical RASP inhibitors , exemplified by reproxalap, are well-suited for localized inflammatory conditions such as those affecting the eye. This route of administration offers the advantage of direct delivery to the target tissue, potentially reducing the risk of systemic side effects. The clinical data for reproxalap in ocular diseases is promising, although further studies are needed to clarify its efficacy in dry eye disease.[6]
-
Oral RASP inhibitors , such as ADX-629, hold promise for the treatment of a wide range of systemic immune-mediated diseases. The positive results from Phase 2 trials in diverse conditions underscore the broad anti-inflammatory potential of systemic RASP inhibition.[8] The development of next-generation oral RASP modulators, including ADX-248 and ADX-246, for systemic and retinal diseases, further indicates a commitment to expanding the therapeutic reach of this class of drugs.[9][13]
References
- 1. What are RASP inhibitors and how do they work? [synapse.patsnap.com]
- 2. A Randomized Double-Masked Phase 2a Trial to Evaluate Activity and Safety of Topical Ocular Reproxalap, a Novel RASP Inhibitor, in Dry Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eyesoneyecare.com [eyesoneyecare.com]
- 4. Randomized Phase 2 Trial of Reproxalap, a Novel Reactive Aldehyde Species Inhibitor, in Patients with Noninfectious Anterior Uveitis: Model for Corticosteroid Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aldeyra.com [aldeyra.com]
- 6. FDA Rejects Aldeyra’s Dry Eye Drug, Cites Need for Additional Trial - BioSpace [biospace.com]
- 7. The Phase 3 INVIGORATE Trial of Reproxalap in Patients with Seasonal Allergic Conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aldeyra Therapeutics Announces Statistically and Clinically Significant Improvement from Baseline in Phase 2 Clinical Trial of ADX‑629 in Patients with Atopic Dermatitis - BioSpace [biospace.com]
- 9. Aldeyra Therapeutics Reports Positive Liver Function Results for ADX-629; Refocuses Pipeline on Next-Generation RASP Modulators [clival.com]
- 10. Aldeyra Therapeutics reports positive results from phase 2 clinical trial in alcohol-connected hepatitis [pharmabiz.com]
- 11. thedermdigest.com [thedermdigest.com]
- 12. fiercebiotech.com [fiercebiotech.com]
- 13. Aldeyra Therapeutics Announces Next-Generation RASP-Modulator Drug Candidates Expected to Begin Clinical Trials for Systemic Immune-Mediated Diseases and Geographic Atrophy [businesswire.com]
Evaluating the Synergistic Potential of ADX-629 with Other Anti-Inflammatory Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADX-629 is a first-in-class, orally administered inhibitor of reactive aldehyde species (RASP), which are upstream mediators of inflammation. By targeting RASP, ADX-629 represents a novel approach to modulating the immune system and has demonstrated potential in treating a variety of immune-mediated diseases. This guide provides an objective comparison of the potential synergistic effects of ADX-629 when combined with other anti-inflammatory agents, based on available preclinical and clinical study information. The data presented herein is intended to support further research and drug development efforts in the field of inflammatory diseases.
Mechanism of Action: RASP Inhibition
Reactive aldehyde species (RASP) are small, highly reactive molecules that can cause cellular damage and trigger inflammatory responses. They are known to activate pro-inflammatory signaling pathways, including NF-κB and inflammasomes. ADX-629 is designed to trap and clear RASP, thereby preventing their downstream inflammatory effects. This upstream mechanism of action suggests that ADX-629 could have synergistic effects when combined with agents that target other nodes in the inflammatory cascade.
Below is a diagram illustrating the proposed signaling pathway of RASP-mediated inflammation and the point of intervention for ADX-629.
Caption: RASP-Mediated Inflammatory Signaling Pathway.
Preclinical Evidence of Synergy: ADX-629 and GLP-1 Agonist in a Model of Obesity
A press release from Aldeyra Therapeutics' 2024 Research & Development Day highlighted a preclinical study investigating ADX-629 in a diet-induced obesity model. The study reportedly evaluated ADX-629 both as a monotherapy and in combination with a glucagon-like peptide-1 (GLP-1) agonist, a class of drugs with known anti-inflammatory effects. While detailed quantitative data from this study are not publicly available, the announcement suggests a synergistic effect in reducing weight and fat mass.
Hypothetical Data Presentation
The following table summarizes the expected outcomes from such a study, illustrating the potential for synergistic effects. Note: This data is illustrative and based on the qualitative description from the press release.
| Treatment Group | Mean Body Weight Reduction (%) | Mean Fat Mass Reduction (%) |
| Vehicle Control | 0% | 0% |
| ADX-629 (Monotherapy) | 10% | 8% |
| GLP-1 Agonist (Monotherapy) | 15% | 12% |
| ADX-629 + GLP-1 Agonist (Combination Therapy) | 25% | 22% |
Experimental Protocol
Below is a generalized experimental protocol for a preclinical study evaluating the synergistic effects of ADX-629 and a GLP-1 agonist in a diet-induced obesity model.
1. Animal Model:
-
Male C57BL/6J mice, 8 weeks of age.
-
Mice are fed a high-fat diet (e.g., 60% kcal from fat) for 12-16 weeks to induce obesity.
2. Treatment Groups:
-
Group 1: Vehicle control (e.g., saline or appropriate vehicle for both compounds).
-
Group 2: ADX-629 (dose to be determined by pharmacokinetic and pharmacodynamic studies) administered orally once or twice daily.
-
Group 3: GLP-1 agonist (e.g., liraglutide or semaglutide, at a clinically relevant dose) administered via subcutaneous injection as per its known dosing regimen.
-
Group 4: Combination of ADX-629 and GLP-1 agonist at the same doses as the monotherapy groups.
3. Study Duration:
-
4-8 weeks of treatment.
4. Endpoints:
-
Primary: Change in body weight and body composition (fat mass, lean mass) measured by techniques such as DEXA or MRI.
-
Secondary: Food intake, glucose tolerance (oral glucose tolerance test), insulin sensitivity (insulin tolerance test), and relevant biomarkers (e.g., plasma lipids, inflammatory cytokines such as TNF-α and IL-6, and markers of liver steatosis).
5. Statistical Analysis:
-
Data are to be analyzed using a two-way ANOVA to determine the main effects of each drug and the interaction effect, which would indicate synergy.
The following diagram illustrates the experimental workflow.
Caption: Preclinical Experimental Workflow.
Clinical Evaluation of Combination Therapy: Atopic Dermatitis
A Phase 2 clinical trial (NCT05522213) of ADX-629 in atopic dermatitis was designed to evaluate the drug both as a monotherapy and in combination with "standard of care". However, to date, only results from the monotherapy arm of the study have been publicly disclosed. These results demonstrated a statistically significant improvement in the Eczema Area and Severity Index (EASI) score and other patient-reported outcomes.
The lack of publicly available data from the combination therapy arm prevents a direct comparison. The "standard of care" for atopic dermatitis can vary but often includes topical corticosteroids, calcineurin inhibitors, and in more severe cases, systemic immunosuppressants or biologics.
Future Directions and Conclusion
The preclinical data in a model of obesity suggests that ADX-629 has the potential for synergistic effects when combined with other anti-inflammatory agents. The unique upstream mechanism of action of ADX-629, targeting RASP, provides a strong rationale for its use in combination therapies for a wide range of inflammatory diseases.
Further research, including the publication of detailed results from preclinical combination studies and the combination arms of clinical trials, is necessary to fully elucidate the synergistic potential of ADX-629. Such data will be critical for designing future clinical trials and for positioning ADX-629 in the therapeutic landscape for immune-mediated diseases. The logical relationship for future research is depicted below.
Caption: Logic for Future Combination Therapy Research.
Safety Operating Guide
Proper Disposal of WAY-629: A General Guide for Laboratory Personnel
LACKAWANNA, NY - Researchers and laboratory personnel handling WAY-629 are advised to follow established protocols for hazardous chemical waste disposal. In the absence of specific disposal instructions for this compound, a comprehensive approach based on general laboratory safety principles is essential to ensure the safety of personnel and the protection of the environment.
WAY-629, a potent and selective 5-HT2C receptor agonist, requires careful management throughout its lifecycle, including its ultimate disposal. As with many research chemicals, detailed, compound-specific disposal procedures are not always readily available. Therefore, adherence to general best practices for chemical waste management is paramount.
Quantitative Data for Laboratory Waste Disposal
The following table summarizes key quantitative parameters that are broadly applicable to the disposal of laboratory chemical waste. These should be considered as general guidelines; always consult your institution's specific waste management policies.
| Parameter | Guideline | Citation |
| pH Range for Sewer Disposal | 5.0 - 12.5 (for non-hazardous, aqueous solutions only) | [1] |
| Maximum Quantity for Sewer Disposal | Limited volumes, e.g., < 5 gallons of liquid, < 1 kg of solid per discharge | [2] |
| Satellite Accumulation Area (SAA) Storage Limit | Up to one year for partially filled, properly labeled containers | [1] |
| Time to Remove Full Containers from SAA | Within three days after the container becomes full | [1] |
| Rinsate Collection for Highly Toxic Chemical Containers | The first three rinses must be collected as hazardous waste | [3] |
General Disposal Protocol for WAY-629
The following step-by-step protocol provides a framework for the safe disposal of WAY-629 and other similar research chemicals.
1. Waste Identification and Classification:
-
Treat all WAY-629 waste, including pure compound, solutions, and contaminated materials (e.g., gloves, wipes, pipette tips), as hazardous chemical waste.
-
Do not attempt to neutralize or treat the chemical waste unless it is part of a validated and approved laboratory procedure.
2. Waste Segregation:
-
Segregate WAY-629 waste from other waste streams at the point of generation.
-
Use a dedicated and clearly labeled waste container for WAY-629 waste to prevent accidental mixing with incompatible chemicals.[1][3]
-
Store acids and bases separately, and keep flammables, oxidizers, and reactive chemicals in their own designated containers.[1]
3. Container Selection and Labeling:
-
Use a container that is chemically compatible with WAY-629. A high-density polyethylene (HDPE) container with a secure, screw-top cap is generally a suitable choice.
-
The container must be in good condition, with no leaks or cracks.[1]
-
Label the waste container clearly with the words "Hazardous Waste," the full chemical name "WAY-629," and a list of all components and their approximate concentrations.[1] The label should also indicate the associated hazards (e.g., "Toxic").
4. Satellite Accumulation Area (SAA):
-
Establish a designated Satellite Accumulation Area (SAA) in the laboratory where the waste is generated.[1] This area should be at or near the point of waste generation and under the control of the laboratory personnel.
-
The SAA should be a secondary containment system, such as a tray or tub, to contain any potential leaks or spills.[3]
-
Keep the waste container securely capped at all times, except when adding waste.[1][3]
5. Arranging for Disposal:
-
Once the waste container is full or has been in storage for the maximum allowed time (consult your institutional policy), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4]
-
Follow your institution's specific procedures for requesting a waste pickup. This may involve filling out an online form or attaching a specific waste tag to the container.
Disposal Workflow Diagram
The following diagram illustrates the general workflow for the proper disposal of a research chemical like WAY-629.
By adhering to these general guidelines and your institution's specific protocols, you can ensure the safe and compliant disposal of WAY-629 and contribute to a secure laboratory environment.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Navigating the Handling of WAY 629 (ADX-629): A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals working with the investigational compound WAY 629, also known as ADX-629, a comprehensive understanding of safety protocols and handling procedures is paramount. ADX-629 is an orally administered inhibitor of Reactive Aldehyde Species (RASP), a class of molecules that act as upstream mediators in inflammatory signaling pathways.[1][2] While specific safety data sheet (SDS) information for ADX-629 is not publicly available, this guide provides essential safety and logistical information based on general best practices for handling novel research compounds and available information on its mechanism of action.
Immediate Safety and Handling Protocols
Given the nature of ADX-629 as a novel therapeutic agent, stringent adherence to standard laboratory safety procedures is crucial. The following protocols outline the necessary personal protective equipment (PPE), handling, storage, and disposal of ADX-629.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is recommended to minimize exposure risk.
| PPE Category | Item | Specifications and Procedures |
| Hand Protection | Nitrile Gloves | Wear double gloves when handling the compound. Change gloves immediately if contaminated. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory where ADX-629 is handled. |
| Body Protection | Laboratory Coat | A buttoned lab coat should be worn over personal clothing. |
| Respiratory Protection | Fume Hood | All handling of powdered or volatile forms of ADX-629 should be conducted in a certified chemical fume hood to prevent inhalation. |
Experimental Workflow for Handling ADX-629
The following diagram outlines a standard workflow for preparing a solution of ADX-629 for in vitro experiments.
Storage and Disposal
Storage: ADX-629 should be stored in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be tightly sealed.
Disposal: As a research chemical, ADX-629 waste, including contaminated consumables, should be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for chemical waste disposal. It is recommended to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Mechanism of Action: RASP Inhibition
ADX-629 is an inhibitor of Reactive Aldehyde Species (RASP). RASP are highly reactive molecules that contribute to inflammation by modifying proteins and activating pro-inflammatory signaling pathways. These pathways include the activation of NF-κB and inflammasomes.[1][2] By scavenging RASP, ADX-629 can potentially mitigate the downstream inflammatory cascade.
The following diagram illustrates the proposed mechanism of action for ADX-629.
While clinical trials have shown ADX-629 to be generally well-tolerated in human subjects, it is imperative that researchers handle this compound with the utmost care, adhering to rigorous safety standards to ensure personal and environmental safety. As more information becomes publicly available, these guidelines will be updated to reflect the most current safety and handling recommendations.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
